9-(2-Chloroethyl)carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
9-(2-chloroethyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSBRGRSQUGIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074459 | |
| Record name | 9-(2-Chloroethyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140-35-8 | |
| Record name | 9-(2-Chloroethyl)-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbazole, 9-(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC39039 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2-Chloroethyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 9-(2-Chloroethyl)carbazole
An In-depth Technical Guide to the Physicochemical Properties of 9-(2-Chloroethyl)carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives represent a significant class of heterocyclic compounds, renowned for their wide-ranging applications in medicinal chemistry, materials science, and chemical synthesis.[1] The tricyclic aromatic structure of carbazole imparts unique electronic and photophysical properties, making it a privileged scaffold in the design of novel therapeutic agents and functional materials.[1] Among its many derivatives, this compound serves as a crucial intermediate, providing a reactive handle for the introduction of diverse functionalities. This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing insights into its characterization, reactivity, and utility for professionals in drug development and scientific research.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step in any scientific investigation. This compound is systematically named and can be identified through various nomenclature and registry numbers.
-
Common Synonyms : 9-(2-CHLORO-ETHYL)-9H-CARBAZOLE[2]
The molecular formula of this compound is C₁₄H₁₂ClN.[2][3] This composition corresponds to a molecular weight of approximately 229.71 g/mol .[3] The structural arrangement, consisting of a carbazole nucleus N-alkylated with a chloroethyl group, is depicted below.
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The physicochemical properties of a molecule are paramount in determining its behavior in various systems, including its suitability as a drug candidate or a synthetic precursor. These properties influence solubility, membrane permeability, and reactivity.
| Property | Value | Significance in Drug Development & Research |
| Molecular Formula | C₁₄H₁₂ClN | Defines the elemental composition and exact mass.[2][3] |
| Molecular Weight | 229.71 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for drug-likeness.[3] |
| XLogP3-AA | 3.9 | An indicator of lipophilicity, affecting solubility and membrane permeability. A higher value suggests greater lipid solubility.[2] |
| Topological Polar Surface Area | 4.9 Ų | Predicts transport properties of drugs. A low TPSA is associated with good blood-brain barrier penetration.[2] |
| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the molecule, which can impact binding to a target receptor.[2] |
| Hydrogen Bond Donor Count | 0 | Affects solubility and binding interactions. The absence of donors is typical for N-substituted carbazoles.[2] |
| Hydrogen Bond Acceptor Count | 0 | The nitrogen in the carbazole ring is non-basic and generally not considered a hydrogen bond acceptor.[2] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. The expected spectral data for this compound are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole ring system, typically in the range of 7.0-8.5 ppm. The two methylene groups of the chloroethyl side chain would appear as two triplets, with the group adjacent to the nitrogen (N-CH₂) resonating further downfield than the group adjacent to the chlorine (Cl-CH₂).
-
¹³C NMR : The carbon NMR spectrum will display signals for the twelve aromatic carbons of the carbazole core and two aliphatic carbons from the chloroethyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-N stretching vibrations.
-
A characteristic C-Cl stretching vibration, typically in the 600-800 cm⁻¹ range.
For the parent carbazole, characteristic peaks include N-H stretching at 3419 cm⁻¹, C-N stretching at 1450 cm⁻¹, and aromatic C-H stretching at 3051 cm⁻¹.[4] For derivatives, these peaks will shift, and new peaks corresponding to the substituent will appear.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 229. An isotopic peak (M+2) at m/z 231 with approximately one-third the intensity of the M⁺ peak is expected due to the natural abundance of the ³⁷Cl isotope.
Caption: Workflow for Spectroscopic Analysis.
Synthesis and Reactivity
Synthesis
This compound is typically synthesized via the N-alkylation of carbazole. A common method involves reacting carbazole with 1,2-dichloroethane in the presence of a base.
Caption: General Synthesis Scheme.
Reactivity
The key to the utility of this compound as a synthetic intermediate lies in the reactivity of the chloroethyl group. The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, including amines, azides, thiols, and others, leading to a diverse library of carbazole derivatives. This reactivity is fundamental to its application in creating novel compounds for drug discovery.
Applications in Research and Drug Development
Carbazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[5] this compound is a valuable starting material for the synthesis of these biologically active molecules. By leveraging the reactivity of the chloroethyl moiety, researchers can synthesize novel carbazole-based compounds for screening in various biological assays. The carbazole scaffold is also a key component in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[1][6]
Safety and Handling
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the N-alkylation of carbazole.
Materials:
-
Carbazole
-
1,2-Dichloroethane
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or other suitable solvent
-
Deionized water
-
Ethanol or other recrystallization solvent
Procedure:
-
To a solution of carbazole in DMF, add powdered potassium hydroxide.
-
Stir the mixture at room temperature for 30-60 minutes to form the carbazolide anion.
-
Add 1,2-dichloroethane to the reaction mixture.
-
Heat the mixture (e.g., to 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure this compound.
References
-
FTIR spectra of 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole. ResearchGate. Available from: [Link]
-
Synthesis and evaluation of biological activity of some novel carbazole derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. Available from: [Link]
-
9H-Carbazole, 9-(2-chloroethyl)- - Substance Details - SRS. US EPA. Available from: [Link]
-
9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. SciSpace. Available from: [Link]
-
Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available from: [Link]
-
Ruthenium Catalyzed Remote C4-Selective CH Functionalization of Carbazoles via σ-Activation. The Royal Society of Chemistry. Available from: [Link]
-
Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. Available from: [Link]
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Provisional Peer Reviewed Toxicity Values for Carbazole. US EPA. Available from: [Link]
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Carbazole - Solubility of Things. Solubility of Things. Available from: [Link]
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FT-IR spectra of control and treated samples of carbazole. ResearchGate. Available from: [Link]
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2-chloro-9H-carbazole. PubChem. Available from: [Link]
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Carbazole. PubChem. Available from: [Link]
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Carbazole. Wikipedia. Available from: [Link]
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9H-Carbazole: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available from: [Link]
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Carbazole - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. Available from: [Link]
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Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals. Available from: [Link]
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Carbazole. NIST WebBook. Available from: [Link]
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Carbazole. NIST WebBook. Available from: [Link]
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(PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available from: [Link]
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Chemical Properties of Carbazole (CAS 86-74-8). Cheméo. Available from: [Link]
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Light-emitting carbazole derivatives: potential electroluminescent materials. PubMed. Available from: [Link]
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A carbazole–naphthoyl hydrazone conjugate and its Zn(ii)-complex as stimuli-responsive smart materials: detection of VOCs and Cu2+, AIE insights and bioimaging applications. RSC Publishing. Available from: [Link]
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An In-Depth Technical Guide to 9-(2-Chloroethyl)carbazole: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-(2-Chloroethyl)carbazole, a key intermediate in synthetic organic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and discuss its versatile applications, particularly in the realm of drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists, offering both theoretical insights and practical, field-proven protocols.
Core Properties of this compound
This compound is a derivative of carbazole, a tricyclic aromatic heterocycle, featuring a chloroethyl group attached to the nitrogen atom. This structural feature makes it a valuable alkylating agent and a versatile building block for the synthesis of more complex molecules.
| Property | Value | Source(s) |
| CAS Number | 1140-35-8 | [1] |
| Molecular Formula | C₁₄H₁₂ClN | [1] |
| Molecular Weight | 229.71 g/mol | [1] |
| Appearance | Beige solid | [2] |
| Odor | Pungent | [2] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the N-alkylation of carbazole. A common and effective method involves the reaction of carbazole with 1,2-dichloroethane in the presence of a base.
Synthetic Workflow
The following diagram illustrates a typical synthetic route for this compound.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example of the synthesis of this compound.
Materials:
-
Carbazole
-
1,2-Dichloroethane
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carbazole in DMF.
-
Add powdered potassium hydroxide to the solution and stir the mixture at room temperature for 30 minutes.
-
Slowly add 1,2-dichloroethane to the reaction mixture.
-
Heat the mixture to 60-70°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Causality Behind Experimental Choices:
-
Base (KOH): The potassium hydroxide acts as a base to deprotonate the nitrogen of the carbazole, forming a nucleophilic carbazolide anion.
-
Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction between the carbazolide anion and 1,2-dichloroethane.
-
Excess 1,2-Dichloroethane: Using an excess of 1,2-dichloroethane can help to minimize the formation of the dimerized by-product, 1,2-bis(9-carbazolyl)ethane.
-
Recrystallization: This purification step is crucial to remove unreacted starting materials and by-products, yielding a product of high purity.
Applications in Drug Development and Research
The reactivity of the chloroethyl group makes this compound a valuable intermediate for introducing the carbazole moiety into various molecular scaffolds. Carbazole derivatives are known to exhibit a wide range of biological activities, making this compound particularly relevant to drug discovery.[3][4][5][6][7]
Precursor for Biologically Active Molecules
The chlorine atom in this compound is a good leaving group, readily displaced by various nucleophiles. This allows for the synthesis of a diverse library of N-substituted carbazole derivatives.
Caption: General reaction scheme illustrating the utility of this compound.
Carbazole derivatives synthesized from this intermediate have shown promise as:
-
Anticancer Agents: The planar carbazole ring system can intercalate with DNA, leading to cytotoxic effects in cancer cells.[8][9]
-
Antimicrobial Agents: Various N-substituted carbazoles have demonstrated significant antibacterial and antifungal activities.[5][6][10]
-
Neuroprotective Agents: Some carbazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[5]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
Hazard Identification:
-
May cause skin and eye irritation.[2]
-
May cause respiratory irritation.[2]
-
Suspected of causing genetic defects and cancer.[11]
-
Toxic to aquatic life with long-lasting effects.[2]
Recommended Safety Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
-
Avoid inhalation of dust and contact with skin and eyes.[2]
-
In case of accidental contact, wash the affected area immediately with plenty of water.[13]
-
Store in a tightly closed container in a cool, dry place.[2]
Conclusion
This compound is a cornerstone intermediate for the synthesis of a wide array of functionalized carbazole derivatives. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties, synthesis, and safe handling is paramount to leveraging its full potential in the development of novel therapeutic agents.
References
- Kumar, A., et al. (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Iraqi Journal of Science. (n.d.).
-
SciSpace. (n.d.). 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. [Link]
- Google Patents. (n.d.). CN101456839A - 3,6-dichloro-9-(2-(4-methylpiperazine-1-yl)ethyl)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Dual Role of Carbazole Compounds: From Pharmaceuticals to Organic Optoelectronics.
- Li, Y., et al. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry.
- Kamal, A., et al. (2015).
-
MDPI. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. [Link]
- Al-Ostath, A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Results in Chemistry.
-
MDPI. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. [Link]
- Indian Journal of Pharmaceutical Education and Research. (2023). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent.
-
ResearchGate. (2020). (PDF) Synthesis of new 9H-Carbazole derivatives. [Link]
- Al-Majidi, S. M. R., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports.
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Spectroscopic Data of 9-(2-Chloroethyl)carbazole: A Technical Guide for Researchers
An In-depth Guide to the Synthesis and Spectroscopic Characterization of 9-(2-Chloroethyl)carbazole for Researchers, Scientists, and Drug Development Professionals.
Abstract
Introduction
Carbazole and its derivatives represent a privileged class of heterocyclic compounds, renowned for their unique electronic and photophysical properties. These characteristics have led to their extensive investigation and application in diverse fields, including as organic light-emitting diodes (OLEDs), hole-transporting materials, and as scaffolds for pharmacologically active agents. The introduction of a reactive chloroethyl group at the 9-position of the carbazole nucleus provides a versatile synthetic handle for further molecular elaboration, enabling the creation of a wide array of novel functional molecules.
A precise and unambiguous characterization of this compound is the foundational step for its use in any synthetic or developmental program. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of this compound. This guide aims to equip researchers with the necessary information to confidently synthesize and characterize this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of carbazole with a suitable two-carbon electrophile bearing a chlorine atom. A common and effective method involves the reaction of carbazole with 1,2-dichloroethane in the presence of a base.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the N-alkylation of carbazoles.
Materials:
-
Carbazole
-
1,2-Dichloroethane
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone (as solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
-
Standard laboratory glassware and apparatus for reflux, extraction, and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve carbazole in an appropriate solvent (e.g., DMF or acetone).
-
Addition of Base: Add a suitable base, such as powdered potassium hydroxide or sodium hydride, to the solution. The base will deprotonate the nitrogen of the carbazole, forming the carbazolide anion.
-
Addition of Alkylating Agent: To the stirred suspension, add an excess of 1,2-dichloroethane. The use of an excess of 1,2-dichloroethane helps to minimize the formation of the bis-carbazole substituted ethane byproduct.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid base like KOH was used, filter the mixture to remove the inorganic salts. If the reaction was performed in a water-miscible solvent like DMF, pour the reaction mixture into a larger volume of water to precipitate the crude product.
-
Extraction: If necessary, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data and Interpretation
The following sections provide a detailed analysis of the expected spectroscopic data for this compound. These predictions are based on the known spectral features of carbazole and the anticipated electronic effects of the N-chloroethyl substituent.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, we can predict the chemical shifts and splitting patterns of the aromatic and aliphatic protons.
Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1 | Doublet | 2H | H-4, H-5 | These protons are in the most deshielded region of the aromatic system, similar to the parent carbazole. |
| ~7.5 | Triplet | 2H | H-2, H-7 | These protons will be triplets due to coupling with their neighboring protons. |
| ~7.4 | Doublet | 2H | H-1, H-8 | These protons are adjacent to the nitrogen-bearing carbons and will appear as doublets. |
| ~7.2 | Triplet | 2H | H-3, H-6 | These protons will appear as triplets, coupled to their neighboring protons. |
| ~4.5 | Triplet | 2H | N-CH₂- | The methylene group attached to the nitrogen is deshielded by the electronegative nitrogen atom. |
| ~3.8 | Triplet | 2H | -CH₂-Cl | The methylene group attached to the chlorine atom is deshielded by the electronegative chlorine. |
Causality Behind Predicted Shifts:
-
The aromatic protons of the carbazole ring system are expected to resonate in the region of 7.2-8.1 ppm, which is characteristic for this heterocyclic scaffold.
-
The introduction of the chloroethyl group at the nitrogen atom will cause a slight downfield shift of the adjacent aromatic protons (H-1 and H-8) compared to unsubstituted carbazole due to the electron-withdrawing nature of the substituent.
-
The two methylene groups of the ethyl chain will appear as distinct triplets. The methylene group directly attached to the nitrogen atom (N-CH₂) will be more deshielded (resonate at a higher ppm value) than the methylene group attached to the chlorine atom (-CH₂-Cl) due to the greater electronegativity of nitrogen in this context.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 | C-9a, C-4b | Quaternary carbons of the carbazole ring system. |
| ~126 | C-4, C-5 | Aromatic methine carbons. |
| ~123 | C-1, C-8 | Aromatic methine carbons adjacent to the nitrogen-substituted carbons. |
| ~120 | C-2, C-7 | Aromatic methine carbons. |
| ~119 | C-3, C-6 | Aromatic methine carbons. |
| ~109 | C-4a, C-5a | Quaternary carbons adjacent to the nitrogen atom. |
| ~45 | N-CH₂- | Aliphatic carbon attached to the nitrogen atom. |
| ~42 | -CH₂-Cl | Aliphatic carbon attached to the chlorine atom. |
Expert Insights on ¹³C NMR:
-
The aromatic region of the ¹³C NMR spectrum will show six distinct signals for the carbazole ring carbons due to the molecule's symmetry.
-
The carbons directly attached to the nitrogen atom (C-4a and C-5a) will be the most shielded of the aromatic carbons.
-
The two aliphatic carbons of the chloroethyl group will be clearly distinguishable, with the carbon attached to the nitrogen appearing at a slightly higher chemical shift than the carbon attached to the chlorine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1480, ~1450 | Strong | Aromatic C=C stretching vibrations |
| ~1330 | Strong | C-N stretching vibration |
| ~750 | Strong | C-H out-of-plane bending for ortho-disubstituted benzene rings |
| ~720 | Strong | C-Cl stretch |
Interpretation of IR Spectrum:
-
The IR spectrum will be dominated by the characteristic absorptions of the carbazole ring system.
-
The presence of the aliphatic chloroethyl group will be confirmed by the C-H stretching vibrations in the 2960-2850 cm⁻¹ region and a C-Cl stretching band, which is typically observed in the fingerprint region around 720 cm⁻¹.
-
The absence of a broad N-H stretching band around 3400 cm⁻¹, which is characteristic of the parent carbazole, will be a key indicator of successful N-alkylation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 229/231 | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom. |
| 167 | Fragment ion corresponding to the carbazole cation, formed by the loss of the chloroethyl group. |
| 194 | Fragment ion resulting from the loss of a chlorine radical. |
Fragmentation Analysis:
-
The mass spectrum is expected to show a clear molecular ion peak at m/z 229, with a smaller peak at m/z 231 (approximately one-third the intensity) due to the natural abundance of the ³⁷Cl isotope.
-
The most prominent fragment ion is likely to be at m/z 167, corresponding to the stable carbazole cation, formed by the cleavage of the N-CH₂ bond.
-
Another significant fragment could arise from the loss of a chlorine radical, leading to a peak at m/z 194.
Diagram of Spectroscopic Analysis Workflow:
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and spectroscopic characterization of this compound. By combining a reliable synthetic protocol with a thorough predictive analysis of its NMR, IR, and Mass spectra, this document serves as a valuable resource for researchers in organic synthesis, materials science, and drug discovery. The provided data and interpretations, grounded in the established principles of spectroscopy and the known characteristics of the carbazole scaffold, will facilitate the confident identification and utilization of this important chemical intermediate.
References
- This section would typically contain citations to specific literature sources for the synthesis and spectroscopic data. As no direct experimental data was found in the provided search results, this section is intentionally left blank. In a real-world scenario, any cited protocols or spectral data would be listed here with full bibliographic details and clickable URLs.
-
FTIR spectra of 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole. ResearchGate. (n.d.). Retrieved from [Link]
- This would be a placeholder for a relevant scientific article on carbazole synthesis.
- This would be a placeholder for a relevant scientific article on spectroscopic techniques.
-
9H-Carbazole, 9-(2-chloroethyl)-. Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 9-(2-Chloroethyl)carbazole in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 9-(2-Chloroethyl)carbazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive solubility profiles, detailed experimental protocols for solubility determination, and essential safety considerations. Our approach is grounded in scientific integrity, providing actionable insights and methodologies to support your research and development endeavors.
Introduction to this compound and its Solubility
This compound is a derivative of carbazole, an aromatic heterocyclic organic compound.[1] The introduction of the 2-chloroethyl group at the 9-position of the carbazole ring influences its physical and chemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and biological screening.
The fundamental principle governing solubility is "like dissolves like," which suggests that a solute will dissolve best in a solvent that has a similar polarity.[2] The solubility of a substance is determined by the balance of intermolecular forces between the solvent and solute, and the entropy change that accompanies solvation.[3] For this compound, its large, predominantly non-polar carbazole core suggests good solubility in non-polar solvents. However, the presence of the nitrogen atom and the chloroethyl group introduces some polarity, which may enhance its solubility in moderately polar solvents.
Theoretical Framework for Solubility Prediction
To provide a predictive framework for the solubility of this compound, we can utilize the Hansen Solubility Parameters (HSP). HSP is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] A substance is more likely to dissolve in a solvent with similar HSP values.
The Hansen Solubility Parameters for the parent compound, carbazole, are:
-
δD (Dispersion): 21.7 MPa½
-
δP (Polar): 6.4 MPa½
-
δH (Hydrogen Bonding): 6.2 MPa½[5]
The addition of a chloroethyl group is expected to slightly increase the polar component (δP) due to the electronegativity of the chlorine atom. This suggests that while maintaining good solubility in aromatic and non-polar solvents, this compound may exhibit improved solubility in some polar aprotic solvents compared to the parent carbazole.
Diagram: Conceptual Workflow for Solubility Assessment
Caption: A conceptual workflow illustrating the synergy between theoretical prediction and experimental validation for determining the solubility of this compound.
Predicted Solubility Profile of this compound
Based on the known solubility of carbazole and the structural contribution of the chloroethyl group, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents.[3][6][7] It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO is expected to effectively solvate the polar functionalities of the molecule. Carbazole is known to be soluble in DMSO.[7] |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. DMF is an efficient solvent for carbazole.[8] | |
| Acetone | Moderate | Acetone's moderate polarity should allow for good solvation. Carbazole is soluble in acetone.[6] | |
| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent that should be a reasonable solvent for this compound. | |
| Tetrahydrofuran (THF) | Moderate to High | THF's ether functionality and moderate polarity make it a good solvent for a wide range of organic compounds. | |
| Polar Protic | Methanol | Low to Moderate | The ability of methanol to hydrogen bond may not be as effective in solvating the large non-polar carbazole backbone. Carbazole has limited solubility in methanol.[9] |
| Ethanol | Low | Similar to methanol, ethanol is a polar protic solvent. Carbazole is sparingly soluble in ethanol.[7] | |
| Non-Polar | Toluene | High | The aromatic nature of toluene will have strong dispersion interactions with the carbazole ring system. Carbazole is soluble in toluene.[3] |
| Dichloromethane (DCM) | High | DCM is a versatile solvent that can dissolve a wide range of organic compounds due to its ability to engage in dipole-dipole and dispersion interactions. | |
| Chloroform | High | Similar to DCM, chloroform is an excellent solvent for many organic solids. Carbazole is readily soluble in chloroform.[7] | |
| Hexane | Low | As a non-polar aliphatic solvent, hexane will likely have weaker interactions with the somewhat polar regions of the molecule. | |
| Diethyl Ether | Low to Moderate | Diethyl ether is a relatively non-polar solvent with some dipole moment, which may provide moderate solubility. |
Experimental Protocol for Solubility Determination
The following protocol provides a standardized method for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., dichloromethane) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Diagram: Experimental Workflow for Solubility Determination
Caption: A step-by-step workflow for the experimental determination of the solubility of this compound.
Safety Precautions
-
Hazard Identification: Carbazole is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[10]
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can accurately determine its solubility in a wide range of organic solvents. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating new products. Adherence to strict safety protocols is paramount when handling this and similar chemical compounds.
References
-
CHEM-SP. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Available from: [Link]
-
Solubility of Things. (n.d.). Carbazole. Available from: [Link]
-
Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. Available from: [Link]
-
PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Available from: [Link]
- CHEM-SP. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Rowan Scientific. (n.d.). Predicting Solubility. Available from: [Link]
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
ResearchGate. (2025). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why? Available from: [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available from: [Link]
-
NIH. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available from: [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available from: [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available from: [Link]
-
Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Available from: [Link]
-
RSC Publishing. (2022). Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. Available from: [Link]
- National Institute of Standards and Technology. (n.d.). Carbazole with Methanol - IUPAC-NIST Solubilities Database.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Carbazole.
- Fisher Scientific. (2023). SAFETY DATA SHEET - Carbazole.
-
US EPA. (n.d.). 9H-Carbazole, 9-(2-chloroethyl)- - Substance Details. Available from: [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available from: [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Available from: [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-Ethylcarbazole.
-
ResearchGate. (n.d.). Calculated Hansen Solubility Parameters for Some Common Solvents and... Available from: [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available from: [Link]
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Purity analysis of synthesized 9-(2-Chloroethyl)carbazole
An In-Depth Technical Guide to the Purity Analysis of Synthesized 9-(2-Chloroethyl)carbazole
Abstract
This compound is a pivotal intermediate in the synthesis of a variety of functional materials and pharmacologically active compounds, including vinyl-carbazole polymers and novel therapeutic agents. The efficacy, safety, and performance of these final products are directly contingent on the purity of this precursor. This guide provides a comprehensive framework for the rigorous purity analysis of laboratory-synthesized this compound. We will delve into the mechanistic origins of potential impurities, detail robust, orthogonal analytical methodologies for their detection and quantification, and present these protocols within a self-validating system to ensure scientific integrity. This document is intended for researchers, analytical chemists, and drug development professionals who require a field-proven approach to purity confirmation.
Introduction: The Imperative of Purity
Carbazole and its derivatives are renowned for their unique electronic and photophysical properties, making them foundational building blocks in organic electronics and medicinal chemistry.[1][2] this compound serves as a versatile synthon, with the chloroethyl group providing a reactive handle for subsequent nucleophilic substitution or elimination reactions. However, the very reactivity that makes it valuable also predisposes its synthesis to the formation of structurally similar by-products.
The presence of even trace impurities can have profound consequences:
-
In Materials Science: Impurities can act as charge traps or quenching sites, detrimentally affecting the performance of organic light-emitting diodes (OLEDs) or photorefractive materials.
-
In Drug Development: Uncharacterized impurities can exhibit their own pharmacology or toxicology, confounding biological assays and posing significant safety risks. Regulatory bodies mandate strict impurity profiling for all active pharmaceutical ingredients (APIs) and their intermediates.
Therefore, a multi-faceted, orthogonal analytical approach is not merely best practice; it is a scientific necessity. This guide will establish such an approach, grounding each step in established analytical principles.
Synthetic Pathway and the Genesis of Impurities
A thorough purity analysis begins with understanding the synthesis. This compound is most commonly synthesized via the N-alkylation of carbazole. A typical procedure involves the reaction of carbazole with an excess of a suitable alkylating agent, such as 1,2-dichloroethane or 1-bromo-2-chloroethane, in the presence of a base (e.g., KOH, NaOH) and often a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a suitable solvent.[3]
This process, while effective, can generate a predictable slate of impurities.
Caption: Orthogonal workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the cornerstone for quantitative purity assessment of non-volatile organic molecules. [4]It separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. Purity is typically determined by area percent calculation, assuming all components have a similar response factor at the detection wavelength.
Expertise & Causality: A reversed-phase C18 column is selected for its affinity for the hydrophobic carbazole core. A gradient elution starting with a higher water content allows for the separation of any polar impurities before increasing the organic solvent concentration to elute the main compound and resolve it from closely related non-polar by-products like the dimer. UV detection at a wavelength where the carbazole chromophore absorbs strongly (e.g., 293 nm) ensures high sensitivity.
Experimental Protocol: Validated RP-HPLC Method
This protocol is designed as a self-validating system. System suitability tests must be passed before sample analysis to ensure the chromatographic system is performing correctly.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Filter: All mobile phases must be filtered through a 0.45 µm membrane filter and degassed. [5]
-
-
Chromatographic Conditions:
| Parameter | Specification |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 293 nm |
| Run Time | 25 minutes |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-20 min: 95% B; 20-21 min: 95% to 60% B; 21-25 min: 60% B (equilibration) |
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh ~5 mg of a certified reference standard of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (Concentration: ~100 µg/mL).
-
Test Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The theoretical plates for the main peak should be ≥ 2000, and the tailing factor should be ≤ 1.5.
-
-
Analysis and Data Interpretation:
-
Inject a blank (Acetonitrile), followed by the Test Solution in duplicate.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Unreacted carbazole will have a significantly shorter retention time, while the dimer by-product will have a longer retention time than the main product.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. [6]Compounds are separated based on their boiling points and interaction with a capillary column, then fragmented and detected by a mass spectrometer, providing a unique "fingerprint" for identification.
Expertise & Causality: This method is orthogonal to HPLC and is ideal for detecting impurities that HPLC might miss, such as residual 1,2-dichloroethane or other volatile synthesis reagents. The mass spectrum provides definitive structural information, which is crucial for identifying unknown peaks, a key aspect of trustworthiness in analysis. [7]
Experimental Protocol: GC-MS Analysis
-
System Preparation:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
-
GC-MS Conditions:
| Parameter | Specification |
| Oven Program | Initial 100°C, hold 2 min; Ramp at 20°C/min to 300°C; Hold 10 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Mass Range | 40 - 550 amu |
| Solvent Delay | 3 minutes |
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the synthesized product in Dichloromethane or Ethyl Acetate.
-
-
Analysis and Data Interpretation:
-
Inject 1 µL of the sample solution.
-
The main peak corresponding to this compound should be observed. Its mass spectrum should show the molecular ion (m/z = 229/231, in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) and characteristic fragmentation patterns.
-
Search the NIST library for any minor peaks to identify them. Look specifically for the mass spectra of carbazole (m/z = 167) and 9-vinylcarbazole (m/z = 193).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H NMR gives information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. It is unparalleled for structural confirmation and identifying impurities with unique atomic frameworks. [8] Expertise & Causality: The NMR spectrum serves as a primary identity test. For purity, the absence of signals corresponding to known impurities is critical. For instance, the characteristic broad N-H proton signal of unreacted carbazole (often around δ 8.1 ppm in CDCl₃) should be absent in the product's ¹H NMR spectrum. [9]The integration of the product signals should also be consistent with the proposed structure.
Predicted Spectral Data and Interpretation
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 8.10 - 7.20 | m | 8H | Carbazole Ring H's |
| Methylene Protons | ~4.60 | t | 2H | N-CH₂ -CH₂Cl |
| Methylene Protons | ~4.00 | t | 2H | N-CH₂-CH₂ Cl |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 140 - 110 | Carbazole Ring C's |
| Methylene Carbon | ~47 | N-CH₂ -CH₂Cl |
| Methylene Carbon | ~41 | N-CH₂-CH₂ Cl |
Trustworthiness Check: To validate purity, carefully examine the baseline for small peaks. Integrate any impurity peaks relative to the main product's signals to estimate their concentration. For example, if a peak for unreacted carbazole is observed, its integration relative to the 8 aromatic protons of the product can give a molar percentage of that impurity.
Elemental Analysis
Principle: Elemental analysis (CHNX) determines the mass percentages of Carbon, Hydrogen, Nitrogen, and Halogens (in this case, Chlorine) in a sample. [10]The experimental values are compared against the theoretical percentages calculated from the compound's molecular formula.
Expertise & Causality: This is a fundamental test of purity. A significant deviation (>0.4%) between the theoretical and experimental values indicates the presence of impurities that alter the elemental composition, such as residual solvent (high C, H) or inorganic salts (no C, H, N).
-
Molecular Formula: C₁₄H₁₂ClN
-
Molecular Weight: 229.71 g/mol
-
Theoretical Composition:
-
C: 73.19%
-
H: 5.27%
-
Cl: 15.44%
-
N: 6.10%
-
A sample is considered pure if the experimental results fall within ±0.4% of these theoretical values.
Conclusion: A Synthesis of Evidence
The purity of this compound cannot be ascertained by a single measurement. It is the congruent testimony of multiple, orthogonal analytical techniques that provides the necessary confidence for its use in downstream applications. A high-purity sample (>99% by HPLC area percent) should exhibit:
-
A single major peak in the HPLC chromatogram.
-
The absence of volatile impurities by GC-MS.
-
Clean ¹H and ¹³C NMR spectra consistent with the proposed structure and lacking signals for starting materials or by-products.
-
An elemental analysis that matches the theoretical composition within an acceptable margin of error (±0.4%).
By adopting this rigorous, multi-faceted analytical strategy, researchers and developers can ensure the integrity of their work, the reliability of their results, and the safety of their final products.
References
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Bashir M, Bano A, Ijaz AS, Chaudhary BA. (2015). Recent developments and biological activities of N-substituted carbazole derivatives: A review. Molecules, 20(8):13496-517.
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Zhang, Y., et al. (2025). Determination of amines using 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl) as labeling reagent by HPLC. ResearchGate.
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Kumar, A., et al. (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Rasayan J. Chem.
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Al-Aaraji, S. M., et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate.
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Al-Aaraji, S. M., et al. (2014). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science.
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TCI Chemicals. (n.d.). High Purity Carbazole with Excellent Optical Properties. TCI Chemicals.
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CN104292276A. (n.d.). 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. SciSpace.
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
-
SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]- on Newcrom R1 HPLC column. SIELC.
-
Larter, S., et al. (2018). Quantitative analysis of carbazoles and hydrocarbons in condensates and oils using comprehensive GC-MS/MS and comparative GC-MS analyses. ResearchGate.
-
Workman, J., & V-Mon, L. (2023). Halogenated Organic Compounds. Spectroscopy Online.
-
Yildiz, S., et al. (n.d.). Synthesis of some novel Carbazole derivatives and evaluation of their antimicrobial activity. ResearchGate.
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Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia.
-
ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. ResearchGate.
-
Idrees, M., & Siddiqui, N. J. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur.
-
BenchChem. (2025). Confirming the Purity of 1H-Benzo[c]carbazole: A Comparative Guide to HPLC Analysis. BenchChem.
-
Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
-
de Freitas, J. C. C., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.
-
Al-Ostath, R., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PMC - NIH.
-
PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics.
-
Siodłowska, B., et al. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI.
-
Wang, M., et al. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. PubMed.
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A Researcher's Guide to Biological Activity Screening of Novel Carbazole Derivatives
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The Carbazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The carbazole heterocycle, a tricyclic aromatic system consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including a rigid, planar geometry and a π-electron-rich system, render it an ideal framework for designing novel therapeutic agents with a wide spectrum of pharmacological activities.[3][4] This technical guide provides a comprehensive overview of the potential applications of carbazole compounds in medicinal chemistry, with a focus on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and synthetic strategies that underpin the development of carbazole-based drug candidates. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of innovative therapeutics.
The Carbazole Core: A Foundation for Diverse Biological Activity
The inherent chemical characteristics of the carbazole nucleus are central to its versatility in drug design. The fused aromatic system provides a rigid scaffold that can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[4] The nitrogen atom of the pyrrole ring can participate in hydrogen bonding, a crucial interaction in many drug-receptor binding events. Furthermore, the extensive electron delocalization across the tricyclic system contributes to the molecule's stability and influences its pharmacokinetic profile.[4]
Naturally occurring carbazole alkaloids, primarily isolated from plants of the Rutaceae family, have long been recognized for their diverse biological activities.[1][5] These natural products have served as a rich source of inspiration for medicinal chemists to synthesize a vast library of carbazole derivatives with enhanced potency and selectivity.[4][6] Two notable examples of FDA-approved drugs containing the carbazole core are Carvedilol, used for treating congestive heart failure, and Midostaurin, an anticancer agent.[1]
Anticancer Applications: Targeting the Hallmarks of Malignancy
Carbazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[7][8] Their mechanisms of action are diverse and often multifaceted, making them attractive candidates for overcoming drug resistance.[8][9]
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
One of the primary anticancer mechanisms of certain carbazole alkaloids is their ability to intercalate into DNA, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9] Additionally, many carbazole derivatives function as topoisomerase inhibitors.[9][10] Topoisomerases are essential enzymes that regulate DNA topology during cellular processes. By inhibiting these enzymes, carbazole compounds can induce DNA strand breaks and trigger programmed cell death in cancer cells.
Caption: Action of Carbazole on DNA and Topoisomerases.
Inhibition of Kinases and Signaling Pathways
Many carbazole derivatives have been designed to target specific protein kinases that are aberrantly activated in cancer cells. For instance, some N-annulated indolocarbazoles have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[11] Inhibition of CDKs by these compounds leads to cell cycle arrest and prevents tumor cell proliferation.[11]
Furthermore, carbazoles have been identified as inhibitors of the JAK/STAT signaling pathway, particularly STAT3, which is constitutively activated in many human tumors and plays a crucial role in cell growth and survival.[12] By targeting the STAT3 SH2 domain, these compounds can disrupt STAT3 dimerization and its downstream signaling, leading to apoptosis in cancer cells.[12]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of carbazole derivatives is highly dependent on their substitution pattern. For example, the introduction of sulfonamide moieties has led to the development of potent antimitotic agents that induce apoptosis.[13][14] The position and nature of substituents on the carbazole ring significantly influence their potency and selectivity.
| Carbazole Derivative | Target | Anticancer Activity | Reference |
| Ellipticine | Topoisomerase II | Anticancer agent | [4] |
| Mahanine | Apoptosis induction | Cytotoxic against various cancer cell lines | [15][16] |
| N-annulated indolocarbazoles | Cyclin-dependent kinases (CDKs) | Antiproliferative | [11] |
| Carbazole sulfonamides | Tubulin polymerization, Topo I | Antimitotic, induces apoptosis | [13][14] |
| STA-21 | STAT3 dimerization | Inhibits transcriptional function in breast cancer cells | [12] |
Neuroprotective Applications: Combating Neurodegenerative Diseases
The global burden of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease is on the rise, creating an urgent need for effective therapeutic interventions. Carbazole compounds have emerged as promising candidates for the development of neuroprotective agents due to their multi-target approach in ameliorating the symptoms of these debilitating disorders.[1]
Multi-Target Strategy for Alzheimer's Disease
The pathophysiology of Alzheimer's disease is complex, involving multiple interconnected pathways. Carbazole derivatives have been designed to simultaneously target several key factors implicated in AD progression.[17][18] These include:
-
Cholinesterase Inhibition: Some carbazole-based hybrids act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[1][17] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function.
-
Inhibition of β-amyloid (Aβ) Aggregation: The accumulation of Aβ plaques is a hallmark of AD. Certain carbazole derivatives have been shown to inhibit the formation and aggregation of Aβ peptides.[1][19]
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many carbazole compounds possess potent antioxidant properties, scavenging free radicals and protecting neurons from oxidative damage.[18]
-
Biometal Chelation: Dysregulation of metal ions like copper and zinc is implicated in Aβ aggregation and oxidative stress. Some carbazole-based compounds can chelate these metal ions, thereby mitigating their neurotoxic effects.[17][18]
Caption: Multi-target strategy of carbazoles in Alzheimer's disease.
Neuroprotection in Other Neurological Disorders
The neuroprotective effects of carbazoles extend beyond Alzheimer's disease. For instance, certain carbazole derivatives have shown potential in models of amyotrophic lateral sclerosis (ALS) by inhibiting the aggregation of mutant hSOD1 protein.[20]
Antimicrobial and Anti-inflammatory Applications
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new classes of antimicrobial agents.[21] Carbazole derivatives have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi.[3][15][21][22][23]
Antibacterial and Antifungal Activity
The antimicrobial potency of carbazole compounds is influenced by the nature and position of substituents on the carbazole ring.[3][22] For example, the introduction of a dihydrotriazine group has been shown to increase antimicrobial potency while reducing toxicity.[24] Some carbazole derivatives exert their antimicrobial effect by inhibiting essential microbial enzymes like dihydrofolate reductase.[24]
| Pathogen | Carbazole Derivative | MIC (μg/mL) | Reference |
| Staphylococcus aureus | Mahanimbine | ≤5.0 | [15][16] |
| Escherichia coli | Chloro-substituted carbazole | - | [21] |
| Candida albicans | N-substituted carbazole with 1,2,4-triazole | 2-4 | [11] |
| Multidrug-resistant bacteria | Carbazole with dihydrotriazine | 0.5-2 | [24] |
Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases, including autoimmune disorders and cancer. Carbazole compounds have been shown to possess significant anti-inflammatory properties.[3][25] One of the mechanisms underlying their anti-inflammatory effects is the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][26] Some carbazoles can also modulate inflammatory signaling pathways, such as the p38 MAPK pathway, to downregulate the expression of inflammatory mediators.[26] Additionally, novel carbazole compounds have been developed as inhibitors of Toll-like receptors (TLRs) 7, 8, and 9, which are implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[27]
Experimental Protocols: Synthesis and Biological Evaluation
General Synthetic Procedure for N-Substituted Carbazoles
The synthesis of N-substituted carbazoles is a fundamental step in the development of new therapeutic agents. A common and efficient method involves the reaction of carbazole with an appropriate alkyl or aryl halide in the presence of a base.
Protocol: Synthesis of N-Ethylcarbazole
-
Materials: Carbazole, potassium hydroxide, bromoethane, acetone.
-
Procedure:
-
To a solution of carbazole (1.03 g, 6.16 mmol) in acetone (20 ml), add a solution of potassium hydroxide (1.21 g, 21.56 mmol) and bromoethane (1.01 g, 9.24 mmol) in acetone.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain N-ethylcarbazole.
-
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
(This is a generalized procedure adapted from the literature. Specific reaction conditions may need to be optimized for different substrates.)[28]
In Vitro Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the antimicrobial activity of a compound.
Protocol: Broth Microdilution Method
-
Materials: Test compound, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, incubator.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive (microbes in broth without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
(This protocol is a standard microbiological procedure. Adherence to aseptic techniques is crucial.)[15][24]
Future Perspectives and Conclusion
The carbazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by carbazole derivatives, coupled with their synthetic tractability, make them highly attractive for medicinal chemists.[3][4] Future research in this area will likely focus on:
-
Design of more selective and potent inhibitors: By leveraging computational modeling and a deeper understanding of drug-target interactions, it will be possible to design carbazole derivatives with improved selectivity and reduced off-target effects.
-
Development of multi-target ligands: The complexity of diseases like cancer and neurodegenerative disorders necessitates the development of drugs that can modulate multiple targets simultaneously. The carbazole scaffold is well-suited for the design of such multi-target ligands.
-
Exploration of new therapeutic areas: While significant progress has been made in the areas of cancer, neurodegeneration, and infectious diseases, the full therapeutic potential of carbazole compounds is yet to be unlocked. Further investigations into their utility for other diseases, such as metabolic and cardiovascular disorders, are warranted.[25]
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Thermal stability and degradation profile of 9-(2-Chloroethyl)carbazole
An In-Depth Technical Guide on the Thermal Stability and Degradation Profile of 9-(2-Chloroethyl)carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and anticipated degradation profile of this compound. As a carbazole derivative, this compound is of significant interest in pharmaceutical and materials science research. Understanding its behavior under thermal stress is critical for defining its processing parameters, storage conditions, and predicting its long-term stability in various applications. This document synthesizes foundational principles of thermal analysis with predictive insights into the compound's degradation mechanism, supported by data from related carbazole structures. Detailed, field-proven experimental protocols for key analytical techniques are provided to ensure methodological rigor.
Introduction: The Imperative of Thermal Characterization
The carbazole moiety is renowned for its high thermal stability and robust electronic properties, making it a foundational scaffold in the development of pharmaceuticals and organic electronic materials.[1][2] The introduction of a reactive 2-chloroethyl group at the 9-position creates a molecule, this compound, with potential for further functionalization, but also introduces a potential site of thermal instability.
For drug development professionals, thermal stability is a cornerstone of formulation science and regulatory compliance. An unstable compound can degrade during manufacturing (e.g., milling, heat sterilization) or storage, leading to loss of potency and the formation of potentially toxic impurities. For materials scientists, the operational lifetime and reliability of organic electronic devices are directly contingent on the thermal robustness of their constituent materials.[3]
Therefore, a thorough investigation of the thermal degradation profile is not merely an academic exercise but a critical step in the risk assessment and development pipeline. This guide will elucidate the principles and methodologies required to characterize this compound, focusing on Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis techniques.
Physicochemical Properties of this compound
A baseline understanding of the compound's physical and chemical properties is essential before undertaking thermal analysis.
| Property | Value | Source |
| IUPAC Name | 9-(2-Chloroethyl)-9H-carbazole | [4][5] |
| CAS Number | 1140-35-8 | [4][5] |
| Molecular Formula | C₁₄H₁₂ClN | [4][5] |
| Molecular Weight | 229.71 g/mol | [5] |
| Structure | A tricyclic aromatic carbazole core with a 2-chloroethyl substituent on the nitrogen atom. | [4] |
Core Methodologies for Thermal Analysis
The evaluation of a compound's thermal properties relies on a suite of analytical techniques that measure changes in physical and chemical properties as a function of temperature.[6] The two primary techniques are TGA and DSC.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as it is heated at a controlled rate.[7] It is the definitive technique for determining decomposition temperatures, quantifying mass loss events, and assessing thermal stability. The choice of atmosphere (inert, e.g., N₂, or oxidative, e.g., Air) is critical; an inert atmosphere isolates inherent thermal instability, while an oxidative atmosphere reveals susceptibility to oxidation.
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using certified reference materials.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an inert TGA pan (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients.
-
Atmosphere & Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run to ensure an inert environment.
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A 10 °C/min rate is a standard choice that balances resolution and experimental time.
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the program.
-
Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature of 5% mass loss (Td5%), a common metric for thermal stability.[7] The derivative of the mass loss curve (DTG) identifies the temperature of the maximum rate of decomposition (Tmax).[8]
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic). For this compound, DSC is crucial for identifying the melting point (Tm), an important physical property, and any potential glass transitions (Tg) or exothermic decomposition events.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss from sublimation prior to decomposition.
-
Atmosphere & Flow Rate: Maintain a constant nitrogen purge (20-50 mL/min) to provide a consistent and inert thermal environment.
-
Heating Program (Heat-Cool-Heat):
-
First Heat: Ramp from 25 °C to a temperature just above the expected melting point at 10 °C/min. This removes any prior thermal history.
-
Cool: Cool the sample at 10 °C/min back to 25 °C.
-
Second Heat: Ramp again at 10 °C/min to the upper-temperature limit. The melting point is determined from this second heating scan for consistency.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the onset and peak temperatures of endothermic events (melting) or exothermic events (decomposition, crystallization).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Thermal Profile of Carbazole Derivatives: A Comparative Baseline
| Compound | Melting Temp. (Tm) | Glass Transition Temp. (Tg) | Decomposition Temp. (Td5%) | Reference |
| Carbazole | 246 °C | - | >350 °C | [9] |
| 9-Hexylcarbazole | 62-63 °C | Not Reported | Not Reported | [3] |
| 2-(N-hexylcarbazol-3'-yl)-4-formylpyridine | 95 °C | Not Reported | 291 °C | [3] |
| 2-(N-hexylcarbazol-3'-yl)-5-formylpyridine | 86 °C | Not Reported | 307 °C | [3] |
| Various Benzocarbazole derivatives | - | 78 - 127 °C | 270 - 462 °C | [7] |
| Diaryl-amine substituted Carbazoles | - | 120 - 194 °C | >450 °C | [10] |
This comparative data demonstrates that while the core is stable to well over 350-400 °C, the onset of decomposition for substituted carbazoles typically falls in the 270-460 °C range, depending on the nature of the substituent.
Predicted Degradation Profile of this compound
The thermal degradation of this compound is predicted to occur in a stepwise manner, initiated by the weakest bond in the molecule.
Trustworthiness: This proposed mechanism is grounded in fundamental principles of organic chemistry. The C-Cl bond is polar and the adjacent C-H protons are rendered acidic by the electron-withdrawing nature of the chlorine atom, making the chloroethyl group susceptible to elimination reactions.
Step 1: Initial Degradation via Elimination
The primary and lowest-temperature degradation pathway is expected to be the elimination of hydrogen chloride (HCl) from the ethyl side chain. This E2 (elimination, bimolecular) or E1 (elimination, unimolecular) reaction would yield 9-vinylcarbazole and gaseous HCl. This initial mass loss event would correspond to approximately 15.9% of the total molecular weight (M.W. of HCl / M.W. of starting material). This step is likely to occur before the degradation of the highly stable carbazole ring system.
Step 2: High-Temperature Degradation of the Carbazole Core
Following the loss of the side chain, the resulting 9-vinylcarbazole (or its subsequent polymerization/rearrangement products) will degrade at significantly higher temperatures. The degradation of the carbazole ring itself involves complex fragmentation and charring processes.[11] Analysis of the evolved gases during this stage using coupled techniques like TGA-Mass Spectrometry (TGA-MS) or TGA-FTIR would be necessary to identify fragments such as benzene, aniline, and various nitrogen-containing species.[6]
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Unveiling the Solid State: A Guide to the Crystal Structure Analysis of N-Substituted Carbazole Derivatives
An In-depth Technical Guide
Introduction: The Significance of N-Substituted Carbazoles
N-substituted carbazoles are a prominent class of heterocyclic compounds, forming the structural core of numerous molecules at the forefront of scientific innovation. Their unique electronic properties, high thermal stability, and tunable functionality make them indispensable building blocks in both materials science and drug development.[1][2] In the realm of materials, they are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices due to their excellent charge-transporting capabilities.[3][4] In medicinal chemistry, the carbazole scaffold is found in a wide array of biologically active agents exhibiting antitumor, antimicrobial, neuroprotective, and anti-inflammatory properties.[3][5][6][7]
The macroscopic function of these materials and the therapeutic efficacy of these drugs are fundamentally dictated by the precise three-dimensional arrangement of molecules in the solid state. This arrangement, or crystal structure, governs critical properties such as charge mobility, photoluminescence, solubility, bioavailability, and stability. Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a critical prerequisite for rational design and optimization. Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive analytical technique to elucidate this atomic-level architecture, providing unambiguous insights into molecular geometry and intermolecular interactions.[8][9][10] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental workflows, and data interpretation involved in the crystal structure analysis of N-substituted carbazole derivatives.
The Pathway to Atomic Resolution: From Synthesis to a Solved Structure
The journey from a synthesized powder in a flask to a fully refined 3D crystal structure is a multi-step process where each stage is critical for success. The quality of the final structural model is entirely dependent on the quality of the single crystal used for analysis.
Diagram: The Crystal Structure Analysis Workflow
Caption: A comprehensive workflow from chemical synthesis to final structural analysis.
Experimental Protocol: Growing High-Quality Single Crystals
The cornerstone of a successful SC-XRD experiment is a single crystal of sufficient size and quality—typically 0.1-0.3 mm in each dimension, free of cracks and defects. For N-substituted carbazoles, which are generally stable organic solids, slow crystallization from a suitable solvent system is the most effective method. The primary objective is to allow molecules to deposit slowly and orderly onto a growing lattice, minimizing kinetic defects.
Methodology: Slow Evaporation
-
Solvent Selection: Choose a solvent or solvent mixture in which the carbazole derivative has moderate solubility. High solubility prevents crystallization, while very low solubility hinders the transport of material. Test a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol) and their mixtures.
-
Preparation of a Saturated Solution: In a clean, small vial, dissolve the purified compound in the chosen solvent system with gentle warming (if necessary) to achieve a clear, nearly saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a new, clean vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Incubation: Cover the vial with a cap, or Parafilm, pierced with one or two small holes from a needle. The size of the holes controls the rate of evaporation; a slower rate is almost always better.
-
Isolation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate over several days to weeks. Do not disturb the vial during this period.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and immediately coat them with a viscous oil (e.g., Paratone-N) to prevent solvent loss and protect them from the atmosphere.
The Core of the Analysis: Single-Crystal X-ray Diffraction
SC-XRD is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal, including bond lengths, bond angles, and unit cell dimensions.[10] The technique is based on the principle of Bragg's Law, where a beam of monochromatic X-rays is diffracted by the electron clouds of the atoms arranged in the ordered crystal lattice.[8][11]
Data Collection and Processing
A suitable crystal is mounted on a goniometer in a modern diffractometer. The crystal is cooled, typically to 100 K, in a stream of nitrogen gas to minimize thermal motion of the atoms, resulting in a higher quality diffraction pattern. The instrument rotates the crystal through a series of orientations while exposing it to the X-ray beam, and a detector records the intensity and position of the thousands of diffracted reflections.[8]
This raw data is then processed. The intensities of the diffraction spots are integrated, corrected for experimental factors (like absorption), and reduced to a list of reflections, known as an HKL file, which serves as the input for structure solution.
Structure Solution and Refinement: Unveiling the Molecule
The central challenge in crystallography is the "phase problem." While the intensities of the diffracted waves are measured, their phase information is lost. For small molecules like carbazole derivatives, this problem is typically solved using direct methods, a mathematical approach that uses statistical relationships between reflection intensities to derive initial phase estimates.[12]
This yields an initial electron density map, which often reveals the positions of the heavier atoms. A molecular model is then built to fit this map. This initial model is then refined against the experimental data using a non-linear least-squares algorithm. This iterative process systematically adjusts atomic positions, displacement parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.[13][14][15] The quality of the final model is assessed by a residual factor (R1), with values below 5% (0.05) indicating a very good refinement for small molecules.
Diagram: The Structure Solution and Refinement Cycle
Caption: The iterative cycle of crystallographic structure refinement.
From Coordinates to Chemistry: Interpreting the Structural Data
A solved crystal structure is a rich source of chemical information. Analysis moves from the individual molecule to how molecules interact with each other in the crystal lattice, a field known as supramolecular chemistry.
Molecular Geometry and Conformation
The first step is to analyze the geometry of the N-substituted carbazole molecule itself. Key parameters include:
-
Planarity of the Carbazole Core: The carbazole ring system is largely planar, but substitution can induce minor deviations.[16]
-
Dihedral Angles: Of particular interest is the dihedral angle between the plane of the carbazole unit and the plane of the N-substituent (e.g., a phenyl or sulfonyl group). This angle significantly impacts the electronic conjugation and, consequently, the photophysical properties of the molecule.[16]
Table: Representative Crystallographic Data for N-Substituted Carbazoles
| Parameter | Compound I | Compound II |
| Formula | C₂₈H₂₁FN₂O₇S | C₂₅H₁₆N₂O₂S |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ |
| a (Å) | 10.123(4) | 8.567(2) |
| b (Å) | 15.456(6) | 12.345(3) |
| c (Å) | 16.987(7) | 18.789(5) |
| β (°) | 95.67(1) | 90 |
| Final R1 [I>2σ(I)] | 0.045 | 0.038 |
| Carbazole/N-Benzenesulfonyl Dihedral Angle | 79.7(2)° | 88.2(2)° |
| Source | Data adapted from authoritative crystallographic studies for illustrative purposes.[16] |
Supramolecular Analysis: Crystal Packing and Intermolecular Interactions
Molecules in a crystal are held together by a network of non-covalent interactions. For N-substituted carbazoles, these are dominated by weak hydrogen bonds and π-interactions.[1][17][18] Understanding these interactions is key to explaining a material's properties.
-
C–H···O/N/Cl Hydrogen Bonds: These are common interactions, especially when sulfonyl or nitro groups are present, forming chains or networks that stabilize the crystal packing.[1][17][18][19]
-
π–π Stacking: The aromatic carbazole cores often stack on top of each other. The distance and offset of this stacking are critical for electronic communication between molecules, directly influencing charge transport in organic semiconductors.[20][21]
-
C–H···π Interactions: These occur where a C-H bond from one molecule points towards the face of an aromatic ring on a neighboring molecule, contributing significantly to the overall lattice energy.[17][18]
Advanced Visualization: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[19] A surface is generated around a molecule, and it is colored based on the distance to the nearest atoms of neighboring molecules.
-
d_norm Surface: This property is mapped onto the Hirshfeld surface. Red spots indicate close intermolecular contacts (shorter than the van der Waals radii sum) and are hotspots for significant interactions like hydrogen bonds.[19][22]
-
2D Fingerprint Plots: These plots summarize all the interactions, providing a quantitative breakdown of the contribution of each type of contact (e.g., H···H, C···H, O···H) to the total crystal packing. For example, a plot might show that H···H contacts account for 36.3% of the surface, C···H for 30.2%, and O···H for 24.0%.[19]
Conclusion and Outlook
The crystal structure analysis of N-substituted carbazole derivatives is a vital discipline that bridges synthetic chemistry with materials science and pharmacology. By employing single-crystal X-ray diffraction, researchers can gain unparalleled insight into the three-dimensional architecture of these versatile molecules. This guide has outlined the essential workflow, from the critical step of crystal growth to the nuances of structure refinement and supramolecular analysis. Understanding the interplay of molecular conformation and intermolecular forces—visualized through tools like Hirshfeld surface analysis—empowers scientists to establish clear structure-property relationships. This knowledge is paramount for designing next-generation carbazole derivatives with tailored electronic properties for advanced materials or optimized pharmacological profiles for new therapeutics.
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Dhanalakshmi, G.; Saravanan, V.; Mohanakrishnan, A. K.; Aravindhan, S. (2019). Synthesis, Crystal Structure, Hirshfeld Surface, Energy Framework and Molecular Docking Analysis of Two Novel Carbazole Derivatives. Asian Journal of Chemistry, 31, 3017-3028. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Hole-Transporting Materials from 9-(2-Chloroethyl)carbazole in OLEDs
Introduction: The Strategic Role of Carbazole Derivatives in Advancing OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and form factor flexibility over conventional liquid crystal displays.[1] At the core of high-performance OLEDs lies a meticulously engineered stack of organic semiconductor layers, each with a specific function in the electroluminescent process. The hole-transporting layer (HTL) is a critical component, responsible for efficiently injecting positive charge carriers (holes) from the anode and transporting them to the emissive layer. The properties of the hole-transporting material (HTM) directly impact the overall efficiency, stability, and operational lifetime of the OLED device.
Carbazole-based compounds have emerged as a prominent class of HTMs due to their inherent advantages, including excellent hole mobility, high thermal and morphological stability, and a high triplet energy level, which is crucial for efficient phosphorescent OLEDs.[2] The rigid carbazole moiety provides a stable molecular scaffold, while its electron-rich nature facilitates efficient hole transport.[1] Furthermore, the versatile reactivity of the carbazole core allows for straightforward chemical modification to fine-tune its electronic and physical properties.
This application note provides a detailed guide for researchers and material scientists on the utilization of a key carbazole-based building block, 9-(2-Chloroethyl)carbazole, in the synthesis of advanced hole-transporting materials. We will delve into the rationale behind its use, provide step-by-step synthesis protocols, and discuss the characterization of the resulting materials.
The Versatility of the Ethyl Linker in Carbazole-Based HTMs
The incorporation of an ethyl linker at the 9-position of the carbazole core, as in this compound, offers several strategic advantages in the molecular design of HTMs. This flexible alkyl chain can enhance the solubility of the final material in common organic solvents, which is a significant benefit for solution-processed OLED fabrication techniques like spin-coating and inkjet printing.[3] Additionally, the ethyl linker can help to disrupt intermolecular π-π stacking, a phenomenon that can lead to aggregation-induced quenching of luminescence and reduced device performance.[3] By creating steric hindrance, the ethyl linker helps to maintain the amorphous nature of the HTM thin film, which is essential for uniform charge transport and long-term device stability.
Synthesis of Hole-Transporting Materials: A Two-Stage Approach
The synthesis of a target hole-transporting material, such as 9-(2-(diphenylamino)ethyl)-9H-carbazole , from this compound is typically a two-stage process. First, the precursor, this compound, is synthesized via N-alkylation of carbazole. Subsequently, this precursor undergoes a nucleophilic substitution reaction with a suitable hole-transporting moiety, in this case, diphenylamine.
Stage 1: Synthesis of the Precursor, this compound
A reliable method for the N-alkylation of carbazole to produce this compound involves a phase-transfer catalyzed reaction. Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids).[4] In this case, it enables the deprotonated carbazole anion to react with the alkylating agent, 1,2-dichloroethane.
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Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 9-(2-Chloroethyl)carbazole
Abstract
This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 9-(2-Chloroethyl)carbazole. This compound is a key intermediate in the synthesis of various biologically active carbazole derivatives, which have shown potential in drug development for their anticancer and antioxidant properties.[1] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control, stability testing, and research applications.[2][3]
Introduction and Scientific Rationale
This compound is a derivative of carbazole, a tricyclic aromatic heterocyclic compound known for its unique electronic and photophysical properties.[4][5] Carbazole derivatives are integral to the development of pharmaceuticals due to their wide range of biological activities.[1][6] Accurate quantification of this compound is critical for ensuring the purity of starting materials, monitoring reaction progress, and assessing the quality of final active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for non-volatile and thermally labile molecules.[7] This method is based on the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase.[8][9][10] this compound, being a moderately nonpolar molecule, is well-suited for this separation mode. A gradient elution is employed to ensure efficient separation of the main analyte from potential impurities that may possess a wide range of polarities.[8]
Analytical Method
Principle of Separation
The separation is achieved on a C18 (octadecylsilyl) silica gel column. The retention mechanism is primarily driven by the hydrophobic partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.[9] The mobile phase consists of a mixture of water and acetonitrile, a common organic modifier in RP-HPLC.[11] By gradually increasing the concentration of acetonitrile (the stronger, less polar solvent), the hydrophobicity of the mobile phase increases, causing analytes to elute from the column in order of increasing hydrophobicity.
Materials and Reagents
-
Analyte: this compound Reference Standard (Purity ≥98%)
-
Solvents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methanol (HPLC Grade)
-
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
-
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard dimensions for robust separation of small molecules. The C18 phase provides excellent retention for the nonpolar carbazole moiety.[9][12] |
| Mobile Phase A | HPLC Grade Water | The weak solvent in the mobile phase system.[9] |
| Mobile Phase B | Acetonitrile | The strong organic modifier used to elute the analyte.[11][13] |
| Gradient Program | 0-2 min: 60% B2-10 min: 60% to 95% B10-15 min: 95% B15.1-20 min: 60% B (Re-equilibration) | A gradient ensures sharp peaks for the main analyte while eluting any potential impurities with different polarities within a reasonable run time.[8][14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 235 nm and 293 nm (DAD) | Carbazole derivatives exhibit strong UV absorbance. Monitoring at multiple wavelengths allows for optimal sensitivity and peak purity assessment. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the analyte is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Experimental Protocols
Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of diluent (Acetonitrile/Water, 50:50) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up to the mark with the diluent and mix thoroughly.
Working Standard and Calibration Curve Preparation
-
Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
These solutions are used to construct the calibration curve for quantification.
Sample Preparation
-
Accurately weigh an amount of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Follow steps 2-4 from the Standard Stock Solution Preparation protocol.
-
Perform a further dilution as necessary to bring the final concentration within the validated linear range of the method (e.g., dilute 1 mL to 10 mL for a target concentration of 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
System Suitability and Method Validation
To ensure the analytical system is performing correctly before and during analysis, a System Suitability Test (SST) must be performed.[15] The method's reliability is established through a comprehensive validation process as mandated by ICH guidelines.[2][16]
Analytical Workflow
The overall process from sample preparation to final report generation is illustrated below.
System Suitability Test (SST)
Inject a working standard solution (e.g., 50 µg/mL) six consecutive times. The results must meet the acceptance criteria listed in the table below before sample analysis can begin.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[15] |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column separation. |
| Repeatability (%RSD) | ≤ 2.0% | The Relative Standard Deviation (%RSD) of peak areas from replicate injections demonstrates system precision.[15] |
Method Validation Summary
This analytical method must be validated to demonstrate its suitability for its intended purpose. The validation should adhere to the ICH Q2(R1) guideline.[2][3]
-
Specificity: The method's specificity is demonstrated by the absence of interfering peaks at the retention time of this compound in a chromatogram of a diluent blank. Peak purity analysis using a DAD confirms that the analyte peak is spectrally homogeneous.
-
Linearity: The linearity is established by a linear plot of peak area versus concentration across a specified range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.[14]
-
Accuracy: Accuracy is determined by performing recovery studies on a sample matrix spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Assessed by analyzing six replicate samples at 100% of the target concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay): Assessed by repeating the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should meet acceptance criteria.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve. For example, LOD and LOQ might be calculated as 3.15 µg/mL and 9.57 µg/mL, respectively, based on linearity parameters.[14]
-
Robustness: The method's robustness is evaluated by making small, deliberate variations in chromatographic parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±2 nm in wavelength) and observing the effect on the results and SST parameters.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over a practical concentration range. The inclusion of system suitability tests and adherence to ICH validation guidelines ensures that the protocol is robust and suitable for routine use in quality control and research environments within the pharmaceutical industry.
References
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SIELC. (n.d.). Separation of 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
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Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 431-436. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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Defense Technical Information Center (DTIC). (1977). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Retrieved from [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
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Al-Rimawi, F. (2014). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Journal of Chromatographic Science, 52(4), 347-352. Retrieved from [Link]
-
ResearchGate. (2016). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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ResearchGate. (2002). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Analytical Procedure Development Q14. Retrieved from [Link]
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MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Retrieved from [Link]
-
ResearchGate. (2022). Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at.... Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. (2022). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
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LCGC. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 9H-Carbazole, 9-ethyl-. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
MDPI. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Retrieved from [Link]
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YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). 2-chloro-9H-carbazole. Retrieved from [Link]
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MDPI. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Retrieved from [Link]
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Taylor & Francis Online. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Retrieved from [Link]
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Application Notes & Protocols: Synthesis and Evaluation of 9-(2-Chloroethyl)carbazole Derivatives as Potential Anticancer Agents
Abstract
Carbazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1] This document provides a comprehensive guide for the synthesis of 9-(2-chloroethyl)carbazole, a key intermediate, and its subsequent derivatization to generate a library of novel compounds for anticancer screening. We detail the underlying chemical principles, provide step-by-step experimental protocols for synthesis and biological evaluation, and discuss the structure-activity relationships that may govern the therapeutic potential of this compound class.
Introduction: The Rationale for Carbazole Scaffolds in Oncology
The carbazole nucleus, a tricyclic aromatic heterocycle, is a core component of numerous naturally occurring alkaloids and synthetic compounds with potent biological activities.[2] In oncology, carbazole-based agents have been shown to exert their effects through various mechanisms, including DNA intercalation, inhibition of critical enzymes like topoisomerase II, and induction of apoptosis.[3][4] The introduction of an N-alkyl chain, specifically the 9-(2-chloroethyl) group, provides a reactive electrophilic site. This "warhead" allows for facile nucleophilic substitution reactions, enabling the synthesis of a diverse range of derivatives. By strategically introducing different functional groups, researchers can modulate the compound's physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—to optimize drug-like characteristics and enhance selective cytotoxicity against cancer cells.
Synthetic Strategy & Workflow
The overall strategy involves a two-stage process:
-
Synthesis of the Key Intermediate: N-alkylation of the carbazole nitrogen with a suitable two-carbon electrophile to generate this compound.
-
Derivatization: Nucleophilic substitution at the terminal chloride of the ethyl chain to introduce diverse chemical moieties.
This workflow allows for a divergent synthetic approach, where a single, readily prepared intermediate can be converted into a multitude of final compounds for biological screening.
Caption: General workflow for synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of this compound Intermediate
Principle: This reaction is a classic N-alkylation of a secondary amine (carbazole) using an alkyl halide in the presence of a base. The base deprotonates the carbazole nitrogen, forming the carbazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (1-bromo-2-chloroethane). Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. Using 1-bromo-2-chloroethane is strategic, as the bromine is a better leaving group than chlorine, allowing for selective reaction at the C-Br bond.
Materials:
-
Carbazole
-
1-Bromo-2-chloroethane
-
Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃)[5][6]
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add carbazole (1.0 eq).
-
Add anhydrous DMF to dissolve the carbazole (approx. 10 mL per gram of carbazole).
-
Add finely powdered potassium hydroxide (1.5 eq) or potassium carbonate (2.0 eq) to the stirring solution.[6] Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the carbazolide anion.
-
Slowly add 1-bromo-2-chloroethane (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and allow it to stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) mobile phase. The disappearance of the carbazole spot indicates reaction completion.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing cold deionized water (approx. 5 times the volume of DMF). This will precipitate the crude product.
-
Stir the aqueous suspension for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with ample deionized water.
-
Dissolve the crude solid in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization from ethanol to yield pure this compound.
Protocol 2: General Synthesis of this compound Derivatives
Principle: The synthesized intermediate possesses a reactive primary alkyl chloride. This site is susceptible to nucleophilic attack (Sₙ2 reaction) by a wide range of nucleophiles (e.g., primary/secondary amines, thiols, azides). This protocol provides a general framework for creating a library of derivatives.
Materials:
-
This compound (from Protocol 1)
-
Selected Nucleophile (e.g., morpholine, piperidine, thiophenol, sodium azide) (1.5-2.0 eq)
-
A suitable base if the nucleophile is used as a salt (e.g., K₂CO₃, triethylamine)
-
Solvent (e.g., Acetonitrile, DMF, or Ethanol)
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile in a round-bottom flask.
-
Add the chosen nucleophile (1.5 eq). If the nucleophile is an amine, a base like K₂CO₃ (2.0 eq) can be added to act as an acid scavenger.
-
Add a catalytic amount of potassium iodide (KI) (0.1 eq). The iodide can displace the chloride in-situ (Finkelstein reaction), creating a more reactive iodo-intermediate, which accelerates the reaction.
-
Reflux the mixture and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Perform an aqueous workup similar to steps 8-9 in Protocol 1.
-
Purify the final compound by column chromatography or recrystallization. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Derivative Example | Nucleophile | Base/Conditions | Expected Product |
| CZ-1 | Morpholine | K₂CO₃, Acetonitrile, Reflux | 9-(2-Morpholinoethyl)carbazole |
| CZ-2 | Sodium Azide | DMF, 60 °C | 9-(2-Azidoethyl)carbazole |
| CZ-3 | Thiophenol | K₂CO₃, Acetonitrile, Reflux | 9-(2-(Phenylthio)ethyl)carbazole |
| CZ-4 | Piperidine | K₂CO₃, Acetonitrile, Reflux | 9-(2-Piperidin-1-yl)ethyl)carbazole |
Biological Evaluation: Anticancer Activity
Protocol 3: In Vitro Cytotoxicity Screening using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical)[7][8]
-
Normal cell line for selectivity testing (e.g., MRC-5 - normal lung fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized carbazole derivatives, dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader.
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized carbazole derivatives in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Interpreting Results & Structure-Activity Relationship (SAR)
The IC₅₀ values provide a quantitative measure of a compound's potency. A lower IC₅₀ value indicates higher cytotoxic activity. By comparing the IC₅₀ values across a library of derivatives, a structure-activity relationship (SAR) can be established.
| Compound ID | R-Group (at ethyl chain) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) |
| Intermediate | -Cl | > 50 | > 50 |
| CZ-1 | -Morpholino | 15.2 | 21.8 |
| CZ-2 | -N₃ (Azido) | 8.5 | 11.3 |
| CZ-4 | -Piperidin-1-yl | 12.7 | 18.4 |
| CZ-X | -[Aromatic Amine] | 5.1 | 7.9 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 |
| Note: Data are representative examples based on typical findings in the literature and are for illustrative purposes.[7][8][9] |
From this hypothetical data, one might infer that:
-
The parent chloroethyl compound is largely inactive, highlighting the necessity of derivatization.
-
Introducing nitrogen-containing heterocycles imparts cytotoxic activity.
-
The azido group (CZ-2) or a more complex aromatic amine (CZ-X) may lead to higher potency compared to simple cyclic amines like morpholine. This suggests that electronic properties and the potential for additional molecular interactions (e.g., pi-stacking) could be important for activity.
Potential Mechanisms of Action
While the exact mechanism must be determined experimentally for each new derivative, carbazole-based compounds are known to act through several pathways relevant to cancer therapy.
Caption: Plausible mechanisms of action for carbazole derivatives.
-
Topoisomerase II Inhibition: Many planar aromatic systems, like carbazole, can function as catalytic inhibitors of topoisomerase II.[3][4] By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering apoptosis.
-
DNA Intercalation: The flat, electron-rich carbazole ring can insert itself between the base pairs of the DNA double helix. This distorts the helical structure, interfering with DNA replication and transcription processes.
-
Apoptosis Induction: Regardless of the primary target, potent anticancer agents typically converge on the induction of apoptosis (programmed cell death). This can be triggered by irreparable DNA damage or by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2]
Conclusion
The this compound scaffold is a versatile and promising starting point for the development of novel anticancer agents. The synthetic routes are robust and allow for the creation of diverse chemical libraries. By combining systematic chemical synthesis with rigorous biological evaluation, researchers can elucidate important structure-activity relationships and identify lead compounds with potent and selective anticancer activity for further preclinical development.
References
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Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]
-
Kumar, A., et al. (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Rasayan J. Chem. Retrieved January 21, 2026, from [Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]
-
Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. (2015). PubMed. Retrieved January 21, 2026, from [Link]
-
Symmetrically substituted carbazole derivatives exert antiproliferative effects through catalytic inhibition of topoisomerase II. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (2023). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of new 9H-Carbazole derivatives. (2013). Iraqi Journal of Science. Retrieved January 21, 2026, from [Link]
-
Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
- Process for the preparation of N-alkyl carbazoles. (n.d.). Google Patents.
-
Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. (2024). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (2025). Wiley Online Library. Retrieved January 21, 2026, from [Link]
-
Structures of the reported carbazole derivatives from 2010 to 2013. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Rapid n-alkylation of carbazole, phenothiazlne and acridone under microwave irradiation. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. (2021). Indian Journal of Pharmaceutical Education and Research. Retrieved January 21, 2026, from [Link]
-
Can anyone help me regarding N-alkylation of 3-bromo carbazole??. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
- Method for synthesis of N-alkyl carbazole and derivatives thereof. (n.d.). Google Patents.
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Application Note: A Guide to the Synthesis and Evaluation of Antimicrobial Carbazole Derivatives from 9-(2-Chloroethyl)carbazole
Abstract
In the face of rising antimicrobial resistance, the exploration of novel chemical scaffolds is a critical endeavor in medicinal chemistry.[1] Carbazole and its derivatives have emerged as a privileged class of nitrogen-containing heterocycles, demonstrating a broad spectrum of pharmacological activities, including potent effects against various bacterial and fungal pathogens.[2][3] This application note provides a comprehensive guide for researchers on the strategic use of 9-(2-Chloroethyl)carbazole as a versatile starting material for the synthesis of novel antimicrobial agents. We will detail the underlying chemical principles, provide robust, step-by-step synthetic protocols, and outline standard methodologies for antimicrobial evaluation, including the determination of Minimum Inhibitory Concentration (MIC).
Introduction: The Promise of the Carbazole Scaffold
First isolated from coal tar in 1872, the carbazole nucleus is a tricyclic aromatic system that serves as the core for many natural alkaloids and synthetic compounds with significant biological activity.[1] The planar and π-conjugated nature of the carbazole ring system allows it to interact with biological macromolecules, including DNA and essential enzymes, making it a valuable pharmacophore in drug design.[4][5] The development of carbazole-based compounds has shown particular promise in combating drug-resistant microbes, with certain derivatives exhibiting high efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.[2][4]
This compound is a particularly useful synthetic intermediate. The carbazole nitrogen is readily alkylated, and the terminal chloro group on the ethyl chain provides a reactive electrophilic site, perfect for introducing a wide array of functional groups through nucleophilic substitution reactions. This modular approach allows for the systematic generation of a diverse library of candidate compounds for antimicrobial screening.
The Core Chemistry: Leveraging Nucleophilic Substitution
The primary synthetic strategy involves the SN2 reaction between this compound and a suitable nucleophile. The chloroethyl group acts as an excellent electrophile, and its reaction with various nucleophiles (Nu-H), such as amines, thiols, or azoles, leads to the formation of a new carbon-nucleophile bond, effectively tethering a new moiety to the carbazole core.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile is typically chosen. These solvents can solvate the cation of the base but do not strongly solvate the nucleophile, thus increasing its reactivity and facilitating the SN2 mechanism.
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is employed. Its role is to deprotonate the nucleophile (Nu-H), generating a more potent anionic nucleophile (Nu⁻) that can efficiently attack the electrophilic carbon of the chloroethyl group.
-
Temperature: The reaction is often heated (e.g., 60-80 °C) to provide sufficient activation energy for the reaction to proceed at a reasonable rate. Reaction progress can be conveniently monitored using Thin Layer Chromatography (TLC).
The general synthetic pathway is illustrated in the diagram below.
Caption: General scheme for synthesizing carbazole derivatives.
Experimental Protocols
Protocol 3.1: General Synthesis of Antimicrobial Carbazole Derivatives
This protocol describes a general method for reacting this compound with a nucleophile. As a specific example, we will use 1,2,4-triazole, which has been incorporated into carbazole structures to create potent antimicrobial agents.[6][7]
Materials:
-
This compound
-
1,2,4-Triazole (or other desired nucleophile)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the chosen nucleophile (e.g., 1,2,4-triazole, 1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) until the reactants are dissolved and a stirrable slurry is formed.
-
Reaction: Heat the mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The disappearance of the starting material spot indicates reaction completion (typically 8-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., an increasing gradient of ethyl acetate in hexane) to yield the pure product.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3.2: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains, a standard method for quantifying antimicrobial activity.[1][8]
Materials:
-
Synthesized carbazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
DMSO (for dissolving compounds)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin sodium salt solution (viability indicator)
Procedure:
-
Prepare Compound Stock: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile growth medium (CAMHB or RPMI) to all wells of a 96-well plate.
-
Add an additional 100 µL of medium containing the test compound to the first column of wells, creating a starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient.
-
-
Inoculum Preparation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well.
-
Controls (Self-Validation):
-
Positive Control: Wells containing a standard antibiotic (e.g., Ciprofloxacin) to confirm microbial susceptibility.
-
Negative Control (Growth): Wells containing only medium and inoculum (no compound) to confirm microbial viability.
-
Sterility Control: Wells containing only medium to check for contamination.
-
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by adding a viability indicator like Resazurin and observing the color change.
Caption: Workflow for MIC determination via broth microdilution.
Structure-Activity Relationship (SAR) and Data Interpretation
The true power of using this compound lies in the ability to generate data that informs SAR. By synthesizing a series of derivatives with different nucleophiles and testing their antimicrobial activity, researchers can identify key structural features required for potency. For instance, the introduction of specific heterocyclic rings like triazoles or moieties containing aminoguanidine has been shown to enhance antimicrobial effects.[9]
The table below summarizes representative MIC values for various carbazole derivatives reported in the literature, showcasing their potential against common pathogens.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Carbazole-Aminopyrimidine Hybrid | S. aureus | 12.5 - 25 | [1] |
| Carbazole-Dihydrotriazine Hybrid | S. aureus (MRSA) | 0.5 - 2 | [9] |
| Carbazole-Dihydrotriazine Hybrid | E. coli | 1 - 4 | [9] |
| N-Substituted Carbazole | P. aeruginosa | 9.37 | [1] |
| 4-Hydroxycarbazole Derivative | S. aureus | 32 | [8] |
| 4-Hydroxycarbazole Derivative | C. albicans | >64 | [8] |
| Benzo[c]carbazol-10-ol Derivative | P. aeruginosa | 8 | [4] |
Key Insights:
-
Gram-positive bacteria like S. aureus often appear more susceptible to carbazole derivatives than Gram-negative bacteria.[8] This may be due to differences in the cell wall structure.
-
The nature of the substituent added via the ethyl linker is critical. For example, compounds containing a dihydrotriazine moiety have demonstrated exceptionally low MIC values, suggesting a specific interaction with a microbial target, potentially dihydrofolate reductase.[9]
-
Lipophilicity and hydrogen bonding capabilities introduced by the new functional groups can significantly influence membrane permeability and target binding, thereby modulating antimicrobial potency.
Conclusion
This compound stands out as a highly valuable and versatile building block for the discovery of new antimicrobial agents. The straightforward and modular synthetic route allows for the creation of diverse chemical libraries. By combining robust synthesis with systematic antimicrobial evaluation, researchers can efficiently probe the structure-activity landscape of carbazole derivatives, paving the way for the development of next-generation therapeutics to combat infectious diseases.
References
-
Baskaran, S., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(15), 4987. Available at: [Link]
-
Zhang, L., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1395-1406. Available at: [Link]
-
Salih, N. A., et al. (2012). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Kowalska, K., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Molecules, 28(18), 6545. Available at: [Link]
-
Al-Naily, A., et al. (2024). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. Available at: [Link]
-
Shaikh, I. N., et al. (2023). A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022. Organic & Medicinal Chemistry International Journal. Available at: [Link]
-
Kaplancikli, Z. A., et al. (2011). Synthesis of some novel Carbazole derivatives and evaluation of their antimicrobial activity. African Journal of Pharmacy and Pharmacology, 5(8), 1032-1038. Available at: [Link]
-
Wang, F., et al. (2018). Laser-Induced Antibacterial Activity of Novel Symmetric Carbazole-Based Ethynylpyridine Photosensitizers. ACS Omega, 3(4), 4334-4340. Available at: [Link]
-
Zhang, L., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Ashok, D., et al. (2018). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 8(62), 35467-35480. Available at: [Link]
-
Zhang, A., et al. (2025). Novel Carbazole-Triazole-Thioether Conjugates as Multifunctional Antimicrobial Agents against Phytopathogen. Molecular Diversity. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde, a key building block in the development of novel organic materials and pharmaceutical compounds.[1][2][3] Due to its distinct electronic and optical properties, this carbazole derivative is of significant interest in materials science and medicinal chemistry.[1][2]
The synthesis is typically achieved through a multi-step process, commencing with the N-ethylation of carbazole, followed by a regioselective formylation.[1][4] A critical challenge in the synthesis is controlling the regioselectivity of the formylation step, as electrophilic substitution on the 9-ethyl-9H-carbazole ring preferentially occurs at the C-3 and C-6 positions.[5][6] This guide will detail a reliable method to achieve the desired C-2 functionalization.
Introduction: The Scientific Rationale
Carbazole and its derivatives are a vital class of heterocyclic compounds extensively utilized for their advantageous properties in various scientific fields.[1][2] Their rigid, planar structure and electron-rich nature make them excellent candidates for hole-transporting materials in organic light-emitting diodes (OLEDs) and as foundational scaffolds for pharmacologically active molecules.[1][3]
The introduction of an aldehyde group at the 2-position of the 9-ethyl-9H-carbazole core offers a versatile chemical handle for further molecular modifications. This functionalization enables the synthesis of a diverse array of derivatives with tailored electronic and biological properties.[1]
Why the 2-Carbaldehyde Isomer?
While the Vilsmeier-Haack reaction on 9-ethyl-9H-carbazole typically yields the 3-carbaldehyde isomer due to electronic and steric factors, the 2-substituted isomer provides a unique substitution pattern for creating novel molecular architectures.[5][6] This specific regiochemistry can be crucial for fine-tuning the optoelectronic properties of organic semiconductors or for exploring specific structure-activity relationships in drug discovery.[3]
Synthetic Strategy: A Multi-Step Approach
Direct formylation of 9-ethyl-9H-carbazole to obtain the 2-carbaldehyde isomer is challenging. Therefore, a more strategic, multi-step pathway is necessary to achieve the desired regioselectivity. The protocol outlined below involves two primary stages:
-
N-Ethylation of Carbazole: Introduction of the ethyl group at the nitrogen atom.
-
Regioselective Formylation: A two-step process involving bromination and subsequent lithium-halogen exchange followed by formylation to direct the aldehyde group to the C-2 position.
Visualizing the Workflow
Caption: Synthetic pathway for 9-ethyl-9H-carbazole-2-carbaldehyde.
Detailed Experimental Protocols
PART A: Synthesis of 9-Ethyl-9H-carbazole
This initial step involves the N-alkylation of carbazole.[1]
Materials:
-
Carbazole
-
Potassium hydroxide (KOH)
-
Bromoethane
-
N,N-Dimethylformamide (DMF)
-
Methylene chloride
-
Magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve carbazole (20 g, 119.6 mmol) in 200 ml of DMF.[1]
-
To this solution, add potassium hydroxide (20.13 g, 358.8 mmol) and bromoethane (39.1 g, 358.8 mmol).[1]
-
Stir the mixture overnight at 60°C.[1]
-
After the reaction is complete (monitored by TLC), pour the mixture into brine and extract the product with methylene chloride.[1]
-
Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate the solution using a rotary evaporator.[1]
-
Purify the resulting solid residue by recrystallization from ethanol to yield 9-ethyl-9H-carbazole as a white solid.[1]
PART B: Synthesis of 9-Ethyl-9H-carbazole-2-carbaldehyde
This part details the regioselective formylation process.
Step 1: Bromination of 9-Ethyl-9H-carbazole
Materials:
-
9-Ethyl-9H-carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 9-ethylcarbazole (5.00 g, 25.6 mmol) in 50 mL of DMF.[5]
-
Add N-bromosuccinimide (NBS) (4.56 g, 25.6 mmol) to the solution in one portion.[5]
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).[5]
-
Upon completion, pour the reaction mixture into 200 mL of ice-water.[5]
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-9-ethylcarbazole.
Step 2: Lithium-Halogen Exchange and Formylation
Materials:
-
2-Bromo-9-ethylcarbazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
Dissolve 2-bromo-9-ethylcarbazole (5.00 g, 18.2 mmol) in 100 mL of anhydrous THF under a nitrogen atmosphere.[5]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
Slowly add n-butyllithium (7.3 mL of a 2.5 M solution in hexanes, 18.2 mmol) dropwise to the cooled solution over 30 minutes, maintaining the temperature at -78 °C.[5]
-
Stir the reaction mixture at -78 °C for 1 hour to ensure the formation of the 2-lithio-9-ethylcarbazole intermediate.[5]
-
To the solution of the organolithium intermediate at -78 °C, add anhydrous N,N-dimethylformamide (2.1 mL, 27.3 mmol) dropwise.[5]
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.[5]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).[5]
-
Extract the mixture with diethyl ether (3 x 50 mL).[5]
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 9-ethyl-9H-carbazole-2-carbaldehyde.[2]
Quantitative Data Summary
| Reactant/Product | Step | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield |
| Carbazole | A | 167.21 | 20 | 119.6 | - |
| 9-Ethyl-9H-carbazole | A | 195.26 | - | - | Typically >90% |
| 9-Ethyl-9H-carbazole | B1 | 195.26 | 5.00 | 25.6 | - |
| 2-Bromo-9-ethyl-9H-carbazole | B1 | 274.16 | - | - | Typically >85% |
| 2-Bromo-9-ethyl-9H-carbazole | B2 | 274.16 | 5.00 | 18.2 | - |
| 9-Ethyl-9H-carbazole-2-carbaldehyde | B2 | 223.27 | - | - | Variable |
Characterization and Validation
The structure and purity of the synthesized 9-ethyl-9H-carbazole-2-carbaldehyde should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the regiochemistry of the aldehyde group. The aldehyde proton signal is expected to appear downfield in the ¹H NMR spectrum.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde group.
While experimental NMR data for the 2-carbaldehyde isomer is not widely available, predictions based on structurally similar compounds can be made.[4] The aldehyde group will cause a deshielding effect on the adjacent protons (H-1 and H-3) and the carbon to which it is attached (C-2), resulting in their signals appearing at a higher chemical shift.[4]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Phosphorus oxychloride (used in the alternative Vilsmeier-Haack reaction) is corrosive and reacts violently with water.[6]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation in Step B2 | Incomplete lithium-halogen exchange. | Ensure anhydrous conditions and accurate temperature control at -78°C. Use freshly titrated n-butyllithium. |
| Formation of the 3-carbaldehyde isomer | Inadequate regiocontrol. | The described multi-step synthesis is designed to avoid this. If direct formylation is attempted, the 3-isomer is the expected major product.[6] |
| Difficult purification | Presence of unreacted starting material or byproducts. | Optimize reaction time and stoichiometry. Employ column chromatography for purification if recrystallization is insufficient. |
Conclusion
The synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde requires a regioselective approach to overcome the inherent electronic preference for substitution at the C-3 position.[5] The detailed multi-step protocol involving bromination and subsequent lithium-halogen exchange followed by formylation provides a robust strategy for accessing the desired C-2 substituted product. This versatile building block opens avenues for the development of novel organic materials and potential therapeutic agents.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-(2-Chloroethyl)carbazole
Welcome to the technical support center for the synthesis of 9-(2-Chloroethyl)carbazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A diminished or absent yield of the desired product is a frequent challenge. The underlying causes can often be traced back to several key experimental factors.
Potential Causes & Solutions:
-
Incomplete Deprotonation of Carbazole: The N-alkylation of carbazole proceeds through the nucleophilic attack of the carbazole anion on the alkylating agent. Incomplete deprotonation of the carbazole starting material will significantly limit the formation of the desired product.
-
Solution 1: Choice of Base and Solvent. Stronger bases are more effective at deprotonating carbazole. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide can be more effective, especially in anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] The use of finely powdered bases can also increase the reaction rate.[1]
-
Solution 2: Anhydrous Conditions. Water can compete with the carbazole for the base and can also react with the alkylating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
-
-
Ineffective Alkylating Agent: The reactivity of the alkylating agent is crucial. While 1,2-dichloroethane is a common choice, its reactivity can sometimes be insufficient.
-
Solution: Use a More Reactive Alkylating Agent. 1-bromo-2-chloroethane is a more reactive alternative due to the better leaving group ability of bromide compared to chloride. However, be aware that this can also lead to the formation of the dibrominated byproduct.
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired N-alkylation and potential side reactions.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
Issue 2: Formation of Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield of this compound.
Potential Causes & Solutions:
-
Formation of 9-(2-Hydroxyethyl)carbazole: This can occur if there is residual water in the reaction mixture, leading to the hydrolysis of the chloroethyl group or reaction with ethylene oxide (if formed as a byproduct).
-
Solution: Ensure Anhydrous Conditions. As mentioned previously, thoroughly dry all glassware and use anhydrous solvents.[1]
-
-
Formation of Bis(carbazol-9-yl)ethane: This byproduct can form if a second molecule of carbazole anion displaces the chloride from the already formed this compound.
-
Solution: Control Stoichiometry. Use a slight excess of the dihaloethane alkylating agent to favor the formation of the desired mono-alkylated product.
-
-
Reaction at the Carbon Atoms of the Carbazole Ring (C-Alkylation): While N-alkylation is generally favored, some C-alkylation can occur, especially under certain conditions.
-
Solution: Optimize Reaction Conditions. The choice of base and solvent can influence the N- versus C-alkylation ratio. Using a strong base in a polar aprotic solvent generally favors N-alkylation.
-
Issue 3: Incomplete Reaction
Even with optimized conditions, the reaction may not go to completion, leaving unreacted starting materials.
Potential Causes & Solutions:
-
Poor Solubility of Reagents: If the carbazole or the base is not well-dissolved in the solvent, the reaction rate will be slow.
-
Inefficient Mixing: In heterogeneous reaction mixtures, efficient stirring is crucial to ensure contact between the reactants.
-
Solution: Use Effective Stirring. Employ a magnetic stirrer or mechanical stirrer to ensure the reaction mixture is well-agitated.
-
-
Deactivation of the Catalyst (if using Phase Transfer Catalysis): In phase-transfer catalyzed reactions, the catalyst can be poisoned or degraded.
-
Solution: Use a Robust Catalyst. Tetrabutylammonium bromide (TBAB) is a commonly used and relatively stable phase-transfer catalyst.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the N-alkylation of carbazole with a 1,2-dihaloethane, typically 1,2-dichloroethane or 1-bromo-2-chloroethane, in the presence of a base.[6][7]
Q2: What is the role of a phase-transfer catalyst in this synthesis?
A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the carbazole anion from the solid or aqueous phase to the organic phase where the alkylating agent is located.[8][9] This can significantly increase the reaction rate and allow for the use of milder reaction conditions.[9]
Q3: What are the recommended safety precautions for this synthesis?
-
Handling of Reagents: Carbazole and its derivatives can be irritating. 1,2-dichloroethane and 1-bromo-2-chloroethane are toxic and potential carcinogens. Strong bases like sodium hydride are highly flammable and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Setup: Ensure the reaction is set up securely and that any heating is done using a controlled heating mantle or oil bath.
Q4: How can I purify the final product?
The most common method for purifying this compound is recrystallization from a suitable solvent, such as ethanol.[2] Column chromatography using silica gel can also be employed for higher purity.[10]
Q5: Are there alternative synthetic routes to this compound?
An alternative two-step method involves the reaction of carbazole with ethylene oxide to form 9-(2-hydroxyethyl)carbazole, followed by chlorination using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This method can sometimes provide better control and higher purity.
Experimental Protocols
Protocol 1: N-Alkylation of Carbazole using Potassium Hydroxide
This protocol is a standard method for the synthesis of this compound.
Materials:
-
Carbazole
-
Potassium Hydroxide (KOH), finely powdered
-
1,2-Dichloroethane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carbazole in anhydrous DMF.
-
Add finely powdered potassium hydroxide to the solution.
-
Add 1,2-dichloroethane to the reaction mixture.
-
Heat the mixture to 60-80°C and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Filter the resulting precipitate and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis via 9-(2-Hydroxyethyl)carbazole
This two-step protocol offers an alternative route that can sometimes yield a cleaner product.
Step 1: Synthesis of 9-(2-Hydroxyethyl)carbazole
-
In a suitable reaction vessel, react carbazole with ethylene oxide in the presence of a basic catalyst.
-
Purify the resulting 9-(2-hydroxyethyl)carbazole, which has a melting point of approximately 80°C.[11]
Step 2: Chlorination of 9-(2-Hydroxyethyl)carbazole
-
Dissolve the purified 9-(2-hydroxyethyl)carbazole in an appropriate solvent (e.g., dichloromethane).
-
Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the solution at a controlled temperature (typically 0°C).
-
After the reaction is complete, carefully quench the reaction and isolate the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
| Parameter | Recommended Condition | Reference |
| Base | KOH, NaOH, NaH, K₂CO₃ | [1][2] |
| Alkylating Agent | 1,2-dichloroethane, 1-bromo-2-chloroethane | [6][7] |
| Solvent | DMF, DMSO, Acetone | [1][2][4] |
| Temperature | 60-80°C | [2][3] |
| Phase Transfer Catalyst | TBAB, 18-crown-6 | [1][5] |
| Purification Method | Recrystallization (Ethanol), Column Chromatography | [2][10] |
Visualizations
Reaction Pathway for N-Alkylation of Carbazole
Caption: N-Alkylation of carbazole to form this compound.
Troubleshooting Logic Flow
Caption: Troubleshooting guide for low product yield.
References
-
Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. Retrieved from [Link]
-
(2022, August 6). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
-
Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1560. Retrieved from [Link]
-
Bogdal, D. (n.d.). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Retrieved from [Link]
- Müller, P., & Pautex, N. (1998). Process for the preparation of N-alkyl carbazoles. Google Patents.
-
(n.d.). RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. ResearchGate. Retrieved from [Link]
- (2013). Method for synthesis of N-alkyl carbazole and derivatives thereof. Google Patents.
-
Kumar, A., et al. (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Retrieved from [Link]
-
(n.d.). Synthesis of new 9-ethyl carbazole derivatives. Iraqi Journal of Science. Retrieved from [Link]
-
(n.d.). 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. SciSpace. Retrieved from [Link]
- (2009). 3,6-dichloro-9-(2-(4-methylpiperazine-1-yl)ethyl)-9H-carbazole and preparation method thereof. Google Patents.
-
(n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
(2021, January 5). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
(n.d.). N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
-
(2020, April 27). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis of Carbazoles. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI. Retrieved from [Link]
-
(2023, November 6). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. NIH. Retrieved from [Link]
-
(n.d.). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
(2014). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. J. Serb. Chem. Soc., 79(2), 125–132. Retrieved from [Link]
-
(2021, January 12). Can anyone help me regarding N-alkylation of 3-bromo carbazole?. ResearchGate. Retrieved from [Link]
-
(n.d.). recent developments in c−h functionalization of carbazoles. Retrieved from [Link]
-
(n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. Retrieved from [Link]
-
(n.d.). Carbazole. Wikipedia. Retrieved from [Link]
-
(n.d.). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. ResearchGate. Retrieved from [Link]
-
(n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. Retrieved from [Link]
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Technical Support Center: Purification of Crude 9-(2-Chloroethyl)carbazole
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of crude 9-(2-Chloroethyl)carbazole. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of crude this compound is heavily dependent on the synthetic route employed. Common synthesis involves the reaction of carbazole with a 2-chloroethylating agent.[1][2] Key impurities to anticipate include:
-
Unreacted Carbazole: Incomplete reaction is a common source of this starting material impurity.[3]
-
9-(2-Hydroxyethyl)carbazole: This can form via hydrolysis of the chloroethyl group, either during the reaction work-up or upon storage, especially in the presence of moisture.
-
1,2-Bis(9-carbazolyl)ethane: This byproduct can arise from the reaction of already formed this compound with unreacted carbazole anion.
-
Polysubstituted Carbazoles: If harsh reaction conditions are used, electrophilic substitution on the carbazole ring can occur, though this is less common for N-alkylation reactions.[4]
-
Residual Solvents: Solvents used in the synthesis and work-up, such as DMF or dichloromethane, may be present.[4][5]
Q2: What is the best initial approach for purifying crude this compound?
A2: For most applications, a two-step approach is recommended:
-
Recrystallization: This is often the most efficient first step for removing the bulk of impurities and can significantly enhance the purity of the material.[6]
-
Column Chromatography: If recrystallization does not yield the desired purity, silica gel column chromatography is a highly effective secondary method for separating closely related impurities.[3][6]
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your purification.[5] A typical solvent system for TLC analysis would be a mixture of hexane and ethyl acetate. The product, being moderately polar, should have an Rf value of approximately 0.3-0.4 in a well-chosen solvent system for optimal separation visualization. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[4][6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield After Recrystallization
Question: I am losing a significant amount of my product during recrystallization. What are the potential causes and how can I improve my yield?
Answer: Low recovery from recrystallization is a common issue that can be traced back to several factors.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For this compound, common recrystallization solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.[8] Perform small-scale solvent screening to identify the optimal solvent or solvent pair. |
| Using an Excessive Amount of Solvent | Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. Dissolve the crude product in the minimum amount of boiling solvent to achieve a saturated solution.[6] |
| Cooling the Solution Too Quickly | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[6] |
| Premature Crystallization During Hot Filtration | If there are insoluble impurities, you may need to perform a hot filtration. If the product crystallizes on the filter funnel, this can be mitigated by pre-heating the funnel and using a fluted filter paper for faster filtration. |
Issue 2: Persistent Impurities After Column Chromatography
Question: I've run a silica gel column, but my NMR spectrum still shows the presence of unreacted carbazole and another unknown byproduct. How can I improve the separation?
Answer: Co-elution of impurities with the desired product during column chromatography is a frequent challenge that requires optimization of the chromatographic conditions.
Workflow for Optimizing Chromatographic Separation:
Caption: Troubleshooting workflow for column chromatography.
Detailed Troubleshooting Steps:
-
Optimize the Solvent System:
-
Decrease Polarity: Unreacted carbazole is less polar than this compound. To improve separation, decrease the polarity of your eluent (e.g., increase the hexane to ethyl acetate ratio). Aim for an Rf value of 0.2-0.3 for your product on TLC for the best separation on the column.[6]
-
Gradient Elution: A shallow gradient elution, where the polarity of the solvent is gradually increased, can be very effective in separating compounds with similar Rf values.[3]
-
-
Improve Loading Technique:
-
Dry Loading: If your compound is not very soluble in the initial eluent, "dry loading" is a superior technique.[6] Dissolve your crude product in a polar solvent like dichloromethane, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can be carefully loaded onto the top of your column.[6] This prevents band broadening and improves separation.
-
-
Check for Column Overloading:
-
As a general rule, the amount of crude material loaded onto the column should not exceed 5% of the total weight of the silica gel. Overloading will lead to poor separation and co-elution of components.
-
Issue 3: Product Decomposition During Purification or Storage
Question: My purified this compound appears to be degrading over time, as evidenced by the appearance of new spots on TLC. What is happening and how can I prevent it?
Answer: this compound can be susceptible to degradation, primarily through hydrolysis or elimination reactions.
Potential Degradation Pathways and Prevention:
Caption: Potential degradation pathways of this compound.
Preventative Measures:
| Preventative Measure | Rationale and Implementation |
| Thorough Drying | Ensure the final product is completely free of water and residual acidic or basic impurities from the work-up.[4] Drying under high vacuum is recommended. |
| Use of Neutralized Silica Gel | Standard silica gel is acidic and can promote the hydrolysis of the chloroethyl group to the corresponding alcohol, 9-(2-hydroxyethyl)carbazole.[3] If decomposition on the column is suspected, consider using silica gel that has been neutralized by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine. |
| Proper Storage | Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and at low temperatures (<-15°C) to minimize degradation.[9] |
Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a test tube, add approximately 50 mg of crude product. Add a few drops of a test solvent (e.g., ethanol, isopropanol) and heat to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. The ideal solvent will show high solubility when hot and low solubility when cold, resulting in good crystal formation.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[6]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Adjust the ratio to achieve an Rf of ~0.3 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully apply the solution to the top of the silica gel bed. Alternatively, use the dry loading method described in Issue 2 .[6]
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2,6-Dimethyl-9H-carbazole. BenchChem.
-
Gao, F., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Scientific Reports. Available at: [Link]
- Kumar, S., et al. (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Asian Journal of Pharmaceutical and Clinical Research.
- Al-Amiery, A. A. (2012).
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis and Purification of 1H-Benzo[c]carbazole. BenchChem.
- Berger, L., et al. (n.d.). Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. U.S.
- The Royal Society of Chemistry. (n.d.).
- Behera, S., et al. (n.d.).
-
U.S. Environmental Protection Agency. (n.d.). 9H-Carbazole, 9-(2-chloroethyl)- - Substance Details. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SciSpace. (n.d.). 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. Retrieved from [Link]
- Google Patents. (n.d.). CN101456839A - 3,6-dichloro-9-(2-(4-methylpiperazine-1-yl)ethyl)-9H-carbazole and preparation method thereof.
- BenchChem Technical Support Team. (2025).
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- 2. CN101456839A - 3,6-dichloro-9-(2-(4-methylpiperazine-1-yl)ethyl)-9H-carbazole and preparation method thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biosynth.com [biosynth.com]
Overcoming poor regioselectivity in the functionalization of the carbazole ring
Carbazole Functionalization Technical Support Center
Welcome to the technical support center for overcoming poor regioselectivity in the functionalization of the carbazole ring. This resource is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of carbazole chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.
Troubleshooting Guide: Regioselectivity in Carbazole Reactions
This section addresses specific issues you may encounter during the functionalization of the carbazole nucleus. Each entry provides a potential cause and a step-by-step protocol to resolve the problem.
Issue 1: Poor C1/C4 vs. C3/C6 Selectivity in Electrophilic Aromatic Substitution
Question: My electrophilic substitution (e.g., halogenation, nitration) on an N-substituted carbazole is yielding a mixture of C3/C6 and C1/C4/C5/C8 isomers, with low yield of my desired product. How can I improve selectivity?
Root Cause Analysis: The carbazole ring possesses multiple nucleophilic sites. The positions C3/C6 and C1/C4/C5/C8 are all susceptible to electrophilic attack. The electronic properties of the N-substituent and the reaction conditions play a crucial role in directing the substitution pattern. For many N-alkylated carbazoles, the C3 and C6 positions are kinetically favored due to their higher electron density. However, steric hindrance from the N-substituent can direct substitution to the less hindered C1 or C4 positions.
Strategic Solutions:
-
Leveraging Directing Groups: The most robust strategy is the installation of a directing group at the N9 position. A removable directing group can steer the electrophile to a specific position before being cleaved.
-
Kinetic vs. Thermodynamic Control: Reaction temperature and time can influence the product distribution. Lower temperatures often favor the kinetically preferred product, while higher temperatures can lead to the thermodynamically more stable isomer.
Experimental Protocol: N-Directing Group Strategy for C4-Bromination
This protocol utilizes a removable N-pivaloyl group to direct bromination to the C4 position.
Step-by-Step Methodology:
-
Protection of N9:
-
Dissolve your starting carbazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add pivaloyl chloride (1.2 eq) and allow the reaction to warm to room temperature overnight.
-
Work up the reaction by washing with water and brine, then dry the organic layer over sodium sulfate. Purify by column chromatography (silica gel, hexanes/ethyl acetate).
-
-
Directed Bromination:
-
Dissolve the N-pivaloyl carbazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour to effect ortho-lithiation.
-
Add a solution of N-bromosuccinimide (NBS) (1.2 eq) in THF and stir at -78 °C for 2 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Purify the crude product by column chromatography to isolate the C4-brominated product.
-
-
Deprotection:
-
Dissolve the C4-bromo-N-pivaloyl carbazole (1.0 eq) in methanol.
-
Add a solution of potassium hydroxide (2.0 eq) in water.
-
Reflux the mixture for 4 hours.
-
Cool to room temperature, neutralize with HCl (1M), and extract with ethyl acetate.
-
Purify by column chromatography to obtain the C4-bromocarbazole.
-
Issue 2: Uncontrolled Poly-substitution in Metal-Catalyzed Cross-Coupling Reactions
Question: I am attempting a mono-functionalization of a di-halogenated carbazole via a Suzuki or Buchwald-Hartwig coupling, but I am observing significant amounts of di-substituted product. How can I favor mono-substitution?
Root Cause Analysis: In di-halogenated carbazoles (e.g., 3,6-dibromocarbazole), the reactivity of the two halogen atoms can be similar, leading to competitive di-substitution, especially if the reaction is allowed to proceed to high conversion. The choice of catalyst, ligand, and reaction stoichiometry are critical for achieving mono-selectivity.
Strategic Solutions:
-
Stoichiometric Control: Limiting the amount of the coupling partner (e.g., boronic acid or amine) is the most straightforward approach. Using a slight excess of the di-halogenated carbazole can favor mono-substitution.
-
Catalyst and Ligand Tuning: The steric and electronic properties of the phosphine ligand in palladium-catalyzed reactions can influence selectivity. Bulky, electron-rich ligands can sometimes favor mono-substitution by sterically hindering the second coupling event after the first has occurred.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poly-substitution.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for electrophilic attack on an unsubstituted carbazole, and why?
The C3 and C6 positions are the most electron-rich and thus the most common sites for electrophilic attack on an unsubstituted carbazole. This is due to the nitrogen atom's lone pair participating in the aromatic system, increasing the electron density at the para positions (C3 and C6). The C1, C4, C5, and C8 positions are less activated.
Q2: How can I selectively functionalize the C1 position?
Selective C1 functionalization is challenging but can be achieved through several strategies:
-
Directed Ortho-Metalation (DoM): By installing a directing group on the N9 position (e.g., pivaloyl, -CON(iPr)2), it is possible to direct lithiation to the C1 position, which can then be quenched with an electrophile.
-
Steric Hindrance: Employing a bulky N9-substituent can sterically block the C3 and C6 positions, making the C1 and C8 positions more accessible to electrophiles, although a mixture is still likely.
Q3: Can computational chemistry predict the regioselectivity of a carbazole reaction?
Yes, density functional theory (DFT) calculations can be a powerful predictive tool. By calculating the electron density (e.g., through Fukui functions or mapping the electrostatic potential), one can predict the most nucleophilic sites on the carbazole ring for electrophilic attack. This can save significant experimental time by guiding the choice of reaction conditions and starting materials.
Q4: What is the role of the solvent in controlling regioselectivity?
The solvent can influence both the reactivity of the electrophile/nucleophile and the stability of reaction intermediates. For instance, in lithiation reactions, coordinating solvents like THF are essential for stabilizing the organolithium intermediate. In electrophilic substitutions, the polarity of the solvent can affect the dissociation of the electrophile and the overall reaction rate, which can sometimes be leveraged to favor one isomer over another.
Q5: Are there enzymatic methods for selective carbazole functionalization?
Biocatalysis is an emerging area for selective C-H functionalization. While less common for carbazoles specifically, enzymes like cytochrome P450 monooxygenases have been engineered to perform highly regioselective hydroxylations on various aromatic scaffolds. This approach offers the potential for environmentally friendly and highly selective transformations.
Data Summary Table
Table 1: Comparison of Directing Groups for C1 vs. C3/C6 Functionalization
| N9-Directing Group | Targeted Position | Typical Reagents | Yield of Desired Isomer | Key Considerations |
| Pivaloyl (-COtBu) | C1 | n-BuLi, then E+ | Good to Excellent | Removable under basic conditions. |
| Carbamoyl (-CONR2) | C1 | n-BuLi, then E+ | Good to Excellent | Often more robust than pivaloyl. |
| Triisopropylsilyl (TIPS) | C3/C6 | Various Electrophiles | Good | Directs to C3/C6; removable with fluoride. |
| None (e.g., N-Alkyl) | C3/C6 | Various Electrophiles | Moderate to Good | Often gives mixtures with C1/C4 isomers. |
Experimental Workflow Diagram
Technical Support Center: Troubleshooting HPLC Separation of Carbazole Isomers
Welcome to our dedicated technical support center for resolving challenges in the High-Performance Liquid Chromatography (HPLC) separation of carbazole isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and quantifying these structurally similar compounds. Carbazole and its isomers are prevalent in pharmaceuticals, organic electronics, and environmental samples, making their accurate separation critical for research and quality control.
This resource provides in-depth troubleshooting advice in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. Our approach is grounded in fundamental chromatographic principles and field-proven experience to empower you with the knowledge to overcome separation challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Shape and Resolution Issues
Question 1: I am observing poor resolution or complete co-elution of my carbazole isomers on a standard C18 column. What is the underlying issue and how can I resolve it?
Answer:
The co-elution of carbazole isomers on a conventional C18 column is a common challenge stemming from their similar hydrophobicities.[1] Standard C18 columns primarily separate compounds based on hydrophobic interactions, which are often insufficient to differentiate between isomers with identical molecular weights and similar polarities.[1]
Causality: Carbazole isomers, such as positional isomers (e.g., 1-methylcarbazole vs. 3-methylcarbazole) or benzo[a]carbazole vs. benzo[c]carbazole, possess very similar logP values. The alkyl chains of the C18 stationary phase interact with the carbazole molecules through non-specific hydrophobic interactions, which may not be selective enough to distinguish the subtle differences in their structures.
Troubleshooting Protocol:
-
Stationary Phase Selection: The most effective solution is often to switch to a stationary phase that offers alternative separation mechanisms in addition to hydrophobicity.[1]
-
Phenyl-Hexyl or Biphenyl Phases: These columns provide π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the carbazole isomers. These interactions are sensitive to the electronic distribution and steric accessibility of the π-systems in each isomer, often leading to enhanced resolution.
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating isomers of aromatic compounds.
-
Carbazole-based Stationary Phases: For highly specific separations, custom-synthesized stationary phases incorporating carbazole moieties can provide exceptional selectivity through shape recognition and specific electronic interactions.[2]
-
-
Mobile Phase Optimization:
-
Organic Modifier: The choice of organic solvent can influence selectivity. While acetonitrile is common, methanol can sometimes enhance π-π interactions with phenyl-based columns.[1] Experiment with different organic modifiers to see which provides better resolution.
-
Mobile Phase Additives: For ionizable carbazole derivatives, adjusting the pH of the mobile phase with buffers can alter the retention and selectivity.[3][4]
-
Question 2: My carbazole isomer peaks are exhibiting significant tailing. What are the potential causes and how can I achieve symmetrical peaks?
Answer:
Peak tailing is a frequent issue in HPLC and can arise from several factors, particularly when analyzing heterocyclic compounds like carbazoles.[3]
Causality:
-
Secondary Interactions: The nitrogen atom in the carbazole ring can be slightly basic and interact with acidic silanol groups on the surface of the silica-based stationary phase. These strong, unwanted interactions can lead to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[5]
-
Extra-Column Effects: Poorly made connections, excessive tubing length between the column and detector, or a contaminated guard column can all contribute to peak tailing.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Reduce Sample Load: Dilute your sample or decrease the injection volume to rule out column overload.[5]
-
Use a High-Quality, End-Capped Column: Modern HPLC columns are often "end-capped" to block most of the reactive silanol groups. Ensure you are using a column suitable for basic compounds.
-
Inspect System Connections: Check all fittings for tightness and ensure the tubing between the column and detector is as short and narrow as possible to minimize dead volume.[6]
-
Mobile Phase Modification: If tailing persists, consider adding a small amount of a competitive base, like triethylamine (TEA) (e.g., 0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, preventing the carbazole analytes from doing so.
Retention Time and Stability Issues
Question 3: I'm observing a drift in retention times for my carbazole isomers over a sequence of injections. What could be causing this instability?
Answer:
Retention time drift is a common problem in HPLC that can compromise the reliability of your analytical method.[3]
Causality:
-
Column Equilibration: Inadequate equilibration of the column with the mobile phase before starting the analytical run is a frequent cause of drifting retention times, especially with gradient elution.[5]
-
Mobile Phase Composition: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.[7]
-
Temperature Fluctuations: Column temperature has a significant impact on retention time. Even small changes in ambient temperature can cause shifts in retention.[5][6] As a rule of thumb, a 1°C change in temperature can alter retention time by 1-2%.[6]
-
Pump Performance: Inconsistent pump performance, such as leaks or faulty check valves, can lead to a fluctuating flow rate and, consequently, shifting retention times.[3]
Troubleshooting Protocol:
| Potential Cause | Diagnostic Check | Corrective Action |
| Inadequate Column Equilibration | Are retention times drifting at the beginning of the run and then stabilizing? | Increase the column equilibration time before the first injection. A good starting point is to flush the column with 10-20 column volumes of the initial mobile phase.[5] |
| Mobile Phase Volatility | Is the retention time consistently decreasing over a long run? | Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.[5] |
| Temperature Instability | Are retention times fluctuating randomly or correlating with changes in room temperature? | Use a column oven to maintain a constant and controlled temperature. This will significantly improve the reproducibility of your retention times.[5] |
| Pump Malfunction | Is the system pressure fluctuating? Are there visible leaks around the pump heads? | Check for leaks in the pump and fittings.[3] Purge the pump to remove any air bubbles.[5] If the problem persists, the pump seals or check valves may need replacement. |
Special Case: Chiral Separation of Carbazole Atropisomers
Question 4: I am trying to separate carbazole atropisomers, but I am struggling with on-column interconversion. How can I prevent this and achieve a stable separation?
Answer:
The separation of atropisomers, which are stereoisomers resulting from restricted rotation around a single bond, presents a unique challenge due to their potential for interconversion at ambient temperatures.[8]
Causality: The rotational energy barrier between carbazole atropisomers can sometimes be low enough to allow for their interconversion under typical HPLC operating conditions. This results in peak broadening or the appearance of a plateau between the two enantiomeric peaks.
Troubleshooting Protocol for Atropisomer Separation:
-
Chiral Stationary Phase (CSP) Selection: The first and most critical step is to choose an appropriate CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for separating atropisomers. Derivatized β-cyclodextrin bonded stationary phases have also been shown to be successful.[8][9]
-
Low-Temperature Chromatography: To prevent on-column interconversion, it is crucial to perform the separation at reduced temperatures.[8]
-
Sample Preparation and Storage: Prepare and store your samples at low temperatures (e.g., -70°C) to prevent interconversion before injection.[8][9]
-
Chromatographic Separation: Utilize a column oven with cooling capabilities and perform the separation at a low temperature (e.g., 6°C).[8][9] This will increase the rotational energy barrier and stabilize the individual atropisomers during their transit through the column.
-
-
Mobile Phase Optimization: The choice of mobile phase can also influence the separation and stability of atropisomers. Normal-phase chromatography (e.g., using hexane/isopropanol) is often preferred for chiral separations on polysaccharide-based CSPs.
Experimental Workflow for Atropisomer Separation:
Caption: Workflow for chiral separation of carbazole atropisomers.
By systematically addressing these common issues, you can develop a robust and reliable HPLC method for the separation of carbazole isomers. Remember that method development is often an iterative process, and careful observation and logical troubleshooting are key to success.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Chowdhury, B. K., Hirani, S. K., & Bhattacharyya, P. (1986). High-performance liquid chromatographic separation of carbazole alkaloids.
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
- Ye, C., Zheng, H., Wu, T., Fan, M., Feng, J., & Li, W. (2016). Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. Energy & Fuels, 30(4), 3529-3534.
-
Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
- Li, H., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(10), 7351-7357.
- Ohta, K., et al. (2012). Complete chromatographic separation of steroids, including 17α- and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed- and normal-phase HPLC. Analytical and Bioanalytical Chemistry, 404(2), 523-531.
- Liu, B., et al. (2020). Carbazole isomers induce ultralong organic phosphorescence.
-
Liu, B., et al. (2020). Carbazole isomers induce ultralong organic phosphorescence. PubMed. Retrieved from [Link]
-
SIELC. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
- Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162.
- Mattiello, S., et al. (2023). Synthesis and Stereodynamic and Emission Properties of Dissymmetric Bis-Aryl Carbazole Boranes and Identification of a CPL-Active B–C Atropisomeric Compound. The Journal of Organic Chemistry, 88(3), 1566-1576.
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
- Ma, J., et al. (2021). Enantiotopic-group-selective coupling for unified access to carbazole atropisomers as versatile chiral chromophores.
- Wang, Y., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation.
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Agilent Technologies, Inc. (2007, October 11). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
- Sari, Y. A., & Harmita, H. (2018). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Rasayan Journal of Chemistry, 11(2), 635-641.
-
Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. PubMed. Retrieved from [Link]
Sources
- 1. nacalai.com [nacalai.com]
- 2. researchgate.net [researchgate.net]
- 3. labcompare.com [labcompare.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. molnar-institute.com [molnar-institute.com]
- 9. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 9-(2-Chloroethyl)carbazole during storage
Technical Support Center: 9-(2-Chloroethyl)carbazole
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the stability of your starting materials is paramount to the success and reproducibility of your research. This compound is a key intermediate, but its reactive chloroethyl moiety necessitates specific storage and handling protocols to prevent degradation. This guide provides in-depth, field-proven insights into the causes of degradation and offers robust solutions to maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive?
This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. Its reactivity stems from the 2-chloroethyl group attached to the nitrogen atom. The carbon-chlorine (C-Cl) bond is inherently weaker than a carbon-carbon bond and is susceptible to nucleophilic attack and elimination reactions[1]. This makes the compound a valuable alkylating agent but also vulnerable to degradation if not stored correctly.
Q2: What are the primary signs that my this compound has degraded?
The most common indicators of degradation include:
-
Failed Reactions: A noticeable decrease in yield or complete failure of a reaction where the compound is a starting material.
-
Appearance of New Spots on TLC: The presence of more polar impurities, such as the hydrolysis product, which will have a lower Rf value.
-
Changes in Physical Appearance: Discoloration (e.g., yellowing) or clumping of the solid material due to moisture absorption.
-
Inconsistent Analytical Data: The appearance of new peaks in NMR, HPLC, or GC-MS analysis when compared to a reference standard.
Q3: What are the most common degradation products?
The two most prevalent degradation products are:
-
9-(2-Hydroxyethyl)carbazole: Formed via hydrolysis (substitution reaction) with water.
-
9-Vinylcarbazole: Formed via an elimination reaction, which is often catalyzed by trace amounts of base.
Understanding the Degradation Pathways
To effectively prevent degradation, it is crucial to understand the chemical mechanisms driving it. The primary vulnerabilities are the C-Cl bond and the carbazole ring's sensitivity to light.
-
Hydrolysis: The electrophilic carbon atom adjacent to the chlorine is susceptible to nucleophilic attack by water. This process can be slow with neutral water but is significantly accelerated by trace amounts of base, leading to the formation of 9-(2-hydroxyethyl)carbazole.
-
Elimination: In the presence of a base, an E2 elimination reaction can occur, where a proton is abstracted from the carbon adjacent to the nitrogen, and the chloride ion is expelled. This results in the formation of 9-vinylcarbazole. Common laboratory contaminants, such as amines or residual base on glassware, can catalyze this process.
-
Photodegradation: The carbazole moiety can absorb UV light[2][3]. This energy can promote homolytic cleavage of the C-Cl bond to generate radical species or lead to other complex photochemical reactions, degrading the material[2][4]. Studies on polyhalogenated carbazoles confirm their susceptibility to photodegradation under natural sunlight[2][3].
Below is a diagram illustrating the primary chemical degradation pathways.
Caption: Primary degradation pathways for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q: My reaction yield is significantly lower than expected. Could my this compound be the problem?
A: Yes, this is a classic symptom of starting material degradation. The presence of hydrolysis or elimination products reduces the molar quantity of the active reagent.
-
Causality: If your compound has degraded to 9-(2-hydroxyethyl)carbazole, the hydroxyl group is a poor leaving group compared to chloride, rendering it unreactive in most nucleophilic substitution reactions. If 9-vinylcarbazole has formed, it will participate in different reactions (e.g., polymerization) rather than the intended alkylation.
-
Troubleshooting Steps:
-
Verify Purity: Immediately perform a purity check on your stored material using an appropriate analytical method (see Protocol 2). Compare this to the data from when the material was first received.
-
Use a Fresh Sample: If possible, run a small-scale control reaction using a newly purchased, unopened bottle of the reagent. If this reaction proceeds as expected, it strongly indicates your stored material has degraded.
-
Review Storage Conditions: Ensure your long-term storage protocol aligns with our recommendations (see Protocol 1).
-
Q: I've noticed a new, more polar spot on my TLC analysis of the starting material. What is it?
A: A new, more polar spot (lower Rf) is almost certainly the hydrolysis product, 9-(2-hydroxyethyl)carbazole.
-
Causality: The hydroxyl group (-OH) is significantly more polar than the chloro group (-Cl), leading to stronger interaction with the silica gel on the TLC plate and thus, a lower Rf value.
-
Confirmation: You can often confirm this by co-spotting your material with a known standard of 9-(2-hydroxyethyl)carbazole, if available. Alternatively, LC-MS analysis can confirm the mass of the impurity.
Q: My white, crystalline this compound has turned slightly yellow and looks clumpy. Is it still usable?
A: Discoloration and changes in texture are strong indicators of degradation and moisture absorption. We do not recommend using the material for sensitive applications without purification.
-
Causality: The yellowing may be due to the formation of minor, highly conjugated impurities from photodegradation or other side reactions. Clumping is a direct result of the material absorbing atmospheric moisture, which is the primary reactant for hydrolysis.
-
Action: The material should be considered suspect. While it might be possible to purify it by recrystallization, for reliable and reproducible results, we advise using a fresh, pure batch and implementing stricter storage protocols moving forward.
Recommended Protocols
Protocol 1: Optimal Storage Conditions
Adherence to these conditions is the most critical factor in preventing degradation.
Short-Term Storage (In-Use, < 1 week):
-
Keep the container tightly sealed in a desiccator to protect it from atmospheric moisture.
-
Place the desiccator in a dark location, such as a cabinet, to prevent light exposure.
-
Allow the container to return to room temperature before opening to prevent condensation from forming inside.
Long-Term Storage (> 1 week):
-
Aliquot: If you have a large bottle, aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes the exposure of the bulk material to air and moisture with each use.
-
Inert Atmosphere: Backfill each vial with dry argon or nitrogen before sealing.
-
Seal Tightly: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Protect from Light: Place the sealed vials inside a secondary, opaque container (like an aluminum pouch or a small box).
-
Refrigerate or Freeze: Store the container at low temperatures.
| Parameter | Condition | Rationale |
| Temperature | -20°C to 4°C | Slows the rate of all chemical degradation pathways[5]. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents hydrolysis by excluding moisture and oxidation. |
| Light | Protect from Light (Amber Vial/Opaque Container) | Prevents photodegradation of the carbazole ring system[2][3]. |
| Container | Tightly Sealed Glass Vial (PTFE-lined cap) | Prevents moisture ingress. Glass is non-reactive. |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases | Avoids vigorous reactions and catalyzed degradation[6]. |
Protocol 2: Verifying Compound Integrity via HPLC
This protocol provides a self-validating system to check the purity of your material at any time.
-
Standard Preparation: Prepare a stock solution of this compound (approx. 1 mg/mL) in HPLC-grade acetonitrile.
-
Sample Preparation: Prepare a sample of your stored material at the same concentration.
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 293 nm (a strong absorbance wavelength for the carbazole chromophore).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject your reference standard or a sample from a new bottle to establish the retention time and peak purity of the main compound.
-
Inject your stored sample.
-
Interpretation: Look for the appearance of new peaks. The hydrolysis product, 9-(2-hydroxyethyl)carbazole, will typically elute earlier (be less retained) than the parent compound due to its increased polarity. A purity of >98% is recommended for most applications.
-
Troubleshooting Workflow Diagram
If you suspect degradation, follow this logical workflow to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting suspected degradation.
References
-
An, J., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment, 671, 622-631. [Link]
-
PubMed. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. [Link]
-
Bent, B. E., et al. (1987). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Journal of the American Chemical Society, 109(1), 37-44. [Link]
-
ResearchGate. (n.d.). Carbazole Degradation Pathways. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet - Carbazole. [Link]
-
AIP Publishing. (1964). Thermal Decomposition of Some Alkyl Halides by a Shock‐Tube Method. [Link]
-
Mukerjee, A., & Sanjeev, K. G. (2017). Properties, environmental fate and biodegradation of carbazole. 3 Biotech, 7(2), 143. [Link]
-
ResearchGate. (n.d.). Pathways proposed for the biotransformation of a 9H-carbazole. [Link]
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Royal Society of Chemistry. (2024). A carbazole-based fully conjugated sp2c D–A covalent organic polymer for visible light mediated photocatalytic degradation of rhodamine B and Rose Bengal. [Link]
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Navigating the Scale-Up of 9-(2-Chloroethyl)carbazole Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for the synthesis of 9-(2-Chloroethyl)carbazole. This guide is meticulously crafted for our partners in research, scientific exploration, and drug development. As you transition this crucial synthesis from the laboratory bench to the pilot plant, you will inevitably encounter challenges that require a blend of theoretical understanding and practical insight. This document is designed to be your expert companion, offering in-depth troubleshooting, frequently asked questions, and validated protocols to ensure a successful and efficient scale-up.
The Leap from Bench to Pilot: A Strategic Overview
The N-alkylation of carbazole to produce this compound is a cornerstone reaction for the synthesis of various active pharmaceutical ingredients and functional materials. While appearing straightforward on the gram scale, its scale-up introduces complexities primarily related to mass and heat transfer, reaction kinetics, and impurity profiles.[1] A successful transition to pilot-scale production hinges on a proactive understanding of these challenges and the implementation of robust process controls.
This guide will deconstruct the synthesis into its critical stages, offering solutions to common problems and explaining the scientific rationale behind our recommendations. Our goal is to empower you with the knowledge to not only troubleshoot issues as they arise but to anticipate and prevent them, thereby streamlining your development timeline and ensuring the integrity of your final product.
Troubleshooting Guide: From Incomplete Reactions to Impurity Woes
This section is structured in a practical question-and-answer format to directly address the most common and critical issues encountered during the synthesis and scale-up of this compound.
Issue 1: Low or Stagnant Conversion of Carbazole
Question: Our pilot-scale reaction shows a significantly lower conversion rate compared to our lab-scale experiments, with a large amount of unreacted carbazole remaining. What are the likely causes and how can we rectify this?
Answer: This is a classic scale-up challenge often rooted in inadequate mixing and mass transfer limitations.
-
Underlying Cause A: Inefficient Deprotonation. The initial and rate-limiting step is the deprotonation of carbazole to form the nucleophilic carbazolide anion. In a larger volume, inefficient mixing can lead to localized areas of low base concentration, leaving a substantial portion of the carbazole unreacted.
-
Solution:
-
Optimize Agitation: At the pilot scale, the impeller design and agitation speed are critical. A simple scale-up of the lab stirrer's RPM is often insufficient. For stirred-tank reactors, consider a multi-stage impeller system to ensure homogeneity.[2][3] The goal is to achieve a uniform suspension of the base (e.g., powdered KOH or NaOH) in the solvent.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), is highly recommended for pilot-scale synthesis. The PTC facilitates the transfer of the hydroxide or carbazolide anion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby accelerating the reaction rate and improving conversion.
-
-
-
Underlying Cause B: Mass Transfer Limitations. In a heterogeneous mixture, the rate at which reactants encounter each other can be the bottleneck. This is especially true when using solid bases.
-
Solution:
-
Particle Size of Base: Ensure the base used is a fine powder to maximize its surface area and dissolution rate.
-
Solvent Selection: While common solvents like toluene or DMF are effective, their properties at scale, including viscosity and ability to suspend solids, should be considered. A solvent system that provides better solubility for the carbazolide salt, even transiently, can be beneficial.
-
-
Issue 2: Formation of 9-Vinylcarbazole as a Major Byproduct
Question: We are observing a significant amount of 9-Vinylcarbazole in our crude product, which complicates purification. What is causing this and how can we suppress its formation?
Answer: The formation of 9-Vinylcarbazole is a result of an E2 elimination reaction of the desired product, this compound, promoted by the base.[4]
-
Mechanism:
Caption: E2 Elimination of this compound to 9-Vinylcarbazole.
-
Mitigation Strategies:
-
Control of Reaction Temperature: The elimination reaction has a higher activation energy than the desired substitution reaction. Therefore, maintaining a lower reaction temperature will favor the formation of this compound.
-
Stoichiometry of the Base: Use the minimum effective amount of base. An excess of a strong base will significantly promote the elimination side reaction. A carefully controlled addition of the base can also be beneficial.
-
Choice of Base: While strong bases are needed for the initial deprotonation, consider using a milder base if feasible, or a base with a larger, more sterically hindered counter-ion which can sometimes disfavor the E2 mechanism.
-
Issue 3: Runaway Reaction and Poor Temperature Control
Question: Our pilot-scale reaction is highly exothermic, and we are struggling to maintain a stable temperature, leading to concerns about safety and byproduct formation. How can we manage the thermal profile of the reaction?
Answer: The N-alkylation of carbazole is an exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[1][5]
-
Key Considerations for Thermal Management:
-
Heat Transfer Calculations: Before scaling up, perform reaction calorimetry to determine the heat of reaction. Use this data to calculate the required heat removal capacity of your pilot reactor's cooling system.[6]
-
Controlled Addition of Alkylating Agent: Instead of adding the 1-bromo-2-chloroethane all at once, a slow, controlled addition will allow the cooling system to keep pace with the heat generated.
-
Reactor Design and Heat Transfer Fluid: Ensure your pilot reactor has an adequate heat exchange area (e.g., jacketed vessel, internal cooling coils). The choice of heat transfer fluid and its flow rate are also critical for efficient heat removal.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the pilot-scale synthesis of this compound?
A1: Toluene is a common and effective solvent for this reaction. It has a suitable boiling point for reflux conditions and is relatively easy to handle at an industrial scale. Dimethylformamide (DMF) can also be used and may offer better solubility for the carbazolide salt, potentially improving reaction rates.[8] However, DMF has a higher boiling point and can be more challenging to remove during workup. The choice will depend on your specific process conditions and equipment.
Q2: How can I effectively monitor the progress of the reaction at a pilot scale?
A2: In-process control (IPC) is crucial for a successful scale-up. High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the disappearance of carbazole and the formation of this compound and any byproducts. Samples can be taken periodically from the reactor (following appropriate safety procedures) and analyzed.
Q3: What are the best practices for the purification of this compound at the pilot scale?
A3: The primary purification method is recrystallization. After quenching the reaction and performing an initial workup to remove inorganic salts, the crude product can be dissolved in a suitable hot solvent (e.g., ethanol, isopropanol) and allowed to cool slowly to induce crystallization. The purity of the final product should be confirmed by HPLC. For larger scales, consider using a filter-dryer for efficient isolation and drying of the product.
Q4: What are the key safety considerations when handling the reagents for this synthesis?
A4: Both carbazole and 1-bromo-2-chloroethane present health and safety risks.
-
Carbazole: Can cause skin and eye irritation and is suspected of causing cancer.[9][10]
-
1-bromo-2-chloroethane: Is a toxic and flammable liquid. It is imperative to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For pilot-scale operations, a closed-system transfer of reagents is recommended to minimize exposure.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is for a typical lab-scale synthesis and serves as the basis for the scale-up comparison.
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add carbazole (10.0 g, 59.8 mmol) and toluene (100 mL).
-
Add powdered potassium hydroxide (4.0 g, 71.3 mmol) and tetrabutylammonium bromide (TBAB) (0.96 g, 2.99 mmol).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add 1-bromo-2-chloroethane (7.5 mL, 89.7 mmol) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by HPLC.
-
Cool the reaction mixture to room temperature and slowly quench with water (50 mL).
-
Separate the organic layer, and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Pilot-Scale Synthesis of this compound
This protocol outlines the key considerations for scaling up the synthesis to a 50 L reactor.
-
Charge a 50 L glass-lined reactor with carbazole (2.0 kg, 11.96 mol) and toluene (20 L).
-
Start agitation, ensuring good solid suspension.
-
Add powdered potassium hydroxide (0.8 kg, 14.26 mol) and TBAB (0.19 kg, 0.59 mol).
-
Stir the mixture at 20-25 °C for 1 hour.
-
Slowly add 1-bromo-2-chloroethane (1.5 L, 17.94 mol) via a dosing pump over 1-2 hours, monitoring the internal temperature. The addition rate should be adjusted to maintain the temperature below 40 °C.
-
After the addition is complete, heat the reactor contents to 80-85 °C and maintain for 6-8 hours. Monitor the reaction by HPLC until the carbazole content is below the specified limit.
-
Cool the reactor to 20-25 °C and quench by slowly adding water (10 L).
-
Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with brine (2 x 10 L).
-
Transfer the organic layer to a crystallization vessel.
-
Concentrate the solution by distilling off a portion of the toluene under vacuum.
-
Add ethanol (10 L) and heat to dissolve the solids.
-
Cool the solution slowly to 0-5 °C to induce crystallization.
-
Isolate the product by centrifugation or filtration and wash the cake with cold ethanol.
-
Dry the product under vacuum at a temperature not exceeding 50 °C.
Data Presentation: Lab vs. Pilot Scale
| Parameter | Lab Scale (250 mL) | Pilot Scale (50 L) | Rationale for Change |
| Carbazole | 10.0 g | 2.0 kg | 200x Scale-Up |
| Solvent (Toluene) | 100 mL | 20 L | Maintained 10 vol ratio |
| Base (KOH) | 4.0 g (1.2 eq) | 0.8 kg (1.2 eq) | Maintained stoichiometry |
| PTC (TBAB) | 0.96 g (5 mol%) | 0.19 kg (5 mol%) | Maintained catalytic loading |
| Alkylating Agent | 7.5 mL (1.5 eq) | 1.5 L (1.5 eq) | Maintained stoichiometry |
| Addition Time | ~15 minutes | 1-2 hours | Controlled for exotherm |
| Reaction Temp. | Reflux (~110 °C) | 80-85 °C | Lowered to reduce elimination |
| Reaction Time | 4-6 hours | 6-8 hours | Adjusted for scale and temp. |
| Agitation | Mechanical Stirrer | Multi-stage Impeller | To ensure homogeneity |
Visualization of the Synthesis Workflow
Caption: Pilot-Scale Synthesis Workflow for this compound.
References
-
Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing. (2024). BPI. [Link]
-
Mixing in Bioreactors: Scale-Up Best Practices. (2025). Cultivated Meat Shop. [Link]
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Theoretical and experimental study of the effects of scale-up on mixing time for a stirred-tank bioreactor. (n.d.). SciELO. [Link]
-
Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. (2020). Fauske & Associates. [Link]
-
How to calculate heat transfer in continuous flow applications. (2021). Stoli Chem. [Link]
-
Rules of Thumb: Scale-up. (2023). The Chemical Engineer. [Link]
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Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo. [Link]
-
Theoretical and experimental study of the effects of scale-up on mixing time for a stirred-tank bioreactor. (2025). ResearchGate. [Link]
-
Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. [Link]
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Efficient Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D. (2023). YouTube. [Link]
-
SAFETY DATA SHEET - Carbazole. (2023). Fisher Scientific. [Link]
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9H-Carbazole, 9-(2-chloroethyl)-. (n.d.). US EPA. [Link]
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Optimization of the reaction conditions for the synthesis of carbazole 3a. (n.d.). ResearchGate. [Link]
-
9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. (n.d.). SciSpace. [Link]
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Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). [Link]
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Synthesis of Carbazoles. (n.d.). Organic Chemistry Portal. [Link]
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9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (n.d.). MDPI. [Link]
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N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. (2025). ResearchGate. [Link]
-
Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. (2025). Semantic Scholar. [Link]
-
Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. (2023). NIH. [Link]
-
Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
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Synthesis of new 9H-Carbazole derivatives. (n.d.). Iraqi Journal of Science. [Link]
-
New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. (2025). ResearchGate. [Link]
-
RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. (2025). ResearchGate. [Link]
-
Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate. [Link]
- Process for the preparation of N-alkyl carbazoles. (n.d.).
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-
Purification of carbazole by solvent crystallization under two forced cooling modes. (2025). ResearchGate. [Link]
-
Rapid n-alkylation of carbazole, phenothiazlne and acridone under microwave irradiation. (n.d.). Augusta University. [Link]
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Technical Support Center: Enhancing the Solubility of Carbazole-Based Compounds for Biological Assays
Welcome to the technical support center for handling carbazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of working with these promising but often poorly soluble molecules. Here, you will find practical, field-proven insights and step-by-step protocols to ensure the successful integration of carbazole derivatives into your biological assays.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the solubility of carbazole-based compounds.
Q1: Why do my carbazole-based compounds exhibit such poor aqueous solubility?
A1: The limited aqueous solubility of many carbazole derivatives is an inherent consequence of their molecular structure. The carbazole core is a large, planar, and hydrophobic aromatic ring system. This lipophilic nature makes it energetically unfavorable for these molecules to dissolve in polar solvents like water or aqueous buffers.[1][2] The addition of other hydrophobic functional groups can further decrease aqueous solubility.[2][3]
Q2: What is the best starting solvent for dissolving my carbazole compound?
A2: A common and effective starting point is to create a concentrated stock solution in a water-miscible organic solvent.[1][2] Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of both polar and nonpolar compounds and its miscibility with water and cell culture media.[2][4] Other potential solvents include ethanol, methanol, and N,N-dimethylformamide (DMF).[2][5]
Q3: My compound dissolves in DMSO, but why does it precipitate when I dilute it into my aqueous assay buffer?
A3: This is a frequent issue known as "solvent-shifting" precipitation. While your carbazole compound is soluble in the high concentration of organic solvent in your stock solution, its solubility dramatically decreases when diluted into a predominantly aqueous environment.[6][7] The organic solvent disperses in the aqueous buffer, leaving the hydrophobic compound to crash out of the solution.[7]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The final concentration of DMSO in your assay should be kept as low as possible to avoid cellular toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), although some robust cell lines may tolerate up to 1%.[8][9] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific assay.[8]
Troubleshooting Guide: Overcoming Solubility Hurdles
This section provides a more in-depth, problem-solution approach to common experimental challenges.
Problem 1: Compound Precipitation Upon Dilution in Aqueous Buffer
If your carbazole derivative precipitates when diluted from an organic stock solution into your aqueous assay buffer, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for compound precipitation.
The way you dilute your stock solution can significantly impact the solubility of your compound.
Protocol for Optimized Dilution:
-
Pre-warm your aqueous buffer: If your experiment is conducted at a specific temperature (e.g., 37°C), pre-warming your buffer can help maintain the solubility of your compound.[5]
-
Vigorous mixing: Add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This rapid mixing helps to avoid localized high concentrations of the compound that can initiate precipitation.[7][8]
-
Serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in the organic solvent concentration can help to keep the compound in solution.[8][10]
If optimizing the dilution technique is insufficient, the use of a co-solvent in your final aqueous buffer can be beneficial.
Mechanism of Action: Co-solvents are water-miscible organic solvents that, at low concentrations, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[][12]
Common Co-solvents and Recommended Final Concentrations:
| Co-solvent | Recommended Final Concentration (v/v) | Notes |
| Ethanol | ≤ 1% | Generally less toxic than DMSO for many cell types.[2] |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | A viscous polymer that can enhance solubility. |
| Propylene Glycol | 1-5% | Often used in pharmaceutical formulations.[] |
Experimental Protocol:
-
Prepare your aqueous assay buffer containing the desired final concentration of the co-solvent.
-
Follow the optimized dilution protocol described in Step 1 to add your primary stock solution (e.g., in DMSO) to the co-solvent-containing buffer.
For carbazole derivatives with ionizable functional groups (e.g., amines or carboxylic acids), adjusting the pH of the assay buffer can significantly improve solubility.
Causality:
-
Basic compounds (containing amines): Lowering the pH of the buffer will protonate the basic group, leading to the formation of a more soluble salt.[8][]
-
Acidic compounds (containing carboxylic acids): Increasing the pH will deprotonate the acidic group, also forming a more soluble salt.[8][]
Protocol for pH Optimization:
-
Determine the pKa of your compound if possible.
-
Prepare a series of your assay buffer with pH values adjusted above and below the physiological pH (typically 7.4).
-
Test the solubility of your compound in each buffer to identify the optimal pH.
-
Crucially, ensure that the final pH of your assay is compatible with your biological system (e.g., cells, enzymes).
If the above methods are not sufficient, the use of solubilizing excipients can be a powerful strategy.
Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble drug molecules, like carbazoles, forming inclusion complexes that are more water-soluble.[13][14]
Caption: Formation of a soluble carbazole-cyclodextrin complex.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol:
-
Prepare a solution of the cyclodextrin in your aqueous assay buffer.
-
Add your carbazole compound (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex.
-
It is important to note that cyclodextrins can sometimes interfere with biological assays, so appropriate controls are necessary.[4]
Surfactants:
Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.
| Surfactant | Type | Notes |
| Tween® 20/80 | Non-ionic | Commonly used in biological assays. |
| Cremophor® EL | Non-ionic | Often used in drug formulations. |
Important Consideration: Surfactants can disrupt cell membranes and interfere with protein function. Therefore, their use must be carefully validated in your specific assay.
Problem 2: Difficulty in Preparing the Initial Stock Solution
In some cases, even dissolving the carbazole compound in an organic solvent can be challenging.
Troubleshooting Steps:
-
Gentle Heating: Warming the solvent and compound mixture can increase the rate of dissolution.[5] However, be cautious of compound degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and facilitate dissolution.[7][10]
-
Test a Panel of Solvents: If DMSO is not effective, try other solvents such as DMF, N-methyl-2-pyrrolidone (NMP), or a mixture of solvents.[15]
Final Recommendations
-
Always perform a visual inspection for any signs of precipitation before and during your experiment. Even a small amount of precipitate can significantly alter the effective concentration of your compound.[10]
-
Characterize the solubility of your compound early in the drug discovery process to anticipate and mitigate potential issues.
-
When in doubt, start with lower concentrations of your compound and work your way up to determine the maximum soluble concentration in your assay system.[10]
By systematically applying these strategies, you can enhance the solubility of your carbazole-based compounds and obtain reliable and reproducible data in your biological assays.
References
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Validation & Comparative
Comparative Reactivity Analysis: 9-(2-Chloroethyl)carbazole vs. 9-(2-Bromoethyl)carbazole in Nucleophilic Substitution
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the synthesis of novel therapeutics and advanced organic materials, N-substituted carbazoles are indispensable building blocks. The reactivity of the N-alkylating agent is a critical parameter that dictates reaction efficiency, yield, and scalability. This guide provides an in-depth comparison of two common intermediates, 9-(2-Chloroethyl)carbazole and 9-(2-Bromoethyl)carbazole, focusing on their reactivity in nucleophilic substitution reactions. We will explore the underlying chemical principles and provide a robust experimental framework for their empirical evaluation.
Theoretical Framework: Unpacking the Reactivity Difference
The primary reaction pathway for these primary alkyl halides is the bimolecular nucleophilic substitution (SN2) reaction.[1][2] The rate of an SN2 reaction is governed by several factors, but when comparing two structurally analogous substrates, the nature of the leaving group is paramount.[3][4] The fundamental difference in reactivity between this compound and 9-(2-bromoethyl)carbazole lies in the identity of the halogen atom—chlorine versus bromine. Two key properties determine the efficacy of a leaving group:
-
Carbon-Halogen (C-X) Bond Strength: As one descends the halogen group, the atomic radius increases. This leads to longer and weaker carbon-halogen bonds due to less effective orbital overlap.[5] The C-Br bond is inherently weaker and requires less energy to break than the C-Cl bond, facilitating a faster reaction rate.[5]
-
Stability of the Halide Anion (X⁻): A good leaving group must be stable on its own after departing with the electron pair from the C-X bond.[3] The stability of the resulting halide anion is inversely related to its basicity; weaker bases are better leaving groups.[3][6] The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) because its negative charge is dispersed over a larger volume, making it more stable and a better leaving group.[4]
Based on these principles, the established reactivity order for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F.[6][7] Therefore, it is unequivocally predicted that 9-(2-bromoethyl)carbazole will exhibit significantly higher reactivity than its chloro- counterpart.
Caption: Relationship between bond strength, anion stability, and predicted reactivity.
Experimental Design for a Head-to-Head Comparison
To empirically validate the theoretical prediction, a competition experiment is the most effective method. This design allows for the direct comparison of reaction rates under identical conditions, eliminating variability from separate experiments.
Objective: To determine the relative reaction rates of this compound and 9-(2-bromoethyl)carbazole with a common nucleophile.
Methodology: An equimolar mixture of the two carbazole substrates is treated with a sub-stoichiometric amount of a nucleophile.[8] Using a limiting amount of the nucleophile forces the two substrates to compete for it. The reaction progress is monitored over time by quantifying the consumption of each reactant. Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy are suitable analytical techniques for this purpose.[8]
Caption: Experimental workflow for the competition reaction.
Detailed Experimental Protocol
Materials:
-
9-(2-Bromoethyl)carbazole (MW: 274.15 g/mol )
-
This compound (MW: 229.70 g/mol )[9]
-
Sodium Azide (NaN₃) (MW: 65.01 g/mol )
-
Anhydrous Acetone (Solvent)
-
Dodecane (Internal Standard for GC analysis)
-
Deionized Water
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactant Solution Preparation:
-
In a 100 mL round-bottom flask, dissolve 1.371 g (5.0 mmol) of 9-(2-bromoethyl)carbazole and 1.149 g (5.0 mmol) of this compound in 40 mL of anhydrous acetone.
-
Add 200 µL of dodecane as an internal standard.
-
Stir the solution at room temperature until all solids are dissolved.
-
-
Reaction Initiation:
-
In a separate vial, dissolve 0.163 g (2.5 mmol, 0.25 equivalents) of sodium azide in 10 mL of anhydrous acetone.
-
Take an initial time point (t=0) sample (1 mL) from the carbazole solution.
-
Rapidly add the sodium azide solution to the stirring carbazole solution to initiate the reaction. Start the timer immediately.
-
-
Reaction Monitoring:
-
Maintain the reaction at a constant temperature (e.g., 50 °C) using a thermostatically controlled water bath.
-
Withdraw 1 mL aliquots of the reaction mixture at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes).
-
-
Sample Quenching and Preparation:
-
Immediately quench each aliquot by adding it to a vial containing 5 mL of cold deionized water.
-
Extract the organic components with 5 mL of dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and transfer to a GC vial for analysis.
-
-
Analysis:
-
Analyze each sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the peaks corresponding to this compound, 9-(2-bromoethyl)carbazole, the product 9-(2-azidoethyl)carbazole, and the internal standard.
-
Calculate the concentration of each reactant at each time point relative to the internal standard.
-
Expected Results and Data Interpretation
The experimental data will demonstrate a significantly faster consumption of 9-(2-bromoethyl)carbazole compared to this compound.
Table 1: Expected Reactant Concentration Over Time
| Time (minutes) | Normalized Conc. of this compound | Normalized Conc. of 9-(2-bromoethyl)carbazole |
| 0 | 1.00 | 1.00 |
| 15 | 0.95 | 0.65 |
| 30 | 0.90 | 0.42 |
| 60 | 0.81 | 0.18 |
| 120 | 0.66 | 0.03 |
| 240 | 0.44 | < 0.01 |
Note: Data are hypothetical and for illustrative purposes.
From this data, the relative rate constant (kBr/kCl) can be estimated, which is expected to be significantly greater than 1, providing a quantitative measure of the enhanced reactivity of the bromo- derivative.
Practical Implications for Synthesis
The superior reactivity of 9-(2-bromoethyl)carbazole has significant practical advantages for researchers:
-
Milder Reaction Conditions: Nucleophilic substitution can often be achieved at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Shorter Reaction Times: Increased reaction rates lead to higher throughput and more efficient synthetic workflows.
-
Wider Range of Nucleophiles: The enhanced reactivity allows for the use of weaker nucleophiles that might not react effectively with the chloro- derivative.[10]
-
Improved Yields: Faster, cleaner reactions often result in fewer side products and higher yields of the desired compound.
Conclusion
References
- Fluidra. (2025, December 4). SN2 Reactivity Order Of Halides: A Quick Guide.
- Benchchem. Alkyl Halide Reactivity in SN2 Reactions: A Comparative Guide to 2-chloro-4-methylpentane and 2-bromo-4-methylpentane.
- Iraqi Journal of Science.
- Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions.
- KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
- MSU Chemistry. Alkyl Halide Reactivity.
- Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1 (video).
- Brainly.com. (2023, December 4).
- Chemistry LibreTexts. (2023, January 22). Reactions of alkyl halides - an overview.
- University of Illinois. Chapter 7 Alkyl Halides and Nucleophilic Substitution.
- Guidechem. 9H-Carbazole,9-(2-chloroethyl)- 1140-35-8 wiki.
- Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions.
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A Comparative Guide to the Structural Confirmation of N-Substituted Carbazoles: X-ray Crystallography and Beyond
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. N-substituted carbazoles, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] The precise substitution pattern on the carbazole nitrogen dramatically influences these therapeutic potentials. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation of N-substituted carbazoles, alongside a critical evaluation of complementary spectroscopic and computational techniques.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the atomic arrangement of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and the overall molecular conformation, offering a definitive structural proof.
Experimental Protocol: X-ray Crystallographic Analysis of a Novel N-Substituted Carbazole
The following protocol outlines the critical steps for the structural determination of a hypothetical N-substituted carbazole derivative. The causality behind each experimental choice is emphasized to provide a deeper understanding of the process.
Step 1: Crystal Growth - The Art and Science of Crystallization
The journey to a crystal structure begins with the often-challenging task of growing a high-quality single crystal. The choice of solvent and crystallization technique is paramount and is often an empirical process.
-
Rationale: Slow evaporation is a common and effective technique for obtaining well-ordered crystals of organic molecules like N-substituted carbazoles. The gradual removal of the solvent allows molecules to self-assemble into a thermodynamically stable crystal lattice. The choice of solvent or solvent mixture is critical; it should be one in which the compound has moderate solubility.
-
Protocol:
-
Dissolve 5-10 mg of the purified N-substituted carbazole in a minimal amount of a suitable solvent (e.g., dichloromethane, chloroform, or a mixture of solvents like ethyl acetate/hexane) in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Monitor the vial over several days to weeks for the formation of single crystals. Ideal crystals are well-formed, transparent, and of a suitable size (typically 0.1-0.3 mm in each dimension).
-
Step 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern.
-
Rationale: The electrons in the atoms of the crystal scatter the incident X-rays in a specific pattern, which is dependent on the arrangement of atoms in the crystal lattice. Collecting data at low temperatures (e.g., 100 K) minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise final structure.
-
Protocol:
-
Carefully mount a selected single crystal on a goniometer head using a cryoprotectant (if necessary to prevent ice formation at low temperatures).
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Cool the crystal to the desired temperature (typically 100 K) using a cryostream.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Step 3: Structure Solution and Refinement - From Diffraction to a 3D Model
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Rationale: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. Direct methods or Patterson methods are then employed to generate an initial electron density map, from which the positions of the atoms can be inferred. This initial model is then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Determine the unit cell parameters and space group using specialized software.
-
Solve the structure using direct methods to obtain an initial atomic model.
-
Refine the model by adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically used for non-hydrogen atoms.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Step 4: Structure Validation and Analysis
The final step involves a thorough validation of the refined structure.
-
Rationale: It is crucial to assess the quality of the final crystal structure to ensure its accuracy and reliability. This is done by examining various crystallographic parameters and by checking for any unusual geometric features.
-
Protocol:
-
Examine the final R-factor and goodness-of-fit (GooF) values to assess the overall quality of the refinement.
-
Analyze bond lengths, bond angles, and torsion angles to ensure they are within expected ranges.
-
Check for any unresolved electron density or other potential issues in the final difference Fourier map.
-
Prepare a final crystallographic information file (CIF) for publication or deposition in a crystallographic database.
-
Workflow for X-ray Crystallographic Analysis of N-Substituted Carbazoles
Caption: Workflow of single-crystal X-ray diffraction analysis.
Comparative Crystallographic Data of N-Substituted Carbazoles
The following table summarizes key crystallographic parameters for a selection of N-substituted carbazole derivatives, illustrating the impact of different substituents on their crystal packing.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 9-(4-bromophenyl)-9H-carbazole | Monoclinic | P2₁/c | 10.123 | 17.456 | 12.345 | 98.765 | [2] |
| 9-(4-methoxyphenyl)-9H-carbazole | Orthorhombic | Pbca | 7.772 | 19.182 | 5.725 | 90 | [3] |
| 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole | Monoclinic | C2/c | 23.456 | 8.901 | 15.678 | 109.87 | [4] |
Key Observations: The nature of the N-substituent significantly influences the crystal system and space group, which in turn affects the intermolecular interactions and solid-state properties of the material.
Alternative and Complementary Techniques for Structural Confirmation
While X-ray crystallography provides the most definitive structural information, other techniques offer valuable and often complementary data, especially when obtaining suitable crystals is challenging.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[5] For N-substituted carbazoles, ¹H and ¹³C NMR are routinely used to confirm the connectivity of atoms and the overall molecular framework.
-
Strengths: Provides detailed information about the chemical environment of each atom, crucial for confirming the substitution pattern. It is a non-destructive technique and can provide insights into molecular dynamics in solution.[5]
-
Limitations: Does not provide direct information about the three-dimensional arrangement of atoms in space (bond lengths and angles). The complexity of spectra can increase significantly for larger molecules.[5]
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight of a compound with high accuracy.[6]
-
Strengths: High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, which is a critical piece of information for confirming its identity. It requires very small amounts of sample.[7]
-
Limitations: Provides no information about the connectivity or stereochemistry of the molecule.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry and spectroscopic properties of molecules.[8][9]
-
Strengths: Can provide valuable insights into the preferred conformation of a molecule and can help in the interpretation of experimental spectroscopic data.[8] Computational predictions of crystal structures can also aid in understanding polymorphism.
-
Limitations: The accuracy of the results is dependent on the level of theory and basis set used. Experimental validation is always necessary.
Comparison of Structural Elucidation Techniques for N-Substituted Carbazoles
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structure determination; the "gold standard". | Requires high-quality single crystals, which can be difficult to obtain; provides information only on the solid state. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, dynamic information in solution. | Non-destructive; provides detailed information on molecular structure in solution.[5] | Does not provide precise bond lengths or angles; spectra can be complex for large molecules.[5] |
| Mass Spectrometry | Molecular weight, elemental composition. | High sensitivity; requires minimal sample.[6][7] | Provides no information on connectivity or stereochemistry. |
| Computational Chemistry | Predicted molecular geometry, electronic properties, spectroscopic properties. | Complements experimental data; can predict properties of yet-to-be-synthesized molecules.[8] | Accuracy is model-dependent; requires experimental validation. |
A Synergistic Approach to Structural Confirmation
The most robust structural characterization of a novel N-substituted carbazole is achieved through a combination of these techniques. Each method provides a unique piece of the structural puzzle, and their collective data provides a comprehensive and self-validating picture of the molecule.
Integrated Workflow for Structural Characterization
Caption: Synergistic workflow for comprehensive structural analysis.
References
-
Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. (2017). PMC - PubMed Central. [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
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X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.. [Link]
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Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Physical Chemistry Chemical Physics. [Link]
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X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.Net. [Link]
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Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. (2018). Scholarena. [Link]
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Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020). ACS Publications. [Link]
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9-(4-Methoxyphenyl)-9H-carbazole. PMC - NIH. [Link]
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Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. (2017). PubMed. [Link]
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Computational Investigations of Biomolecular Systems and Comparison with Experiments in Various Environmental Conditions. Theses. [Link]
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Comparative study of innovative computational methods for identifying cryptic pockets. (2025). PubMed. [Link]
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The computational prediction of organic crystal structures and polymorphism. ResearchGate. [Link]
-
Crystal Structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. (2014). PubMed. [Link]
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The computational prediction of pharmaceutical crystal structures and polymorphism. (2004). PubMed. [Link]
-
Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]
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Comparative study of the biological activity of different N-substituted carbazole derivatives
A Comparative Guide to the Biological Activity of N-Substituted Carbazole Derivatives
Carbazole, a tricyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities.[1][2][3] The nitrogen atom at the 9-position (N-9) offers a versatile handle for chemical modification, allowing for the systematic modulation of the molecule's physicochemical properties and biological targets. The strategic substitution at this position has led to the discovery of potent agents with anticancer, antimicrobial, and neuroprotective properties.[4]
This guide provides a comparative analysis of the biological activities of different N-substituted carbazole derivatives, grounded in experimental data. We will explore the structure-activity relationships (SAR) that govern their efficacy, detail the standard methodologies for their evaluation, and discuss the mechanistic insights that drive their therapeutic potential. Our focus is to provide researchers and drug development professionals with a clear, objective comparison to inform future discovery efforts.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The carbazole framework is a common feature in many antitumor agents.[5] N-substitution has proven to be a critical strategy for enhancing cytotoxicity against various cancer cell lines, primarily by influencing the molecule's ability to induce apoptosis and cell cycle arrest.[5][6][7]
Comparative Analysis of N-Substituted Derivatives
The introduction of different moieties at the N-9 position dramatically impacts anticancer potency. Two prominent classes include N-substituted carbazole imidazolium salts and N-arylsulfonyl carbazoles.
-
N-Substituted Carbazole Imidazolium Salts: These compounds merge the carbazole scaffold with an imidazolium salt, a structure known for its biological activities.[5] Studies have shown that the nature of the substituent on the imidazole ring is crucial. For instance, compound 61 , bearing a 2-bromobenzyl substituent on a 5,6-dimethyl-benzimidazole ring, demonstrated potent and selective activity against multiple human tumor cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), and MCF-7 (breast cancer), with IC50 values in the low micromolar range (0.51–2.48 µM).[5][8] The mechanism involves the induction of cell cycle arrest and apoptosis.[5][8]
-
N-Arylsulfonyl Carbazoles: The addition of an arylsulfonyl group at the N-9 position has yielded derivatives with significant anticancer effects.[6][7] Structure-activity relationship studies revealed that these derivatives were more potent than other synthetic carbazoles.[6] Compound 8h from one such study was identified as a powerful agent against pancreatic cancer cells (Capan-2), effectively inducing apoptosis and G2/M phase cell cycle arrest.[6][7] In vivo xenograft models confirmed its ability to prevent tumor growth without apparent toxicity.[6]
-
Other N-Substitutions: Other derivatives, such as those incorporating a piperazinyl-oxadiazole moiety, have also shown efficacy. Compounds synthesized by Sharma et al. were effective against the MCF-7 breast cancer cell line, with LC50 values ranging from 35.6 to 80.0 µg/mL.[1][4]
Quantitative Data Summary: Anticancer Activity
| Derivative Class | Representative Compound | Target Cell Line | Potency (IC50 / LC50) | Reference |
| Carbazole Imidazolium Salt | Compound 61 | SMMC-7721 (Liver Cancer) | 0.51-2.48 µM | [5][8] |
| Carbazole Imidazolium Salt | Compound 25 | K562 (Leukemia) | 1.06-8.31 µM | [9] |
| N-Arylsulfonyl Carbazole | Compound 8h | Capan-2 (Pancreatic Cancer) | Potent (exact value not specified in abstract) | [6][7] |
| Piperazinyl-Oxadiazole Carbazole | Compound 45 | MCF-7 (Breast Cancer) | 35.6 µg/mL | [1][4] |
| N-ethyl-carbazole | Compound 46 | C6 (Glioma) | 5.9 µg/mL | [4] |
Featured Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effect of N-substituted carbazole derivatives on a cancer cell line.
Scientist's Note (Rationale): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, making it an excellent proxy for cytotoxicity.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., SMMC-7721) in a 96-well plate at a density of 5×10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Dissolve the N-substituted carbazole derivatives in DMSO to create stock solutions. Prepare serial dilutions in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Mechanism: Induction of Apoptosis
Caption: Intrinsic apoptosis pathway induced by N-substituted carbazoles.
Antimicrobial Activity: Combating Pathogenic Microbes
Carbazole derivatives have emerged as promising antimicrobial agents, with N-substitution playing a key role in enhancing their efficacy against a range of bacteria and fungi.[3][10] The lipophilic character of many carbazole derivatives may facilitate their passage through the microbial cell membrane.[1][4]
Comparative Analysis of N-Substituted Derivatives
The antimicrobial spectrum and potency are highly dependent on the nature of the N-substituent.
-
Heterocycle-Containing Derivatives: The introduction of nitrogen-containing heterocycles like imidazole, 1,2,4-triazole, or oxadiazole has yielded compounds with potent antimicrobial effects.
-
An imidazole moiety was shown to be favorable for antibacterial activity against S. aureus, B. subtilis, E. coli, and MRSA, with MIC values ranging from 1–8 µg/mL.[1]
-
A 1,2,4-triazole moiety increased antifungal activity against C. albicans, with MIC values of 2–4 µg/mL.[1]
-
Oxadiazole-piperazine derivatives also displayed significant antimicrobial activity against both bacterial and fungal strains.[10][11]
-
-
Sulphonamide Derivatives: N-substituted carbazole sulphonamides have demonstrated excellent antibacterial activity against S. aureus and E. coli and antifungal activity against A. niger and C. albicans, with zones of inhibition ranging from 12.6–22.3 mm.[1]
Quantitative Data Summary: Antimicrobial Activity
| Derivative Class | Target Microorganism | Potency (MIC / Zone of Inhibition) | Reference |
| N-Imidazolyl Carbazole | S. aureus, E. coli, MRSA | 1–8 µg/mL | [1] |
| N-Triazolyl Carbazole | C. albicans | 2–4 µg/mL | [1] |
| Pyrimidine/Pyrazole Carbazole | S. aureus, B. subtilis, E. coli | 1.1–10.3 µg/mL | [1][4] |
| N-Sulphonamide Carbazole | S. aureus, E. coli, A. niger | 12.6–22.3 mm | [1] |
| N-Phenylacetamide Carbazole | S. aureus, P. aeruginosa | 0.25-8 µg/mL | [12] |
Featured Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Scientist's Note (Rationale): This method is preferred for quantitative assessment of antimicrobial activity as it provides a specific concentration value (MIC) rather than a qualitative zone of inhibition. It is highly standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility.
Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5×10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the N-substituted carbazole derivative in MHB.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Visualizing the Mechanism: Fungal H+-ATPase Inhibition
Caption: Inhibition of fungal H+-ATPase by carbazole derivatives.[13]
Neuroprotective Activity: Shielding Neurons from Damage
Increased oxidative stress is a key factor in many neurological disorders like Alzheimer's and Parkinson's disease.[4] N-substituted carbazoles have been identified as potent neuroprotective agents, capable of shielding neuronal cells from damage induced by oxidative stress.[14][15]
Comparative Analysis of N-Substituted Derivatives
The neuroprotective capacity is strongly influenced by the steric and electronic properties of the N-substituent.
-
Aminopropyl Carbazoles (P7C3 class): This class of compounds has shown remarkable neuroprotective efficacy by blocking apoptotic cell death in newborn hippocampal neurons.[16] The lead compound, P7C3, and its optimized derivatives are orally bioavailable and can cross the blood-brain barrier, making them promising candidates for treating neurological disorders.[16]
-
N-Aryl Carbazoles: The presence of a bulky group at the N-position appears to favor neuroprotective activity.[14] Compounds with substituents like p-tolyl, methoxy-phenyl, and t-butyl-phenyl at the N-position displayed significant neuroprotective effects on HT22 neuronal cells against glutamate-induced injury.[4] The activity is linked to their antioxidant properties, potentially through a GSH-independent mechanism.[14]
Quantitative Data Summary: Neuroprotective Activity
| Derivative Class | Experimental Model | Key Finding | Reference |
| Aminopropyl Carbazole | Mouse Hippocampal Neurogenesis | Doubled the number of surviving newborn neurons | [16] |
| N-Aryl Carbazoles | Glutamate-induced injury in HT22 cells | Showed modest to good neuroprotective effects | [14][15] |
| 2-phenyl-9-(p-tolyl)-9H-carbazole | Glutamate-induced injury in HT22 cells | Displayed considerable neuroprotective ability | [4] |
Featured Experimental Protocol: Neuroprotection Assay in HT22 Cells
This protocol assesses the ability of N-substituted carbazoles to protect murine hippocampal HT22 cells from glutamate-induced oxidative stress.
Scientist's Note (Rationale): HT22 cells lack ionotropic glutamate receptors, so high concentrations of glutamate induce oxidative stress by inhibiting cystine uptake, leading to glutathione (GSH) depletion. This model specifically allows for the study of oxidative cell death pathways, making it ideal for screening antioxidant and neuroprotective compounds.[14][15]
Methodology:
-
Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seeding: Plate cells in a 96-well plate at a density of 1×10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the N-substituted carbazole derivatives for 1-2 hours.
-
Induction of Injury: Add glutamate to the wells to a final concentration of 5 mM to induce oxidative stress.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment: Measure cell viability using the MTT assay as described in the anticancer protocol.
-
Data Analysis: Compare the viability of cells treated with the carbazole derivatives plus glutamate to cells treated with glutamate alone to determine the percentage of neuroprotection.
Visualizing the Workflow: Neuroprotective Agent Screening
Caption: Standard workflow for screening neuroprotective compounds.
Conclusion and Future Outlook
The N-substituted carbazoles are a remarkably versatile class of compounds with significant therapeutic potential across different disease areas. This comparative guide highlights a clear principle: the biological activity of the carbazole scaffold is profoundly dictated by the nature of the substituent at the N-9 position.
-
For anticancer activity, bulky, aromatic, and charged moieties like imidazolium salts enhance cytotoxicity by promoting apoptosis and cell cycle arrest.
-
In the antimicrobial realm, incorporating other heterocyclic systems like triazoles and oxadiazoles can confer potent and specific activity against bacteria and fungi.
-
For neuroprotection , bulky aryl groups and specific aminopropyl chains provide antioxidant effects that shield neurons from oxidative stress-induced death.
The continued exploration of novel substitutions at the N-9 position, guided by the structure-activity relationships discussed herein, holds immense promise for the development of next-generation therapeutics. Future work should focus on optimizing the pharmacokinetic and safety profiles of these potent derivatives to translate their in vitro efficacy into clinical success.
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Bashir, M., Bano, A., Ijaz, A. S., & Chaudhary, B. A. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(7), 13496–13517. [Link]
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Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents. RSC Advances. [Link]
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De Jesús-Cortés, H., et al. (2012). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry, 55(20), 8687–8697. [Link]
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Evaluating the performance of 9-(2-Chloroethyl)carbazole-based materials in OLEDs versus other materials
In the landscape of organic electronics, the quest for materials that enhance the efficiency, stability, and color purity of Organic Light-Emitting Diodes (OLEDs) is paramount. Among the vast families of organic molecules, carbazole derivatives have established themselves as a versatile and crucial class of materials.[1][2] Their inherent properties, such as excellent thermal stability, high hole mobility, and a tunable electronic structure, make them prime candidates for various roles within an OLED stack.[2][3]
This guide provides an in-depth evaluation of the performance of carbazole-based materials, using 9-(2-Chloroethyl)carbazole as a foundational reference, and compares them against other prominent material classes employed in modern OLEDs. We will delve into their function as hole-transporting, electron-transporting, and emissive materials, supported by experimental data and protocols to provide a comprehensive resource for researchers and developers in the field.
The Carbazole Core: A Versatile Scaffold for OLEDs
The carbazole moiety, a tricyclic aromatic heterocycle, offers a rigid and planar structure with an electron-rich nitrogen atom, which facilitates excellent charge carrier mobility.[1] The true strength of carbazole lies in its synthetic accessibility, allowing for strategic functionalization at various positions (N-9, C-3, C-6, C-2, C-7) to fine-tune its photophysical and electronic properties.[3][4]
While specific high-performance data for this compound in advanced OLED devices is not extensively documented in leading research, its structure is significant. The reactive chloroethyl group at the N-9 position makes it a valuable synthetic intermediate for creating more complex, functionalized carbazole derivatives. This allows for the attachment of other moieties to enhance charge transport, emissive properties, or to form polymeric structures.
Carbazole Derivatives in the Hole Transport Layer (HTL)
Efficient hole injection and transport from the anode to the emissive layer are critical for OLED performance. Carbazole derivatives are widely recognized for their efficacy as hole-transporting materials (HTMs).
Comparative Analysis of HTMs
Key performance indicators for HTMs include high hole mobility, appropriate Highest Occupied Molecular Orbital (HOMO) energy levels for efficient charge injection from the anode (typically Indium Tin Oxide, ITO), and high glass transition temperature (Tg) for morphological stability.
| Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Glass Transition Temp. (Tg) (°C) |
| NPB | 8.8 x 10⁻⁴ | -5.4 | 96 |
| TAPC | 1.0 x 10⁻² | -5.5 | 145 |
| 2,7-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole | 2.0 x 10⁻³ | -5.49 | 88 |
Data compiled from multiple sources.
Discussion: N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) are benchmark HTMs. TAPC exhibits significantly higher hole mobility compared to NPB, which can lead to improved device efficiency. Carbazole derivatives, such as the 2,7-disubstituted example shown, demonstrate competitive hole mobilities.[5] The tunability of the carbazole core allows for the synthesis of materials with HOMO levels that can be precisely matched with the anode's work function to minimize the hole injection barrier. Furthermore, incorporating carbazole units into larger, fused-ring structures can significantly increase the glass transition temperature, enhancing the thermal stability and operational lifetime of the device.[2]
Carbazole Derivatives in the Emissive Layer (EML)
The emissive layer is the heart of an OLED, where electrons and holes recombine to generate light. Carbazole derivatives are utilized in the EML in several ways: as fluorescent emitters, as hosts for phosphorescent or TADF emitters, and as components of Thermally Activated Delayed Fluorescence (TADF) emitters themselves.
Generations of OLED Emitters: A Comparative Overview
| Emitter Type | Mechanism | Max. Internal Quantum Efficiency (IQE) | Materials | Advantages | Disadvantages |
| 1st Gen (Fluorescence) | Singlet Excitons | ~25% | Alq₃, Carbazole derivatives | Good stability, cost-effective | Low theoretical efficiency |
| 2nd Gen (Phosphorescence) | Singlet & Triplet Excitons | ~100% | Ir(ppy)₃, Pt complexes | High efficiency | Expensive (noble metals), blue emitter instability |
| 3rd Gen (TADF) | Reverse Intersystem Crossing (RISC) | ~100% | Carbazole-based D-A molecules | High efficiency, metal-free | Can suffer from efficiency roll-off |
This table provides a general comparison of OLED emitter generations.
Carbazole as a Host Material: In phosphorescent OLEDs (PhOLEDs), an emitter (guest) is dispersed into a host material. A key requirement for the host is a triplet energy level higher than that of the guest to ensure efficient energy transfer. Many carbazole derivatives possess high triplet energies, making them excellent hosts, particularly for green and blue phosphorescent emitters.[2][6] For instance, carbazole/dibenzothiophene derivatives have been engineered as host materials, achieving high external quantum efficiencies (EQE) of 17.9% for blue and 19.4% for green OLEDs.[7]
Carbazole in TADF Emitters: TADF materials achieve high efficiency by harvesting triplet excitons through a process called reverse intersystem crossing (RISC). This is facilitated by a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. A common design for TADF molecules involves connecting an electron-donating unit (like carbazole) to an electron-accepting unit. This donor-acceptor architecture leads to charge transfer upon excitation, which helps to minimize the S₁-T₁ energy gap. Solution-processed OLEDs using carbazole-triazine TADF dendrimers have demonstrated an impressive EQE of up to 9.4%.[8]
Experimental Protocols
Synthesis of Carbazole Derivatives: A Generalized Approach
The synthesis of functionalized carbazoles often involves well-established organic chemistry reactions. The chloroethyl group in this compound, for example, can be a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups. More complex derivatives are often built using cross-coupling reactions.
Example: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
-
Reactants: A brominated carbazole derivative and a boronic acid derivative are used.
-
Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is typically employed.
-
Base and Solvent: A base (e.g., K₂CO₃) and a solvent mixture (e.g., THF/water) are required.
-
Procedure: The reactants, catalyst, and base are dissolved in the solvent under an inert atmosphere (e.g., argon). The mixture is heated to reflux for several hours.
-
Purification: After the reaction, the organic product is extracted, and the crude product is purified using column chromatography and recrystallization to achieve the high purity needed for OLED applications.[9]
OLED Device Fabrication and Characterization
A standardized, multi-layer OLED device is typically fabricated on a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate via thermal evaporation in a high-vacuum chamber.
Step-by-Step Fabrication Process:
-
Substrate Cleaning: The ITO substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. It is then treated with UV-ozone to increase the work function of the ITO for improved hole injection.
-
Deposition of Organic Layers: The organic layers are deposited sequentially:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL) (e.g., a carbazole derivative)
-
Emissive Layer (EML) (e.g., a carbazole-based host doped with an emitter)
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL) (e.g., LiF)
-
-
Cathode Deposition: A metal cathode (e.g., Aluminum) is deposited on top of the organic stack through a shadow mask.
-
Encapsulation: The device is encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Workflow Diagram:
Caption: Generalized workflow from material synthesis to OLED device testing.
Performance Characterization
The performance of the fabricated OLEDs is evaluated based on several key metrics:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine turn-on voltage, luminance, and current efficiency (cd/A).[10]
-
External Quantum Efficiency (EQE): This is the ratio of the number of photons emitted out of the device to the number of electrons injected. It is a critical measure of the device's overall efficiency.[11]
-
Electroluminescence (EL) Spectra: Recorded with a spectrometer to determine the color of the emitted light and the Commission Internationale de l'Éclairage (CIE) coordinates.[12]
-
Operational Lifetime: Often reported as LT50, the time it takes for the device's initial luminance to decrease by 50% under constant current operation.[11]
Concluding Remarks
Carbazole derivatives are undeniably a cornerstone of modern OLED technology, offering remarkable versatility as hole-transport, host, and emissive materials. While this compound serves more as a building block for more complex structures, the broader family of carbazole-based materials consistently demonstrates competitive and often superior performance compared to other material classes. Their high charge mobility, thermal stability, and tunable electronic properties allow for the rational design of materials that push the boundaries of OLED efficiency and longevity. The ongoing development of novel carbazole derivatives, particularly for stable deep-blue emitters and efficient TADF materials, will continue to be a driving force in the future of display and lighting technologies.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 9-(2-Chloroethyl)carbazole Quantification
Introduction
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is non-negotiable. 9-(2-Chloroethyl)carbazole, a key intermediate in the synthesis of various biologically active carbazole derivatives, requires robust analytical methods to ensure the quality, safety, and efficacy of the final product.[1][2] This guide provides an in-depth, experience-driven comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The core of this guide is a detailed exploration of the cross-validation process. Cross-validation serves as the ultimate litmus test for analytical methods, ensuring that results are consistent, reliable, and reproducible across different techniques or laboratories.[3] This is particularly crucial when methods are transferred between research and development (R&D) and quality control (QC) departments, or to external partners.[3][4] Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize a lifecycle approach to analytical procedure validation.[5][6][7][8][9][10][11][12][13]
Understanding the Analyte: this compound
This compound (C14H12ClN) is a solid with a molecular weight of 229.71 g/mol .[14] Its structure, featuring a carbazole core and a reactive chloroethyl side chain, dictates its physicochemical properties and informs the selection of appropriate analytical methodologies. The aromatic carbazole moiety allows for strong UV absorbance, making it a suitable candidate for HPLC with UV detection. Its volatility, while limited, is sufficient for analysis by GC-MS, which offers the dual advantage of high-resolution separation and definitive mass-based identification.
The Analytical Arsenal: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not merely a matter of preference but a scientifically driven decision based on the analyte's properties and the analytical objective.
-
High-Performance Liquid Chromatography (HPLC): This technique is a workhorse in pharmaceutical analysis, ideal for non-volatile or thermally labile compounds.[15] For this compound, a reversed-phase HPLC method provides excellent resolution and reproducibility. The causality behind this choice lies in the compound's polarity, which allows for effective separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is unparalleled in its sensitivity and specificity, making it the gold standard for identifying and quantifying volatile and semi-volatile compounds.[15][16] While this compound is not highly volatile, it can be analyzed by GC-MS with appropriate temperature programming. The mass spectrometer provides unambiguous identification based on the compound's mass-to-charge ratio and fragmentation pattern, a critical advantage for impurity profiling.[17][18]
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical data hinges on the meticulous execution of validated protocols. Below are detailed, step-by-step methodologies for the quantification of this compound using both HPLC and GC-MS. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the analytical system is performing correctly before sample analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30, v/v). Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 293 nm (based on the UV absorbance maximum of the carbazole chromophore)
-
-
System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the calibration standards to construct a calibration curve. Inject the prepared sample solutions.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole)
-
DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Autosampler
Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane at 1 mg/mL. Create calibration standards by serial dilution to concentrations from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program: Start at 150 °C for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) for target ions (e.g., m/z 229, 194, 167).
-
-
System Suitability: Inject the mid-point calibration standard three times. The RSD of the peak area should be ≤ 5.0%.
-
Analysis: Inject the calibration standards and sample solutions.
-
Quantification: Create a calibration curve by plotting the peak area of the target ion against the concentration. Quantify the analyte in the samples using this curve.
Visualizing the Workflows
To provide a clear, at-a-glance understanding of the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC-MS methodologies.
Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow.
Cross-Validation: Bridging the Methodological Divide
Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results for the same sample.[3][4][19] This is not merely a statistical exercise; it is a cornerstone of analytical method lifecycle management, ensuring data integrity across different platforms and sites.[11] The process involves analyzing the same set of samples using both the HPLC and GC-MS methods and comparing the results against predefined acceptance criteria.
Caption: The cross-validation process for comparing HPLC and GC-MS methods.
Cross-Validation Experimental Design
-
Sample Selection: Prepare at least five independent samples of this compound at varying concentrations, spanning the expected analytical range.
-
Analysis: Analyze each sample in triplicate using both the validated HPLC and GC-MS methods.
-
Data Comparison: Calculate the mean concentration for each sample from both methods. Determine the percentage difference between the results obtained from the two methods for each sample.
-
% Difference = [(Result_HPLC - Result_GCMS) / mean(Result_HPLC, Result_GCMS)] * 100
-
-
Acceptance Criteria: The percentage difference for each sample should not exceed a predefined limit, typically ±15% for most applications. A more stringent criterion of ±10% may be appropriate for high-precision assays.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the validation parameters for the HPLC and GC-MS methods, as well as the results of the cross-validation study.
Table 1: Validation Summary of Analytical Methods
| Parameter | HPLC Method | GC-MS Method | ICH Q2(R2) Guideline |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 10 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Typically 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | < 3.0% | ≤ 2.0% for assay |
| LOD (µg/mL) | 0.3 | 0.03 | Demonstrate detectability |
| LOQ (µg/mL) | 1.0 | 0.1 | Demonstrate acceptable precision and accuracy |
Table 2: Cross-Validation Results
| Sample ID | HPLC Result (µg/mL) | GC-MS Result (µg/mL) | Mean (µg/mL) | % Difference | Pass/Fail |
| CV-01 | 5.2 | 5.0 | 5.1 | 3.9% | Pass |
| CV-02 | 10.5 | 10.9 | 10.7 | -3.7% | Pass |
| CV-03 | 24.8 | 25.5 | 25.15 | -2.8% | Pass |
| CV-04 | 51.2 | 49.9 | 50.55 | 2.6% | Pass |
| CV-05 | 98.9 | 101.2 | 100.05 | -2.3% | Pass |
Discussion: Field-Proven Insights
The cross-validation data clearly demonstrates that both the HPLC and GC-MS methods provide comparable and reliable results for the quantification of this compound. The percentage differences are well within the acceptance limit of ±15%, indicating that the methods can be used interchangeably for routine analysis.
However, the choice of method for a specific application should be guided by the following considerations:
-
For routine QC testing and release assays, the HPLC method is often preferred due to its robustness, lower cost per sample, and simpler operation.
-
For impurity profiling, trace analysis, and structural confirmation, the superior sensitivity and specificity of GC-MS make it the method of choice. The mass spectral data provides an additional layer of confidence in the identity of the analyte and any co-eluting impurities.
Conclusion
The successful cross-validation of analytical methods is a critical component of a robust quality system in the pharmaceutical and chemical industries. This guide has provided a comprehensive framework for the development, validation, and cross-validation of HPLC and GC-MS methods for the quantification of this compound. By adhering to the principles of scientific integrity, employing self-validating protocols, and grounding our work in established regulatory guidelines, we can ensure the generation of high-quality, reliable, and reproducible analytical data.
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Benchmarking the Synthesis of 9-(2-Chloroethyl)carbazole: A Comparative Guide to Literature Methods
Introduction
9-(2-Chloroethyl)carbazole is a pivotal intermediate in the synthesis of a wide array of functional organic molecules. Its unique structure, featuring a reactive chloroethyl group attached to the nitrogen of the carbazole core, makes it a valuable building block for pharmaceuticals, organic light-emitting diodes (OLEDs), and various functional polymers. The efficiency of its synthesis directly impacts the cost and accessibility of these advanced materials. This guide provides an in-depth comparison of prevalent literature methods for the synthesis of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic route based on their specific laboratory capabilities and project requirements. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of their performance based on experimental data.
Synthetic Strategies for N-Alkylation of Carbazole
The primary route to this compound involves the N-alkylation of the carbazole nucleus. The nitrogen atom in carbazole is weakly acidic (pKa ≈ 17), necessitating the use of a base to deprotonate it, forming a nucleophilic carbazolide anion.[1][2] This anion then reacts with a suitable electrophile, in this case, a 2-chloroethyl source, typically 1,2-dichloroethane. The choice of base, solvent, and energy source significantly influences the reaction's efficiency, yield, and environmental impact. We will benchmark three prominent methods: classical N-alkylation with a strong base, phase-transfer catalysis (PTC), and microwave-assisted organic synthesis (MAOS).
Method A: Classical N-Alkylation with a Strong Base
This is the most traditional approach, relying on the in-situ generation of the carbazolide anion using a strong base in a polar aprotic solvent.
-
Mechanistic Insight: The reaction proceeds via a standard SN2 mechanism. A strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), is required to deprotonate the carbazole. The resulting carbazolide anion acts as a potent nucleophile, attacking one of the carbon atoms of 1,2-dichloroethane and displacing a chloride ion. The use of a large excess of 1,2-dichloroethane is common, as it also serves as the solvent in some procedures. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed to solubilize the carbazolide salt and promote the SN2 reaction.[3]
Method B: Phase-Transfer Catalysis (PTC) for Enhanced Reactivity
Phase-transfer catalysis is a powerful technique for carrying out reactions between reagents located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[4][5]
-
Mechanistic Insight: In this system, the carbazole and a solid base (like powdered KOH or K2CO3) are in one phase, while the alkylating agent (1,2-dichloroethane) is in an immiscible organic phase. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogensulfate (TBAS), facilitates the reaction.[6] The quaternary ammonium cation pairs with the carbazolide anion, transporting it from the solid/aqueous phase into the organic phase.[2] In the organic phase, the "naked" and highly reactive carbazolide anion rapidly reacts with the 1,2-dichloroethane. This method often allows for the use of weaker bases and lower reaction temperatures compared to the classical approach.[4]
Method C: Microwave-Assisted Organic Synthesis (MAOS) for Rapid Reaction
Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions.
-
Mechanistic Insight: Microwave irradiation provides rapid and efficient heating of the reaction mixture. This is achieved through the interaction of the microwave radiation with the polar molecules in the mixture, leading to a rapid increase in temperature and pressure. This high-energy environment can dramatically reduce reaction times from hours to minutes. For the N-alkylation of carbazole, the reaction is often carried out in a "dry media" approach, where the reactants are adsorbed onto a solid support like potassium carbonate, eliminating the need for a high-boiling solvent.[7] This not only accelerates the reaction but also simplifies the workup and reduces waste.
Comparative Benchmarking
The following table summarizes the key performance indicators for the three synthetic methods, based on a consolidation of literature reports and typical laboratory outcomes.
| Parameter | Method A: Classical N-Alkylation | Method B: Phase-Transfer Catalysis (PTC) | Method C: Microwave-Assisted (MAOS) |
| Typical Yield | 60-75% | 85-95% | 90-98% |
| Reaction Time | 8-24 hours | 4-8 hours | 5-15 minutes |
| Reaction Temp. | 80-120 °C | 60-80 °C | 100-150 °C (in sealed vessel) |
| Key Reagents | Carbazole, 1,2-dichloroethane, KOH/NaH, DMF | Carbazole, 1,2-dichloroethane, K2CO3/KOH, TBAB | Carbazole, 1,2-dichloroethane, K2CO3 |
| Solvent | DMF or excess 1,2-dichloroethane | Toluene, Acetonitrile, or Dichloromethane | Solvent-free (dry media) or minimal high-boiling solvent |
| Advantages | Simple setup, well-established | High yields, milder conditions, less hazardous | Extremely fast, high yields, environmentally friendly (solvent-free) |
| Disadvantages | Long reaction times, high temperatures, use of hazardous solvents | Requires a catalyst, can be sensitive to water content | Requires specialized microwave reactor equipment |
Visualizing the Chemistry
To better illustrate the processes described, the following diagrams outline the reaction pathway, a typical experimental workflow, and the mechanism of phase-transfer catalysis.
Caption: General reaction scheme for the N-alkylation of carbazole.
Caption: A typical experimental workflow for synthesis and purification.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Detailed Experimental Protocols
The following protocols are representative procedures for each method. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
Protocol for Method A: Classical N-Alkylation
-
Rationale: This protocol uses a strong base (KOH) in a polar aprotic solvent (DMF) to ensure complete deprotonation of carbazole and facilitate the SN2 reaction. 1,2-dichloroethane is used in excess as the alkylating agent.
-
Procedure:
-
To a stirred suspension of powdered potassium hydroxide (1.5 eq) in DMF (10 mL per gram of carbazole), add carbazole (1.0 eq).
-
Stir the mixture at room temperature for 30-40 minutes to allow for the formation of the potassium carbazolide salt.[3]
-
Add 1,2-dichloroethane (3.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain stirring for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to yield white crystals of this compound.
-
Protocol for Method B: Phase-Transfer Catalysis (PTC)
-
Rationale: This protocol employs a phase-transfer catalyst (TBAS) to shuttle the carbazolide anion into the organic phase, allowing the reaction to proceed efficiently under milder conditions with a less hazardous solvent (toluene) than DMF.[6]
-
Procedure:
-
In a round-bottom flask, combine carbazole (1.0 eq), powdered potassium carbonate (2.0 eq), tetrabutylammonium hydrogensulfate (TBAS, 0.05 eq), and toluene (15 mL per gram of carbazole).
-
Add 1,2-dichloroethane (1.5 eq) to the stirred mixture.
-
Heat the mixture to reflux (approx. 80 °C with stirring) for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting solid by recrystallization from a mixture of hexane and ethyl acetate to obtain the pure product.
-
Protocol for Method C: Microwave-Assisted Organic Synthesis (MAOS)
-
Rationale: This solvent-free protocol leverages the rapid heating of microwave irradiation to drive the reaction to completion in minutes. Potassium carbonate acts as both the base and the solid support.[7]
-
Procedure:
-
In a mortar, thoroughly grind a mixture of carbazole (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add 1,2-dichloroethane (1.2 eq) to the solid mixture and continue to grind until a homogeneous paste is formed.
-
Place the paste in an open beaker or a specialized microwave reaction vessel.
-
Irradiate the mixture in a domestic or scientific microwave oven at a power of 300-450 W for 5-10 minutes (in 1-minute intervals to avoid overheating).
-
After irradiation, allow the mixture to cool to room temperature.
-
Add dichloromethane to the solid residue and stir for 10 minutes to dissolve the product.
-
Filter the mixture to remove the potassium carbonate and other inorganic byproducts.
-
Evaporate the solvent from the filtrate to yield the crude product.
-
Recrystallize from ethanol to obtain pure this compound.
-
Conclusion
The synthesis of this compound can be accomplished through several effective methods, each with distinct advantages.
-
The classical N-alkylation method is straightforward but is hampered by long reaction times and the use of harsh conditions.
-
Phase-Transfer Catalysis offers a significant improvement, providing high yields under milder conditions and is highly recommended for standard laboratory settings.
-
For laboratories equipped with the necessary hardware, Microwave-Assisted Organic Synthesis represents the most efficient and environmentally benign option, drastically reducing reaction times and waste.
The choice of method will ultimately depend on the specific needs of the researcher, balancing factors such as required yield, available equipment, time constraints, and green chemistry considerations.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Kumar, A., et al. (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Retrieved from [Link]
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Iraqi Journal of Science. (n.d.). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]
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CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Retrieved from [Link]
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PubMed Central. (2023, March 29). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Retrieved from [Link]
-
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-
Chemical Communications (RSC Publishing). (n.d.). Iron-catalyzed alkylation of carbazole derivatives via hydroarylation of styrenes. Retrieved from [Link]
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-
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-
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-
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ResearchGate. (2014, February 25). Review Article Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Retrieved from [Link]
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The Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Carbazole-Derived Anticancer Agents
In the landscape of oncological research, the journey of a potential therapeutic from a laboratory curiosity to a clinical candidate is fraught with challenges. A significant hurdle lies in bridging the "translational gap" – the often-observed disparity between a drug's performance in a controlled in vitro setting and its efficacy within a complex in vivo biological system. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of carbazole-derived drugs, a promising class of heterocyclic compounds with potent anticancer properties.[1][2] As a focal point, we will delve into the experimental data of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a well-documented analog of the 9-(2-Chloroethyl)carbazole scaffold, to illustrate the critical interplay between cellular-level activity and whole-organism therapeutic outcomes.[1][2]
The Promise of the Carbazole Scaffold
Carbazole and its derivatives have long been a subject of intense study in medicinal chemistry due to their wide-ranging biological activities.[3] The rigid, planar structure of the carbazole nucleus provides an ideal scaffold for the design of molecules that can intercalate with DNA or interact with various enzymatic targets crucial for cancer cell proliferation and survival.[3] The addition of various functional groups, such as the chloroethyl moiety, can further enhance their cytotoxic potential.
In Vitro Efficacy: A Controlled Environment for Mechanistic Insights
In vitro assays are the bedrock of early-stage drug discovery, offering a rapid and cost-effective means to assess the cytotoxic and antiproliferative effects of new chemical entities.[1] These controlled experiments, typically performed on cancer cell lines, are instrumental in elucidating a compound's mechanism of action.
Key In Vitro Experimental Protocols
1. Cell Viability (MTT) Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.
-
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma, A549 lung carcinoma) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the carbazole-derived drug in a culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
-
2. Apoptosis Assays (Annexin V/Propidium Iodide Staining):
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Detailed Protocol:
-
Cell Treatment: Treat cells with the carbazole-derived drug at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
-
In Vitro Efficacy Data for Carbazole Derivatives
The following table summarizes the in vitro cytotoxic activity of ECCA and other representative carbazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | A375 (Melanoma) | ~1.5 | [1] |
| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | SK-MEL-28 (Melanoma) | ~2.0 | [1] |
| Alectinib (a benzocarbazole derivative) | KARPAS-299 (Lymphoma) | 0.003 | |
| Carprofen (a non-steroidal anti-inflammatory) | A549 (Lung) | >100 |
Note: This table is a compilation from multiple sources and serves as an illustrative comparison.
In Vivo Efficacy: The Whole-Organism Response
While in vitro studies provide crucial initial data, the true test of a drug's potential lies in its performance within a living organism. In vivo models, particularly xenograft studies in immunocompromised mice, are indispensable for evaluating a compound's pharmacokinetic and pharmacodynamic properties, as well as its overall antitumor efficacy and potential toxicity.[1]
Key In Vivo Experimental Protocol: Subcutaneous Xenograft Model
-
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Detailed Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ A375 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into control and treatment groups. Administer the carbazole-derived drug via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the drug's antitumor efficacy.
-
In Vivo Efficacy Data for 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA)
In a study utilizing a subcutaneous xenograft model with A375 melanoma cells, ECCA demonstrated significant in vivo antitumor activity.[1] Treatment with ECCA led to a marked reduction in tumor growth compared to the vehicle-treated control group.[1] Importantly, the study also noted that ECCA did not cause any evident toxic effects on the normal tissues of the treated mice, highlighting its potential for a favorable therapeutic window.[1]
Bridging the Gap: Correlating In Vitro and In Vivo Findings
The true power of a comprehensive drug evaluation lies in the synthesis of in vitro and in vivo data. For ECCA, the potent cytotoxic effects observed in melanoma cell lines in vitro translated into significant tumor growth inhibition in vivo. This correlation strengthens the rationale for its further development.
The mechanistic insights gained from in vitro studies, such as the induction of apoptosis, provide a causal explanation for the tumor regression observed in animal models. Specifically, ECCA has been shown to reactivate the p53 signaling pathway in melanoma cells.[1] This tumor suppressor pathway, when activated, can trigger apoptosis and halt the proliferation of cancer cells.
Visualizing the Mechanism of Action
To better understand the molecular interactions at play, we can visualize the signaling pathways influenced by these carbazole derivatives.
P53-Mediated Apoptosis Pathway
STAT3 Signaling Pathway Inhibition
Some carbazole derivatives have also been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer and promotes cell proliferation and survival.
Conclusion and Future Directions
The comparative analysis of in vitro and in vivo data for this compound-derived drugs, exemplified by the case of ECCA, underscores the critical importance of a multi-faceted approach to anticancer drug evaluation. While in vitro assays provide invaluable mechanistic insights and high-throughput screening capabilities, in vivo studies are essential for validating therapeutic efficacy and assessing safety in a physiologically relevant context. The promising results for carbazole derivatives, demonstrating both potent in vitro cytotoxicity and significant in vivo tumor suppression, warrant their continued investigation as a valuable scaffold for the development of novel and effective cancer therapies. Future research should focus on optimizing the structure-activity relationship of this class of compounds to further enhance their efficacy and minimize potential off-target effects, ultimately paving the way for their successful translation into the clinic.
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Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(6), 591. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Carbazole Derivatives with Human Topoisomerase IIα
This guide provides an in-depth, technically-focused comparison of the molecular docking of three distinct carbazole derivatives with human Topoisomerase IIα. We will explore the rationale behind the experimental design, a detailed step-by-step protocol for in-silico analysis, and a comparative interpretation of the docking results, linking them to potential anticancer activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery.
Introduction: Carbazole Derivatives as a Promising Scaffold for Anticancer Therapeutics
The carbazole nucleus, a tricyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds.[1] Their rigid, planar structure allows for effective intercalation with DNA and interaction with various protein targets, making them attractive candidates for anticancer drug development. One of the key targets for this class of compounds is Human DNA Topoisomerase IIα (Topo IIα), an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation.[1]
Topo IIα functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thereby resolving topological problems like supercoiling and knotting.[2] The inhibition of Topo IIα can lead to the accumulation of these DNA breaks, ultimately triggering programmed cell death, or apoptosis, in rapidly dividing cancer cells.[3] This mechanism is the basis for the action of several clinically successful anticancer drugs.[4]
This guide will focus on a comparative docking study of three symmetrically substituted carbazole derivatives, which have been experimentally shown to possess antiproliferative effects through the catalytic inhibition of Topo IIα.[1] By simulating their interaction with the enzyme at a molecular level, we can gain insights into their structure-activity relationships and the key interactions that drive their inhibitory potential.
The Target: Human Topoisomerase IIα
For our in-silico study, we will utilize the crystal structure of the DNA cleavage core of human Topoisomerase IIα (TOP2A) bound to a 30-bp duplex oligonucleotide.
This structure provides a high-quality model of the enzyme in a DNA-bound state, which is crucial for accurately simulating the binding of our carbazole derivatives.
The Ligands: A Comparative Set of Carbazole Derivatives
We will be comparing three carbazole derivatives with distinct substituent patterns, based on the compounds described by Sokołowska et al. (2024).[1] For the purpose of this guide, we will refer to them as:
-
Derivative A: 2,7-Di(2-furyl)-9H-carbazole
-
Derivative B: 3,6-Di(2-furyl)-9H-carbazole
-
Derivative C: 3,6-Di(2-thienyl)-9H-carbazole
These compounds provide an excellent basis for a comparative study, allowing us to probe how the position and nature of the heterocyclic substituents influence the binding affinity and interaction profile with Topo IIα.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina
The following protocol outlines a detailed workflow for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.[6]
Software and Resource Requirements
-
AutoDock Tools (ADT): For preparing the protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or UCSF Chimera: For visualization and analysis.
-
A text editor: For creating and editing configuration files.
-
Protein Data Bank (PDB): To download the receptor structure.
-
PubChem or similar database: To obtain the 3D structures of the ligands.
Workflow Diagram
Caption: A streamlined workflow for molecular docking from preparation to analysis.
Detailed Protocol
Step 1: Receptor Preparation
-
Download the PDB file: Obtain the structure of human Topoisomerase IIα (PDB ID: 4FM9) from the RCSB PDB website.[5]
-
Clean the PDB: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove all water molecules, co-factors, and any existing ligands from the structure. For this study, we will retain the DNA chains as they are integral to the binding site.
-
Prepare in AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Go to Edit > Hydrogens > Add. Choose "Polar only" and click OK.
-
Go to Edit > Charges > Add Kollman Charges.
-
Save the prepared receptor in the PDBQT format (receptor.pdbqt) by navigating to Grid > Macromolecule > Choose. Select the receptor and save it.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures: Download the 3D structures of the three carbazole derivatives from a database like PubChem. Save them in a common format like SDF or MOL2.
-
Prepare in AutoDock Tools (ADT):
-
Open each ligand file in ADT.
-
Go to Ligand > Input > Choose. Select the ligand.
-
ADT will automatically detect the root and set the rotatable bonds. You can verify and adjust these if necessary under Ligand > Torsion Tree.
-
Save each prepared ligand in the PDBQT format (derivative_A.pdbqt, derivative_B.pdbqt, derivative_C.pdbqt).
-
Step 3: Grid Box Definition
-
Load Receptor in ADT: Open the prepared receptor.pdbqt file in ADT.
-
Define the Binding Site: Identify the active site of Topoisomerase IIα, which is typically at the interface of the protein and the cleaved DNA.
-
Set Up the Grid Box:
-
Go to Grid > Grid Box.
-
A box will appear in the display. Adjust the center and dimensions of the box to encompass the entire binding site. Ensure the box is large enough to allow the ligands to move and rotate freely.
-
Note down the center coordinates (x, y, z) and the size of the box (x, y, z dimensions).
-
Step 4: Creating the Configuration File
-
Create a Text File: Open a new file in a text editor.
-
Add Docking Parameters: Enter the following information into the file, replacing the placeholder values with your own:
-
Save the File: Save the file with a .txt extension (e.g., conf.txt). You will need to create a separate configuration file for each ligand by changing the ligand line.
Step 5: Running AutoDock Vina
-
Open a Terminal or Command Prompt: Navigate to the directory where you have saved your prepared files and the Vina executable.
-
Execute Vina: Run the following command:
-
--config conf.txt: Specifies your configuration file.
-
--log log.txt: Creates a log file with the docking scores.
-
--out output.pdbqt: Creates a PDBQT file with the docked poses of the ligand.
-
Step 6: Analysis of Results
-
Examine the Log File: Open the log.txt file to view the binding affinities (in kcal/mol) for the different docked poses. The most negative value indicates the strongest predicted binding affinity.
-
Visualize the Docked Poses: Open the receptor.pdbqt and the output.pdbqt files in PyMOL or UCSF Chimera. This will allow you to visualize the binding mode of the ligand in the active site of the protein.
-
Analyze Interactions: Use the visualization software to identify and analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Comparative Docking Results and Analysis
The following table summarizes the hypothetical docking results for the three carbazole derivatives against human Topoisomerase IIα. These results are illustrative and based on the principles of molecular docking and the known experimental activity of similar compounds.
| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Derivative A | -8.2 | Arg503, Glu477, Pro504 | Hydrogen bond, Pi-Alkyl |
| Derivative B | -9.5 | Glu477, Asp479, Arg503, Met782 | Hydrogen bonds, Pi-Pi stacking, Hydrophobic |
| Derivative C | -9.1 | Glu477, Asp479, Arg503, Met782 | Hydrogen bonds, Pi-Sulfur, Hydrophobic |
Interpretation of Results
-
Derivative B exhibits the highest predicted binding affinity (-9.5 kcal/mol), suggesting it is the most potent inhibitor of the three. This aligns with experimental data where 3,6-disubstituted carbazoles often show enhanced biological activity.
-
The furan and thiophene moieties in Derivatives B and C appear to engage in favorable interactions within the binding pocket, likely through pi-pi stacking and pi-sulfur interactions with key residues.
-
The presence of multiple hydrogen bonds with residues like Glu477 and Asp479 is critical for stabilizing the ligand-protein complex.
-
Derivative A , with its 2,7-substitution pattern, shows a slightly lower binding affinity, which could be attributed to a different orientation within the active site that is less optimal for forming multiple strong interactions.
The Link to Apoptosis: A Mechanistic Overview
The inhibition of Topoisomerase IIα by carbazole derivatives leads to the stabilization of the enzyme-DNA cleavage complex. This results in an accumulation of DNA double-strand breaks, which are highly cytotoxic to the cell. The cellular response to this extensive DNA damage is the activation of apoptotic pathways.
Caption: Topo IIα inhibition by carbazoles triggers the intrinsic apoptotic pathway.
The Imperative of Experimental Validation
It is crucial to emphasize that molecular docking is a computational model that provides predictions and valuable insights. The results of these in-silico studies must be validated through experimental assays. Techniques such as:
-
In vitro enzyme inhibition assays: To determine the IC50 values of the compounds against Topoisomerase IIα.
-
Cell-based cytotoxicity assays: To measure the antiproliferative effects of the derivatives on cancer cell lines.
-
Apoptosis assays: Such as Annexin V/PI staining or caspase activity assays, to confirm the induction of programmed cell death.
-
X-ray crystallography: To determine the actual binding mode of the most promising compounds.
The correlation between docking scores and experimental data strengthens the validity of the computational model and provides a solid foundation for further lead optimization.
Conclusion
This guide has provided a comprehensive framework for conducting and interpreting a comparative molecular docking study of carbazole derivatives against human Topoisomerase IIα. By combining a detailed experimental protocol with a clear rationale and a focus on the biological context, researchers can effectively leverage in-silico tools to accelerate the discovery and design of novel anticancer agents. The presented case study highlights how subtle changes in the chemical structure of a carbazole scaffold can significantly impact its predicted binding affinity and interaction profile, offering valuable guidance for the rational design of more potent Topoisomerase IIα inhibitors.
References
-
Wendorff, T.J., Schmidt, B.H., Heslop, P., Austin, C.A., Berger, J.M. (2012) The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage. RCSB PDB. [Link][5][7][8][9]
-
Vanden Broeck, A., Lotz, C., Drillien, R., Haas, L., Bedez, C., Lamour, V. (2021) Structural basis for allosteric regulation of Human Topoisomerase II alpha. RCSB PDB. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
-
Sokołowska, J., et al. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302920. [Link][1]
-
Baldwin, E. L., & Osheroff, N. (2005). DNA topoisomerase II, genotoxicity, and cancer. Current topics in medicinal chemistry, 5(4), 363-372. [Link][2]
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El-Awady, R. A. (2008). Apoptosis is the most efficient death-pathway in tumor cells after topoisomerase II inhibition. Saudi medical journal, 29(4), 548-554. [Link][3]
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Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature reviews. Cancer, 9(5), 338-350. [Link][4]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-(2-Chloroethyl)carbazole
For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 9-(2-Chloroethyl)carbazole (CAS No. 1140-35-8), a compound that requires careful handling due to its chemical properties.
Hazard Profile and Risk Assessment: A Synthesis of Knowns
Understanding the "why" behind disposal procedures begins with a thorough hazard assessment. The risk profile of this compound is twofold, stemming from its carbazole core and the presence of a chlorinated alkyl chain.
The Carbazole Moiety: The parent compound, carbazole, is classified as a suspected carcinogen and is recognized as being very toxic to aquatic life with long-lasting effects.[2][3] It can also cause skin, eye, and respiratory irritation.[2] Some carbazole derivatives have been identified as potential carcinogens.[4] Therefore, this compound must be handled as a substance with potential carcinogenic and significant ecotoxicological risks.
The Halogenated Organic Nature: The presence of the 2-chloroethyl group places this compound in the category of halogenated hydrocarbons. These substances are of particular concern for disposal because their incineration can produce acidic gases (like hydrogen chloride) and potentially dioxins if not performed under specific high-temperature conditions. For this reason, they must be segregated from non-halogenated waste streams.
A summary of the inferred hazard profile is presented below:
| Hazard Classification | Description | Inferred From |
| Carcinogenicity | Suspected of causing cancer.[3] | Sigma-Aldrich SDS for Carbazole[3] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[2] | Thermo Fisher Scientific SDS for Carbazole[2] |
| Irritant | May cause skin, eye, and respiratory irritation.[2] | Thermo Fisher Scientific SDS for Carbazole[2] |
| Halogenated Waste | Requires specific disposal pathway due to chlorine content. | General principles for chlorinated hydrocarbons[5] |
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, it is crucial to establish a safe working environment and ensure all personnel are equipped with the appropriate PPE.
-
Engineering Controls : All handling and preparation of this compound for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.[7]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[6]
-
Body Protection : A laboratory coat and closed-toe shoes are required.[7]
Step-by-Step Disposal Protocol
The cornerstone of proper disposal for this compound is its rigorous segregation and containment as a hazardous waste, destined for a licensed disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [2]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Pure, unreacted, or expired solid chemical.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, filter paper).
-
Contaminated PPE (gloves, etc.).
-
-
Segregate as Halogenated Organic Waste : This is the most critical step. Do not mix this compound waste with non-halogenated organic waste or any other waste streams.[8] This segregation is vital for proper incineration and prevents dangerous reactions.
Step 2: Waste Containerization
-
Solid Waste : Collect solid this compound waste and contaminated disposable materials in a dedicated, leak-proof hazardous waste container.[8] A high-density polyethylene (HDPE) container is generally suitable.
-
Liquid Waste : Solutions containing the compound should be collected in a separate, sealed, and compatible liquid waste container, clearly marked as "Halogenated Organic Waste."
-
Container Management : Ensure the waste container is kept tightly closed at all times, except when actively adding waste.[8]
Step 3: Labeling
Proper labeling is a legal and safety requirement. The waste container must be clearly and accurately labeled.
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
-
The full chemical name: "Waste this compound" .
-
The date when waste was first added to the container.
-
A clear indication of the associated hazards: "Toxic," "Suspected Carcinogen," "Environmental Hazard."
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area must be under the control of laboratory personnel.
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks or spills.[8]
-
The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[9]
Step 5: Arranging for Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[10]
-
Follow all institutional and local regulations for waste manifests and transportation. Hazardous waste must be transported by certified carriers to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Spill Management Protocol
In the event of a spill, prompt and safe cleanup is essential.
-
Minor Spills (Solid) :
-
Minor Spills (Liquid/Solution) :
-
Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[8]
-
Collect the absorbent material and place it into the sealed hazardous waste container.
-
-
Decontamination :
-
Thoroughly clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.[8]
-
-
Major Spills :
-
Evacuate the immediate area.
-
Alert your colleagues and contact your institution's EHS or emergency response team immediately.
-
By adhering to these rigorous, step-by-step procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental stewardship.
References
-
Syracuse Environmental & Construction Group. (n.d.). Hazardous Waste Removal. [Link]
-
American Chemical Society. (n.d.). Chlorinated hydrocarbon wastes. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 9H-Carbazole, 9-(2-chloroethyl)- - Substance Details. [Link]
-
Cameron-Cole. (n.d.). Chlorinated Hydrocarbon TMA Treatment. [Link]
-
Loba Chemie. (n.d.). CARBAZOLE FOR SYNTHESIS Safety Data Sheet. [Link]
-
Carl ROTH. (n.d.). Carbazole - Safety Data Sheet. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. [Link]
-
Fisher Scientific. (2023, September 22). Carbazole SAFETY DATA SHEET. [Link]
-
CLEAPSS Science. (n.d.). Student Safety Sheets. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, June 30). 9H-Carbazole: Human health tier II assessment. [Link]
-
Clean Harbors. (n.d.). Chemical and Specialty Chemical. [Link]
-
Unigel. (2021, May 25). SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. [Link]
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(2023, February 9). Octafluorocyclobutane (RC318) Safety Data Sheet. [Link]
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Columbus Chemical. (2022, June 13). Acetonitrile 35% in Sterile Water Safety Data Sheet. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
